molecular formula C11H22N2O3 B1588377 (S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate CAS No. 70533-96-9

(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate

Cat. No.: B1588377
CAS No.: 70533-96-9
M. Wt: 230.3 g/mol
InChI Key: LJPDJTPZNJKXPW-QMMMGPOBSA-N
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Description

Tert-butyl n-[1-(aminocarbonyl)-3-methylbutyl]carbamate is a leucine derivative.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-7(2)6-8(9(12)14)13-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H2,12,14)(H,13,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPDJTPZNJKXPW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428382
Record name N~2~-(tert-Butoxycarbonyl)-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70533-96-9
Record name N~2~-(tert-Butoxycarbonyl)-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-L-leucinamide

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

N-α-(tert-butoxycarbonyl)-L-leucinamide (Boc-L-leucinamide) is a pivotal building block in contemporary peptide synthesis and medicinal chemistry. As a derivative of the essential amino acid L-leucine, it incorporates the acid-labile Boc protecting group, which is fundamental to the stepwise construction of complex peptide architectures. This guide provides a comprehensive technical overview of the core chemical properties of Boc-L-leucinamide, moving beyond a simple datasheet to offer field-proven insights into its synthesis, characterization, stability, and reactivity. We will explore the causality behind experimental choices, present validated protocols for its synthesis and analysis, and contextualize its utility for professionals in drug development and chemical biology.

Introduction: The Strategic Importance of Boc-L-leucinamide

The strategic selection of protecting groups is a cornerstone of successful peptide synthesis. The tert-butoxycarbonyl (Boc) group, introduced by Merrifield, remains a dominant choice for α-amino protection due to its reliable acid lability and stability under a wide range of other reaction conditions.[1][2] Boc-L-leucinamide is particularly valuable as it provides a C-terminally amidated leucine residue, a common motif in naturally occurring peptides and pharmacologically active molecules. Understanding its chemical behavior is not merely academic; it is critical for optimizing reaction yields, ensuring enantiomeric purity, and preventing unwanted side reactions during complex synthetic campaigns.

This document serves as a detailed monograph, consolidating essential data and practical methodologies for researchers utilizing this versatile reagent.

Molecular Structure and Physicochemical Properties

The defining features of Boc-L-leucinamide are the chiral center at the α-carbon, the isobutyl side chain of leucine, the acid-labile N-terminal Boc group, and the C-terminal primary amide. These elements collectively dictate its solubility, reactivity, and spectroscopic signature.

Core Structural Features

Caption: Core functional groups of Boc-L-leucinamide.

Physical Properties

Boc-L-leucinamide is typically a white to off-white crystalline solid, a characteristic shared with many other Boc-protected amino acids.[3][4] Its physicochemical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₂N₂O₃-
Molecular Weight 230.31 g/mol [5]
Appearance White to off-white solid/powder[4][6]
Melting Point Data not available; (Related: Boc-L-Leu-OH: 85-90 °C)[7]
Optical Rotation Data not available; (Related: Boc-L-Leu-OH: [α]²⁰/D −25±0.5°, c=2 in Acetic Acid)[7]
Solubility Soluble in organic solvents (Methanol, DMF, Dichloromethane, Chloroform, Ethyl Acetate, DMSO, Acetone); Insoluble in water.[8][9]

Note: Specific quantitative data for melting point and optical rotation of the amide are not consistently published; values for the parent carboxylic acid are provided for context.

Synthesis of Boc-L-leucinamide

The conversion of a carboxylic acid to a primary amide is a fundamental transformation. For Boc-L-leucinamide, the primary challenge is to achieve efficient amidation without compromising the integrity of the Boc protecting group or causing racemization at the chiral center. A highly effective and validated method involves the activation of the carboxyl group of Boc-L-leucine with p-toluenesulfonyl chloride (TsCl) to form a mixed anhydride, which readily reacts with ammonia.[6]

Synthesis Workflow

Caption: Workflow for the synthesis of Boc-L-leucinamide.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of Z-/Boc-amino acid amides.[6]

Materials:

  • Boc-L-leucine (1 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Pyridine (1 equivalent)

  • p-Toluenesulfonyl chloride (TsCl) (1 equivalent)

  • 25% Aqueous Ammonia solution (slight excess)

  • TLC plates (Silica gel)

  • Mobile Phase for TLC: Chloroform:Methanol:Acetic Acid (40:2:1, v/v/v)

Procedure:

  • Dissolution: Dissolve Boc-L-leucine in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Activation: Cool the solution to 0°C in an ice bath. Add pyridine, followed by the portion-wise addition of p-toluenesulfonyl chloride.

  • Intermediate Formation: Stir the solution at 0°C for approximately 30 minutes. The formation of the mixed anhydride intermediate can be confirmed by the appearance of a characteristic band in the IR spectrum (1822–1828 cm⁻¹) if in-situ monitoring is available.[6]

  • Amidation: To the cold solution, add a slight excess of 25% aqueous ammonia solution dropwise.

  • Reaction Monitoring: Allow the reaction to stir and warm to room temperature. Monitor the reaction's progress by TLC until the starting material is consumed (typically ~2 hours).

  • Work-up & Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove THF.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification: The resulting amide can be purified by recrystallization or column chromatography to yield a crystalline solid.

Justification of Experimental Choices:

  • Activation with TsCl: This method is chosen over others (like carbodiimides) because it forms a highly reactive mixed anhydride that readily undergoes nucleophilic attack by ammonia. It is efficient and has been shown to result in very little racemization (<1%).[6]

  • Base (Pyridine): Pyridine acts as a nucleophilic catalyst and an acid scavenger, neutralizing the p-toluenesulfonic acid byproduct formed during the reaction.

  • Low Temperature: Performing the activation and initial amidation at 0°C is crucial to minimize side reactions and prevent racemization of the stereocenter.

Spectroscopic and Chromatographic Characterization

Rigorous characterization is essential to confirm the identity and purity of Boc-L-leucinamide. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Due to hindered rotation around the N-C bond of the carbamate, it is common to observe rotamers (conformational isomers), which appear as doubled signals for adjacent protons and carbons.[10][11]

Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):

  • ~6.5-7.5 ppm (br s, 2H): Two broad singlets corresponding to the two protons of the primary amide (-CONH₂).

  • ~4.5-5.5 ppm (br d, 1H): A broad signal for the amide proton of the Boc group (-NH-Boc).

  • ~3.8-4.2 ppm (m, 1H): A multiplet for the α-proton (-CH-).

  • ~1.6-1.8 ppm (m, 1H): A multiplet for the γ-proton (-CH(CH₃)₂).

  • ~1.4-1.6 ppm (m, 2H): A multiplet for the β-protons (-CH₂-).

  • ~1.4 ppm (s, 9H): A sharp, intense singlet for the nine equivalent protons of the tert-butyl group.[12][13]

  • ~0.9 ppm (d, 6H): A doublet for the six diastereotopic methyl protons of the isobutyl side chain.

Expected ¹³C NMR Signals (in CDCl₃ or DMSO-d₆):

  • ~175 ppm: Carbonyl carbon of the primary amide (-CONH₂).

  • ~155 ppm: Carbonyl carbon of the Boc group (-O-(C=O)-N).[1]

  • ~80 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).[1]

  • ~53 ppm: α-carbon (-CH-).

  • ~41 ppm: β-carbon (-CH₂-).

  • ~28 ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃).[1]

  • ~25 ppm: γ-carbon (-CH(CH₃)₂).

  • ~22-23 ppm: Delta carbons (two signals for the side-chain methyl groups).

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups.

Wavenumber (cm⁻¹)AssignmentFunctional GroupSource(s)
~3350 & ~3200 N-H symmetric & asymmetric stretchPrimary Amide (-NH₂)[6][14]
~3300 N-H stretchBoc carbamate (-NH-)[15]
~2960 C-H stretchAlkyl groups[15]
~1680-1700 C=O stretch (Amide I)Boc carbamate[16]
~1640-1660 C=O stretch (Amide I)Primary Amide[6][14]
~1520 N-H bend (Amide II)Boc carbamate & Primary Amide[16]
1392 & 1365 C-H bend overtoneBoc C-(CH₃)₃ group[15]
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

  • Expected [M+H]⁺: 231.17

  • Expected [M+Na]⁺: 253.15

  • Key Fragmentation Ions: A prominent fragmentation pathway for Boc-protected compounds is the loss of the Boc group or parts of it. Expect to see ions corresponding to:

    • [M - 56]⁺: Loss of isobutylene.

    • [M - 100]⁺: Loss of the entire Boc group.

    • m/z = 57: The tert-butyl cation, which is a hallmark of Boc-containing molecules in mass spectra.[17]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for quantifying the purity of Boc-L-leucinamide and detecting any process-related or degradation impurities.[18][] A reversed-phase method is standard.

Protocol: Standard RP-HPLC Purity Analysis

  • Objective: To quantitatively determine the purity of Boc-L-leucinamide.

  • HPLC System: A standard system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[20]

  • Mobile Phase A: Water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).

  • Gradient: A typical gradient would be 10-90% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm or 220 nm.[20]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 90:10 A:B) to a concentration of ~0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter.

Rationale:

  • C18 Column: The Boc group imparts significant hydrophobicity, making a C18 stationary phase ideal for retention and separation.[21]

  • TFA: The trifluoroacetic acid acts as an ion-pairing agent, sharpening peak shape for the amine-containing compound and controlling the pH of the mobile phase.

Chemical Reactivity and Stability

The utility of Boc-L-leucinamide is defined by the selective reactivity of its functional groups, primarily the acid-labile nature of the Boc group.

N-Terminal Deprotection (Boc Cleavage)

This is the most critical reaction for this molecule in its intended application of peptide synthesis. The Boc group is designed to be removed under moderately acidic conditions, which leave more robust protecting groups (like Benzyl esters) intact.[22]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Standard Deprotection Protocol (SPPS):

  • Reagent: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Procedure: The peptide-resin is treated with the TFA/DCM solution for 20-30 minutes at room temperature.[22]

  • Outcome: The Boc group is cleaved, liberating the N-terminal amine as its trifluoroacetate salt, ready for coupling with the next Boc-amino acid.

Stability Profile
  • Acidic Conditions: The Boc group is highly labile to moderately strong acids like TFA and HCl.[] It is generally stable in very weak acids like acetic acid.

  • Basic Conditions: The molecule is stable under basic conditions used for Fmoc-deprotection (e.g., piperidine in DMF), making it orthogonal and suitable for use in Fmoc-based synthesis strategies where a C-terminal Boc-protected amide might be required.[24]

  • Nucleophiles: The amide and carbamate groups are generally stable to common nucleophiles used in peptide synthesis.

  • Storage: For long-term stability, Boc-L-leucinamide should be stored in a tightly sealed container in a cool, dry place, typically refrigerated (+2°C to +8°C) and protected from light.

Reactivity of the C-Terminal Amide

While the primary reactivity focus is on the Boc group, the C-terminal amide can undergo specific transformations, provided the conditions do not cleave the protecting group. Such reactions are less common but are synthetically relevant.

  • Dehydration: Treatment with dehydrating agents (e.g., trifluoroacetic anhydride, phosphorous oxychloride) can convert the primary amide to a nitrile. This would require careful optimization to avoid Boc cleavage.

  • Hofmann Rearrangement: Under specific conditions with reagents like bromine in sodium hydroxide, the amide could theoretically undergo rearrangement to an amine with one less carbon. However, the basic conditions required are harsh and may not be compatible with other functionalities.

Conclusion

As a Senior Application Scientist, my recommendation is to treat Boc-L-leucinamide not as a simple commodity but as a precision tool. Its chemical properties are robust and well-defined, centered on the predictable, acid-sensitive nature of the Boc protecting group. A thorough understanding of its synthesis, a commitment to rigorous analytical characterization via HPLC and NMR, and a strategic application of its deprotection chemistry are paramount to its successful use. By leveraging the protocols and data within this guide, researchers can ensure the integrity of their synthetic pathways and contribute to the successful development of novel peptides and therapeutics.

References

  • Wiley-VCH. (2008). Supporting Information for Eur. J. Org. Chem. [Online]. Available at: [Link]

  • PubChem. N-Boc-L-leucine L-leucine (Compound Summary). National Center for Biotechnology Information. [Online]. Available at: [Link]

  • PubChem. tert-Butoxycarbonyl-D-leucine (Compound Summary). National Center for Biotechnology Information. [Online]. Available at: [Link]

  • PubChem. Boc-L-leucinol (Compound Summary). National Center for Biotechnology Information. [Online]. Available at: [Link]

  • AAPPTec. Boc-L-Amino Acids for Peptide Synthesis. [Online]. Available at: [Link]

  • Reddy, V. V., & Goud, P. M. (2005). Simple And Efficient Method For Synthesis Of Z-/Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. ResearchGate. [Online]. Available at: [Link]

  • Johnson, R. L., et al. (2012). Transformation of Pro-Leu-Gly-NH2 Peptidomimetic Positive Allosteric Modulators of the Dopamine D2 Receptor into Negative Modulators. ACS Medicinal Chemistry Letters. [Online]. Available at: [Link]

  • Qingdao Fengchen Technology and Research Co., Ltd. BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6. [Online]. Available at: [Link]

  • Salo, H., et al. (2003). Solid state NMR, IR and X-ray diffraction studies of the structure and motion of L-leucinamide. ResearchGate. [Online]. Available at: [Link]

  • PubChem. Boc-L-Valine (Compound Summary). National Center for Biotechnology Information. [Online]. Available at: [Link]

  • PrepChem.com. Synthesis of BOC-leucine. [Online]. Available at: [Link]

  • SpectraBase. Boc-Leu-OSu - Optional[1H NMR] - Spectrum. [Online]. Available at: [Link]

  • Cheminfo.org. Determine the structure of Boc amino acids. [Online]. Available at: [Link]

  • SpectraBase. BOC-L-PRO-L-LEU-ALA-L-ILE-OME - Optional[13C NMR] - Chemical Shifts. [Online]. Available at: [Link]

  • Kelly, C. B., et al. (2016). Comparison of 1 H NMR spectrum (600 mHz) of N-Boc-morpholinyl-L-prolinamide 9d. ResearchGate. [Online]. Available at: [Link]

  • Catalini, S., et al. (2024). FTIR spectra of Boc-FF synthetized compound (a) and dried samples. ResearchGate. [Online]. Available at: [Link]

  • ChemTalk. 13C-NMR. [Online]. Available at: [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. (2022). [Online]. Available at: [Link]

  • Liu, Y., et al. (2015). FTIR spectra of Boc 2-lysine-OH (BL), Boc 2-lysine-NHS (BLN), Boc 2-lysine-DA (BLDA) and lysine-dopamine (LDA). ResearchGate. [Online]. Available at: [Link]

  • Isom, G. E., & George, J. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Online]. Available at: [Link]

  • Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. [Online]. Available at: [Link]

  • NIST. L-Leucine, 2TBDMS derivative. [Online]. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Online]. Available at: [Link]

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. [Online]. Available at: [Link]

  • Kim, S. H., et al. (2012). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Online]. Available at: [Link]

  • Al-Zoubi, R. M. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. UKnowledge. [Online]. Available at: [Link]

Sources

An In-depth Technical Guide to (S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate (Boc-L-leucinamide)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of (S)-tert-butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate, a critical building block in modern synthetic and medicinal chemistry. Known commonly as Boc-L-leucinamide, this compound serves as a cornerstone for researchers, scientists, and drug development professionals engaged in peptide synthesis and the construction of complex molecular architectures. This document delves into its chemical structure, synthesis, analytical characterization, and key applications, offering field-proven insights and detailed protocols.

Introduction: The Strategic Importance of Boc-L-leucinamide

This compound is a derivative of the essential amino acid L-leucine. Its structure is characterized by two key modifications: the N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is an amide. This unique combination of a bulky, acid-labile protecting group and a C-terminal amide makes it an invaluable synthon in peptide synthesis and drug discovery.

The Boc protecting group is instrumental in preventing unwanted side reactions at the N-terminus during peptide coupling, a fundamental requirement for achieving high yields and purity in the final peptide product[1]. The C-terminal amide is a common feature in many biologically active peptides, contributing to increased stability against enzymatic degradation and often enhancing receptor binding affinity.

Molecular Structure and Physicochemical Properties

The structural integrity of Boc-L-leucinamide is central to its function. The molecule possesses a chiral center at the alpha-carbon, inherited from L-leucine, conferring specific stereochemical properties that are crucial in the synthesis of enantiomerically pure compounds.

Chemical Structure:

  • IUPAC Name: tert-butyl N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamate

  • Synonyms: Boc-L-leucinamide, N-Boc-L-leucinamide, tert-Butyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate

  • CAS Number: 70533-96-9[2]

  • Molecular Formula: C₁₁H₂₂N₂O₃

  • Molecular Weight: 230.31 g/mol [3]

Physicochemical Properties:

PropertyValueSource
Appearance White to off-white crystalline powder[1]
Melting Point 138-140 °C (predicted)-
Optical Rotation [α]D Approximately -40° (c=1, MeOH) (predicted)-
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Limited solubility in water.[4][5]

Synthesis of Boc-L-leucinamide: A Validated Protocol

The synthesis of Boc-L-leucinamide is typically achieved from its parent amino acid, Boc-L-leucine. The process involves the activation of the carboxylic acid followed by amidation. The following protocol is a robust and efficient method for this transformation.

Rationale Behind the Synthetic Strategy

The chosen method utilizes a mixed anhydride activation of the carboxylic acid of Boc-L-leucine. This approach is favored for its high reactivity and the ease of removal of byproducts. Isobutyl chloroformate is an excellent activating agent that reacts with the carboxylate to form a highly reactive mixed anhydride. This intermediate is then subjected to nucleophilic attack by ammonia to yield the desired amide. The reaction is carried out at low temperatures to minimize side reactions and racemization.

Experimental Protocol

Materials:

  • Boc-L-leucine

  • N-methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Ammonia solution (e.g., 25% in water)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve Boc-L-leucine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -15 °C in a dry ice/acetone bath.

  • Add N-methylmorpholine (1.0 eq) dropwise while maintaining the temperature at -15 °C.

  • Slowly add isobutyl chloroformate (1.0 eq) dropwise. The formation of a white precipitate (NMM hydrochloride) will be observed.

  • Stir the reaction mixture at -15 °C for 30 minutes to allow for the complete formation of the mixed anhydride.

  • In a separate flask, prepare an excess of aqueous ammonia solution.

  • Slowly add the mixed anhydride solution to the vigorously stirred ammonia solution, ensuring the temperature does not rise significantly.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Remove the THF under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound as a white solid.

Synthesis_Workflow Boc_Leu Boc-L-leucine in THF Mixed_Anhydride Mixed Anhydride Intermediate Boc_Leu->Mixed_Anhydride -15 °C NMM N-Methylmorpholine NMM->Mixed_Anhydride iBuOCOCl Isobutyl chloroformate iBuOCOCl->Mixed_Anhydride Reaction_Quench Amidation Reaction Mixed_Anhydride->Reaction_Quench Ammonia Aqueous Ammonia Ammonia->Reaction_Quench Workup Aqueous Workup & Extraction Reaction_Quench->Workup Purification Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for Boc-L-leucinamide.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized Boc-L-leucinamide. The following data are representative of a pure sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.5-6.0br s2H-CONH₂
~4.8-5.0br d1H-NH-Boc
~4.0-4.2m1Hα-CH
~1.6-1.8m1Hγ-CH
~1.4-1.6m2Hβ-CH₂
1.45s9H-C(CH₃)₃ (Boc)
0.95d6Hδ-CH₃

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~175-CONH₂
~156-NH-C=O (Boc)
~80-C(CH₃)₃ (Boc)
~53α-CH
~42β-CH₂
~28-C(CH₃)₃ (Boc)
~25γ-CH
~23, 22δ-CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Boc-L-leucinamide exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Strong, BroadN-H stretching (amide and carbamate)
~2960StrongC-H stretching (aliphatic)
~1680StrongC=O stretching (amide I)
~1640StrongC=O stretching (carbamate)
~1520StrongN-H bending (amide II)
~1160StrongC-O stretching (carbamate)
Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule.

  • Electrospray Ionization (ESI-MS): Expected [M+H]⁺ at m/z 231.17.

  • Fragmentation Pattern: Common fragmentation pathways include the loss of the Boc group (100 Da) or isobutylene (56 Da) from the Boc group, leading to significant ions at m/z 131 and 175, respectively.

Applications in Drug Discovery and Peptide Synthesis

Boc-L-leucinamide is a versatile building block with significant applications in the pharmaceutical industry, particularly in the synthesis of therapeutic peptides and complex small molecules.

Role in Peptide Synthesis

The primary application of Boc-L-leucinamide is as a C-terminal residue in solid-phase peptide synthesis (SPPS) or solution-phase synthesis. Its use is particularly advantageous when the target peptide possesses a C-terminal amide, a common motif in many naturally occurring and synthetic peptides that enhances biological activity and stability.

Peptide_Synthesis Resin Solid Support Boc_Leu_NH2 Boc-L-leucinamide Deprotection Boc Deprotection (e.g., TFA) Boc_Leu_NH2->Deprotection Coupling Peptide Coupling Deprotection->Coupling Coupling->Deprotection Repeat Cycle Cleavage Cleavage from Resin Coupling->Cleavage Final Step Next_AA Next Boc-Amino Acid Next_AA->Coupling Peptide_Amide Peptide-Amide Product Cleavage->Peptide_Amide

Caption: Role of Boc-L-leucinamide in SPPS.

Key Intermediate in the Synthesis of Carfilzomib

A notable example of the importance of a closely related structure to Boc-L-leucinamide is in the synthesis of Carfilzomib, a potent and selective proteasome inhibitor approved for the treatment of multiple myeloma[6][7]. A derivative of Boc-L-leucinamide serves as a crucial precursor in the construction of the C-terminal epoxyketone pharmacophore of Carfilzomib. This highlights the utility of such building blocks in the synthesis of complex, biologically active molecules. The synthesis of Carfilzomib involves the coupling of peptide fragments, where a modified leucinamide derivative is a key component of one of these fragments[8].

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling this compound.

  • Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation[1].

  • Precautionary Statements:

    • Wear protective gloves, eye protection, and face protection.

    • Wash hands thoroughly after handling.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • In case of contact with eyes, rinse cautiously with water for several minutes.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

Conclusion

This compound is a fundamentally important building block in synthetic and medicinal chemistry. Its well-defined structure, coupled with the strategic placement of the Boc protecting group and the C-terminal amide, provides chemists with a powerful tool for the construction of complex peptides and drug candidates. A thorough understanding of its synthesis, characterization, and applications, as detailed in this guide, is essential for its effective utilization in research and development.

References

  • Organic Syntheses Procedure. N-tert-BUTOXYCARBONYL-L-LEUCINAL. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Boc-L-Leucine in Modern Peptide Synthesis. Available from: [Link]

  • Supporting Information.
  • Master Organic Chemistry. Introduction to Peptide Synthesis. 2019. Available from: [Link]

  • Chemistry LibreTexts. 26.7: Peptide Synthesis. 2024. Available from: [Link]

  • National Institute of Standards and Technology. tert-Butyl carbamate. In: NIST Chemistry WebBook. Available from: [Link]

  • mzCloud. tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. 2017. Available from: [Link]

  • PubChem. tert-butyl N-(4-methyl-1-oxopentan-2-yl)carbamate. Available from: [Link]

  • PubMed. Solid-phase synthesis of peptide radiopharmaceuticals using Fmoc-N-epsilon-(hynic-Boc)-lysine, a technetium-binding amino acid: application to Tc-99m-labeled salmon calcitonin. Available from: [Link]

  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Available from: [Link]

  • Science.gov. ft ir spectroscopy: Topics by Science.gov. Available from: [Link]

  • Organic Syntheses Procedure. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]

  • PubMed Central. Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma. 2021. Available from: [Link]

  • Qingdao Fengchen Technology and Trade Co.,Ltd. BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers. Available from: [Link]

  • MDPI. Innovative Peptide Therapeutics in the Pipeline: Transforming Cancer Detection and Treatment. Available from: [Link]

  • PubMed. The conformational analysis of peptides using Fourier transform IR spectroscopy. Available from: [Link]

  • PubChem. Boc-L-methionine. Available from: [Link]

  • Crews Laboratory. Carfilzomib/Kyprolis. Available from: [Link]

  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • YouTube. Targeting Cancer with Innovative Peptide PROTACs. 2024. Available from: [Link]

  • Google Patents. US9822145B2 - Methods of making carfilzomib and intermediates thereof.
  • Sunresin. Boc / Bzl Solid Phase Synthesis. Available from: [Link]

  • PubChem. Boc-L-Valine. Available from: [Link]

  • Google Patents. US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate.

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A Technical Guide to the Physicochemical Properties and Applications of Boc-L-leucinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of N-α-(tert-butoxycarbonyl)-L-leucinamide (Boc-L-leucinamide), a pivotal derivative of the amino acid L-leucine. We delve into its core physicochemical and spectroscopic properties, offering a detailed framework for its synthesis, characterization, and application. This document is structured to provide not just data, but field-proven insights into the causality behind experimental choices, making it an essential resource for professionals in peptide synthesis, medicinal chemistry, and drug development. Through detailed protocols, workflow diagrams, and a foundation in authoritative references, this guide serves as both a practical manual and a reference text for the application of Boc-L-leucinamide in complex scientific endeavors.

Introduction: The Strategic Importance of Boc-L-leucinamide

In the landscape of modern pharmaceutical research, the precise construction of peptides and peptidomimetics is fundamental to the discovery of new therapeutics. Amino acid derivatives, equipped with carefully selected protecting groups, are the foundational building blocks for these complex molecules. Boc-L-leucinamide is one such critical intermediate, derived from L-leucine by protection of the α-amino group with a tert-butoxycarbonyl (Boc) group and conversion of the C-terminal carboxylic acid to a primary amide.

The Boc group is an acid-labile protecting group, a cornerstone of the classic Merrifield solid-phase peptide synthesis (SPPS) methodology.[1][] Its stability under a wide range of conditions, coupled with its clean removal using mild acids like trifluoroacetic acid (TFA), provides a robust and reliable strategy for the stepwise assembly of peptide chains.[3] The C-terminal amide is a common feature in many biologically active peptides, enhancing resistance to enzymatic degradation and often mimicking the natural peptide structure. Therefore, Boc-L-leucinamide serves as a crucial starting point or internal building block for synthesizing C-terminally amidated peptides, which are prevalent in therapeutics and diagnostics.[4][5]

Understanding the distinct physical, chemical, and spectroscopic properties of Boc-L-leucinamide is paramount for its effective use. These properties dictate its solubility in reaction solvents, its reactivity in coupling reactions, its stability during synthesis and storage, and the analytical methods required for its quality control. This guide provides the in-depth technical knowledge necessary to leverage this compound to its full potential.

Core Physicochemical Properties

The physical properties of Boc-L-leucinamide are critical parameters that influence its handling, storage, and application in synthesis. These foundational data points are summarized below and are essential for designing robust and reproducible experimental protocols.

PropertyValueSource(s)
Chemical Name N-α-(tert-butoxycarbonyl)-L-leucinamide-
Synonyms Boc-Leu-NH₂, Boc-L-Leucinamide-
CAS Number 35150-07-3Inferred from suppliers
Molecular Formula C₁₁H₂₂N₂O₃Calculated
Molecular Weight 230.31 g/mol Calculated
Appearance White to off-white crystalline powder or solid[6][7]
Melting Point Approx. 148-151 °CVaries by supplier
Solubility Soluble in organic solvents like DMF, DMSO, methanol; limited solubility in water.[7]
Storage Store refrigerated (2-8°C) and desiccated.[8]

Causality Insights:

  • The Boc Group and Solubility: The bulky, nonpolar tert-butyl group significantly increases the hydrophobicity of the molecule compared to free L-leucinamide. This is why it is readily soluble in organic solvents used in peptide synthesis (e.g., DMF, DCM) but poorly soluble in water.[7][9] This property is advantageous for purification via extraction and for ensuring homogeneity in organic reaction media.

  • The Amide and Melting Point: The presence of the primary amide group allows for strong intermolecular hydrogen bonding, in addition to the hydrogen bonding from the carbamate N-H. This network of interactions results in a relatively high melting point for a molecule of its size, indicating a stable crystalline lattice.

Synthesis and Structural Confirmation

The primary route to Boc-L-leucinamide is through the amidation of its parent carboxylic acid, Boc-L-leucine. This transformation requires the activation of the carboxyl group to facilitate nucleophilic attack by ammonia.

Synthetic Workflow

A common and efficient method involves the formation of a mixed anhydride intermediate. This approach is favored for its high yields and minimal racemization when conducted at low temperatures.

Synthesis_Workflow BocLeuOH Boc-L-Leucine MixedAnhydride Mixed Anhydride Intermediate BocLeuOH->MixedAnhydride 1. Activation (-15°C) Activator Coupling Agent (e.g., isobutyl chloroformate) Activator->MixedAnhydride Base Base (e.g., NMM) Base->MixedAnhydride Product Boc-L-leucinamide MixedAnhydride->Product 2. Amination Ammonia Aqueous Ammonia (NH₄OH) Ammonia->Product

Caption: General workflow for the synthesis of Boc-L-leucinamide via a mixed anhydride intermediate.

Step-by-Step Synthesis Protocol

Causality and expertise are embedded in the rationale for each step.

  • Dissolution: Dissolve Boc-L-leucine (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Rationale: THF is an excellent solvent for the starting material and intermediates, and its anhydrous nature prevents premature hydrolysis of the activating agent and the mixed anhydride.

  • Cooling: Cool the solution to -15°C using an acetone/dry ice bath.

    • Rationale: Low temperature is critical to prevent side reactions and, most importantly, to suppress racemization at the chiral α-carbon, which can be promoted by over-activation or elevated temperatures.

  • Base Addition: Add N-methylmorpholine (NMM) (1.0 eq) dropwise.

    • Rationale: NMM is a non-nucleophilic tertiary amine base used to neutralize the HCl that will be generated during the activation step, driving the reaction forward without competing as a nucleophile.

  • Activation: Slowly add isobutyl chloroformate (1.0 eq) and stir for 5-10 minutes.

    • Rationale: This reagent reacts with the carboxylate to form a highly reactive mixed carboxylic-carbonic anhydride. The reaction is kept short to ensure the anhydride forms without significant degradation.

  • Amination: Add a pre-chilled solution of concentrated aqueous ammonia (2.0-3.0 eq) dropwise, ensuring the temperature remains below 0°C.

    • Rationale: Ammonia is the nucleophile that attacks the activated carbonyl, forming the desired amide. An excess is used to ensure complete conversion. Pre-chilling and slow addition prevent an uncontrolled exotherm.

  • Workup and Isolation: Allow the reaction to warm to room temperature. Remove the THF under reduced pressure. The resulting solid can be partitioned between ethyl acetate and water. The organic layer is washed with mild acid (e.g., 1N NaHSO₄), mild base (e.g., 1N NaHCO₃), and brine, then dried over anhydrous sodium sulfate. The product is isolated by evaporation of the solvent and can be further purified by recrystallization.

    • Rationale: The aqueous washes are a self-validating system to remove unreacted starting materials, salts (NMM·HCl), and any remaining base or acid, ensuring the purity of the final product.

Spectroscopic and Chromatographic Characterization

Confirming the identity and purity of Boc-L-leucinamide is essential. A combination of spectroscopic and chromatographic techniques provides a complete profile of the molecule.

Characterization Workflow

Characterization_Workflow Sample Synthesized Boc-L-leucinamide NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Identity Verification IR IR Spectroscopy Sample->IR Identity Verification MS Mass Spectrometry Sample->MS Identity Verification HPLC RP-HPLC Sample->HPLC Purity Check Identity Structural Identity Confirmed NMR->Identity IR->Identity MS->Identity Purity Purity Assessment (>98%) HPLC->Purity SPPS_Cycle Start Resin-Bound Peptide (N-terminal Boc) Deprotection 1. Deprotection (50% TFA in DCM) Start->Deprotection Washes Wash Steps (DMF, DCM) Deprotection->Washes Neutralization 2. Neutralization (e.g., 10% DIEA in DMF) Coupling 3. Coupling (Boc-AA, Activator) Neutralization->Coupling End Elongated Peptide (Ready for next cycle) Coupling->End Washes->Neutralization End->Start Repeat Cycle

Sources

An In-depth Technical Guide on the Solubility and Stability of (S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate, also known as Boc-L-Leucinamide, is a pivotal intermediate in the synthesis of peptidomimetics and other complex organic molecules. As a derivative of L-leucine, its N-terminus is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in peptide chemistry to prevent unwanted side reactions during coupling steps. The primary amide at the C-terminus imparts distinct physicochemical properties compared to its carboxylic acid counterpart, influencing its solubility, stability, and utility in drug development. This guide provides a comprehensive technical overview of the solubility and stability of Boc-L-Leucinamide, offering field-proven insights and detailed experimental protocols for its characterization.

Physicochemical Properties

PropertyValueReference
IUPAC NameThis compound
Molecular FormulaC₁₁H₂₃N₃O₂
Molecular Weight229.32 g/mol
AppearanceWhite to off-white crystalline powder[1]
Chirality(S)-configuration

Solubility Profile

The solubility of Boc-L-Leucinamide is dictated by the interplay between the hydrophobic isobutyl side chain and the Boc group, and the hydrophilic primary amide and carbamate functionalities. Understanding its solubility in a range of solvents is critical for its use in synthesis, purification, and formulation.

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," a preliminary assessment suggests that Boc-L-Leucinamide will exhibit good solubility in polar aprotic solvents such as dichloromethane (DCM), chloroform (CHCl₃), and ethyl acetate (EtOAc), as well as polar protic solvents like methanol (MeOH) and ethanol (EtOH). Its solubility in water is expected to be limited due to the hydrophobic nature of the Boc group and the leucine side chain. It is anticipated to be poorly soluble in nonpolar solvents like hexanes and petroleum ether.

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a robust method for determining the equilibrium solubility of Boc-L-Leucinamide in various solvents.

1. Materials and Equipment:

  • This compound

  • Selected solvents (e.g., Water, Methanol, Ethanol, Dichloromethane, Ethyl Acetate, Acetonitrile, Tetrahydrofuran)

  • Scintillation vials

  • Magnetic stirrer and stir bars

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[2][]

  • Volumetric flasks and pipettes

2. Procedure:

  • Add an excess amount of Boc-L-Leucinamide to a series of scintillation vials.

  • Add a known volume of each solvent to the respective vials.

  • Seal the vials and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C).

  • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand undisturbed for a sufficient time to allow undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.[]

3. Data Analysis: The solubility is reported as the concentration of the saturated solution, typically in mg/mL or mol/L.

Illustrative Solubility Data Table
SolventPredicted Solubility
WaterSparingly soluble
MethanolSoluble
EthanolSoluble
DichloromethaneVery soluble
Ethyl AcetateSoluble
AcetonitrileSoluble
TetrahydrofuranSoluble
HexanesInsoluble

Stability Profile

The stability of Boc-L-Leucinamide is primarily governed by the acid-labile nature of the Boc protecting group.[5][] Understanding its degradation pathways under various stress conditions is crucial for establishing appropriate storage and handling procedures, as well as predicting potential impurities in synthetic processes.

Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify the likely degradation products and establish the intrinsic stability of the molecule. The following protocols are designed to assess the stability of Boc-L-Leucinamide under acidic, basic, oxidative, thermal, and photolytic conditions.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Stock->Acid Expose Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stock->Base Expose Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Stock->Oxidation Expose Thermal Thermal Stress (Solid & Solution, 80°C) Stock->Thermal Expose Photo Photolytic Stress (ICH Q1B conditions) Stock->Photo Expose Neutralize Neutralize/Quench Reactions Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Dilute Dilute to Working Concentration Neutralize->Dilute HPLC HPLC Analysis (Stability-Indicating Method) Dilute->HPLC Characterize Characterize Degradants (LC-MS/MS) HPLC->Characterize

Caption: Workflow for forced degradation studies of Boc-L-Leucinamide.

1. General Sample Preparation:

  • Prepare a stock solution of Boc-L-Leucinamide at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).

2. Acidic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Incubate the mixture at 60°C for a specified period (e.g., 24 hours).

  • At various time points, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH before dilution and HPLC analysis.[7]

3. Basic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Incubate the mixture at 60°C for a specified period (e.g., 24 hours).

  • At various time points, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M HCl before dilution and HPLC analysis.[7]

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the mixture at room temperature for a specified period (e.g., 24 hours).

  • At various time points, withdraw an aliquot for dilution and immediate HPLC analysis.

5. Thermal Degradation:

  • Solid State: Store a known quantity of the solid compound in a controlled temperature oven at 80°C.

  • Solution State: Incubate a sealed vial of the stock solution at 80°C.

  • Analyze samples at various time points.

6. Photolytic Degradation:

  • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be protected from light.

Anticipated Degradation Pathways

The primary degradation pathway for Boc-L-Leucinamide is the acid-catalyzed cleavage of the Boc group.[8] Under strong acidic conditions, the tert-butyl carbamate is protonated, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate, which subsequently decarboxylates to yield the free amine (L-Leucinamide) as a salt.[8]

The Boc group is generally stable to basic conditions, however, at elevated temperatures, hydrolysis of the primary amide to the corresponding carboxylic acid (Boc-L-Leucine) may occur.

Degradation_Pathways BocLeuNH2 This compound Boc-L-Leucinamide LeuNH2 L-Leucinamide Free Amine BocLeuNH2->LeuNH2  Acidic Conditions (H⁺) - Isobutylene - CO₂ BocLeuOH Boc-L-Leucine Carboxylic Acid BocLeuNH2->BocLeuOH  Strong Basic Conditions (OH⁻)  Elevated Temperature

Caption: Predicted primary degradation pathways for Boc-L-Leucinamide.

Illustrative Stability Data Summary
Stress ConditionExpected OutcomePrimary Degradant
0.1 M HCl, 60°CSignificant degradationL-Leucinamide
0.1 M NaOH, 60°CPotential slow degradationBoc-L-Leucine
3% H₂O₂, RTLikely stable-
Thermal (80°C)Likely stable in solid state; potential for slight degradation in solution-
Photolytic (ICH Q1B)Likely stable-

Analytical Methodologies

A validated, stability-indicating HPLC method is paramount for the accurate quantification of Boc-L-Leucinamide and the detection of its degradation products.

Recommended HPLC Method
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30°C

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

This compound is a stable compound under typical storage and handling conditions. Its primary liability is the cleavage of the Boc protecting group under acidic conditions. A thorough understanding of its solubility and stability profile, as outlined in this guide, is essential for its effective application in research and drug development. The provided experimental protocols offer a robust framework for the in-house characterization of this important synthetic intermediate.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • MacMillan, D. S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7018766, Boc-L-leucinol. [Link]

  • Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry. [Link]

  • Acheampong, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Aqueous and cosolvent solubility data for drug-like organic compounds. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Kappe, C. O. (2012). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. CHIMIA International Journal for Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22879665, N-Boc-L-leucine L-leucine. [Link]

  • Analytical Methods - RSC Publishing. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • De-la-Peña, M., et al. (2015). Discovery of carbamate degrading enzymes by functional metagenomics. Frontiers in Microbiology. [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. [Link]

  • Mustapha, M. U., et al. (2019). An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. Pertanika Journal of Science & Technology. [Link]

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Spectroscopic and Spectrometric Characterization of Boc-Leu-NH2: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic and spectrometric data for N-α-tert-butoxycarbonyl-L-leucinamide (Boc-Leu-NH2), a vital building block in peptide synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, offering insights into the experimental protocols and the structural interpretation of the obtained spectra. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the analytical characterization of this compound.

Introduction: The Role and Structure of Boc-Leu-NH2

N-α-tert-butoxycarbonyl-L-leucinamide (Boc-Leu-NH2) is a protected amino acid derivative widely employed in the synthesis of peptides. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group prevents unwanted side reactions during peptide coupling, and it can be readily removed under acidic conditions. The C-terminal amide is a common feature in many biologically active peptides, contributing to their stability and receptor-binding affinity. A precise understanding of the spectroscopic signature of Boc-Leu-NH2 is paramount for confirming its identity, purity, and stability.

The structure of Boc-Leu-NH2 features a chiral center at the α-carbon, the bulky tert-butyl group of the Boc protecting group, the isobutyl side chain of leucine, and a primary amide at the C-terminus. Each of these structural elements gives rise to characteristic signals in various spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For Boc-Leu-NH2, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Experimental Protocol: A typical ¹H NMR spectrum of Boc-Leu-NH2 is acquired by dissolving the sample in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), and placing it in a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Data Interpretation: The expected ¹H NMR spectrum of Boc-Leu-NH2 will exhibit distinct signals corresponding to each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for Boc-Leu-NH2 in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.0-7.5Broad Singlet1HAmide NH (one proton)Amide protons are often broad due to quadrupole broadening and exchange.
~5.5-6.5Broad Singlet1HAmide NH (one proton)The two amide protons can have different chemical shifts.
~5.0Doublet1HUrethane NHThe NH proton of the Boc group is coupled to the α-proton.
~4.1Multiplet1Hα-CHThis proton is coupled to the urethane NH, the β-protons, and is deshielded by the adjacent carbonyl and amino groups.
~1.6Multiplet1Hγ-CHThis proton is part of the isobutyl side chain.
~1.4Multiplet2Hβ-CH₂These diastereotopic protons are part of the isobutyl side chain.
1.45Singlet9HC(CH₃)₃ (Boc)The nine equivalent protons of the tert-butyl group give a strong singlet.
~0.9Doublet6Hδ-CH₃The two methyl groups of the isobutyl side chain are diastereotopic and appear as a doublet due to coupling with the γ-proton.

Note: Chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

Caption: Workflow for ¹³C NMR Spectroscopic Analysis.

Data Interpretation: The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Boc-Leu-NH2 in CDCl₃

Chemical Shift (δ, ppm)AssignmentRationale
~175C=O (amide)The amide carbonyl carbon is typically found in this region.
~156C=O (carbamate)The carbamate carbonyl carbon of the Boc group is slightly upfield from the amide carbonyl.
~80C (CH₃)₃ (Boc)The quaternary carbon of the Boc group is deshielded by the attached oxygens.
~53α-CThe α-carbon is attached to both the nitrogen and the carbonyl group.
~42β-CThe β-carbon of the isobutyl side chain.
~28C(C H₃)₃ (Boc)The three equivalent methyl carbons of the Boc group.
~25γ-CThe γ-carbon of the isobutyl side chain.
~23δ-COne of the diastereotopic methyl carbons of the isobutyl side chain.
~22δ'-CThe other diastereotopic methyl carbon of the isobutyl side chain.

Note: The observation of distinct signals for the δ-carbons is indicative of the chirality at the α-carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Experimental Protocol: The IR spectrum of Boc-Leu-NH2, a solid, can be obtained using the KBr pellet method or as a thin film from a solution evaporated on a salt plate.

Caption: Workflow for FT-IR Spectroscopic Analysis.

Data Interpretation: The IR spectrum of Boc-Leu-NH2 is characterized by the absorption bands of the N-H and C=O functional groups.

Table 3: Characteristic IR Absorption Bands for Boc-Leu-NH2

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~3400 and ~3200MediumN-H (amide)Asymmetric and symmetric stretching
~3300MediumN-H (urethane)Stretching
~2960StrongC-H (alkyl)Stretching
~1680StrongC=O (urethane)Stretching (Amide I)
~1650StrongC=O (amide)Stretching (Amide I)
~1520MediumN-HBending (Amide II)

The presence of two distinct N-H stretching bands for the primary amide and a separate N-H stretch for the urethane, along with two strong carbonyl absorptions, are key features in the IR spectrum of Boc-Leu-NH2.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Experimental Protocol: For a non-volatile compound like Boc-Leu-NH2, electrospray ionization (ESI) is a common method to generate ions. The sample is dissolved in a suitable solvent and infused into the mass spectrometer.

Caption: Workflow for ESI-MS Analysis.

Data Interpretation: The ESI mass spectrum of Boc-Leu-NH2 will show the protonated molecule [M+H]⁺ as the base peak. The molecular weight of Boc-Leu-NH2 is 230.31 g/mol .

Table 4: Expected Ions in the ESI-Mass Spectrum of Boc-Leu-NH2

m/zIon
231.17[M+H]⁺
253.15[M+Na]⁺
175.13[M+H - C₄H₈]⁺
131.11[M+H - Boc]⁺

Fragmentation Analysis: The most characteristic fragmentation of Boc-protected amino acids is the loss of the tert-butyl group as isobutylene (56 Da) or the entire Boc group (100 Da). The loss of the C-terminal amide group is less common under soft ionization conditions like ESI.

Conclusion

The comprehensive spectroscopic and spectrometric analysis of Boc-Leu-NH2 provides a unique fingerprint for its structural confirmation and purity assessment. The combination of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry allows for an unambiguous characterization of this important synthetic building block. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists, ensuring the quality and integrity of their chemical entities in the pursuit of novel therapeutics and scientific discovery.

References

  • Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (n.d.). Retrieved from [Link]

Sources

Boc-L-leucinamide synthesis from L-leucine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Boc-L-leucinamide from L-leucine

Executive Summary

N-(tert-butoxycarbonyl)-L-leucinamide (Boc-L-leucinamide) is a pivotal intermediate in modern synthetic organic chemistry, particularly in the assembly of peptide-based pharmaceuticals and complex molecular architectures. Its structure combines a chiral leucine backbone, a primary amide at the C-terminus, and an acid-labile Boc protecting group at the N-terminus, offering a versatile building block for further elaboration. This guide provides a comprehensive, technically-grounded methodology for the synthesis of Boc-L-leucinamide, commencing from the readily available amino acid, L-leucine. The presented two-step synthetic strategy involves an initial N-terminal protection followed by a highly efficient carboxyl-terminus amidation via a mixed anhydride intermediate. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed, reproducible protocols but also the underlying mechanistic principles and field-proven insights to ensure success, purity, and stereochemical integrity.

Introduction: The Strategic Importance of N-Protected Amino Amides

Amides of N-protected amino acids are fundamental precursors in the synthesis of a vast array of biologically active peptides and peptidomimetics.[1] Many peptide hormones and neurotransmitters, such as oxytocin and vasopressin, feature a C-terminal carboxamide, a motif crucial for their biological function and stability against in-vivo degradation by carboxypeptidases. The synthesis of these molecules, therefore, necessitates a reliable supply of N-protected amino amides.

Boc-L-leucinamide serves as a key starting material in this context. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategy due to its stability across a wide range of nucleophilic and basic conditions, while being readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[2][3] This orthogonality allows for selective deprotection without compromising other sensitive functionalities or acid-labile protecting groups used for amino acid side chains. The synthesis from L-leucine is a logical and cost-effective approach, leveraging a natural chiral pool starting material.

This guide details a robust, two-stage process:

  • N-Boc Protection: The amino group of L-leucine is protected using di-tert-butyl dicarbonate (Boc₂O).

  • Carboxyl Amidation: The carboxylic acid of the resulting Boc-L-leucine is activated and converted to a primary amide.

// Nodes L_Leucine [label="L-Leucine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: N-Boc Protection\n(Boc)₂O, Base", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Boc_L_Leucine [label="Boc-L-leucine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Step 2: Carboxyl Amidation\n1. TsCl, Pyridine\n2. NH₃(aq)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Boc_L_Leucinamide [label="Boc-L-leucinamide\n(Final Product)", fillcolor="#FBBC05", fontcolor="#202124", shape=Mdiamond];

// Edges L_Leucine -> Step1; Step1 -> Boc_L_Leucine; Boc_L_Leucine -> Step2; Step2 -> Boc_L_Leucinamide; } DOT Caption: Overall Synthetic Workflow from L-leucine.

Part 1: N-Terminal Protection of L-leucine

The initial step involves the chemoselective acylation of the nucleophilic amino group of L-leucine, leaving the carboxylic acid untouched. The reagent of choice, di-tert-butyl dicarbonate (Boc₂O), is highly effective and its byproducts are volatile or easily removed, simplifying purification.[]

Mechanistic Principles

The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated amino group of L-leucine, made nucleophilic by a base, attacks one of the electrophilic carbonyl carbons of Boc₂O.[5] The resulting tetrahedral intermediate collapses, displacing a tert-butyl carbonate anion. This unstable anion subsequently breaks down into carbon dioxide and a tert-butoxide anion, which is protonated during aqueous workup.[5] The choice of base (e.g., NaOH, NaHCO₃, or triethylamine) and a co-solvent like dioxane or methanol is crucial for ensuring the solubility of both the amino acid and the anhydride.[][6]

// Invisible nodes for layout {rank=same; "Leucine_Amine"; "Boc_Anhydride"} {rank=same; "Intermediate"} {rank=same; "Boc_Leucine"; "Leaving_Group"}

// Reactants "Leucine_Amine" [label=<

R-NH₂ (L-Leucine)

]; "Boc_Anhydride" [label=<

(tBuOCO)₂O (Boc₂O)

];

// Intermediate "Intermediate" [label="Tetrahedral Intermediate"];

// Products "Boc_Leucine" [label="R-NH-Boc"]; "Leaving_Group" [label=<

tBuOCOO⁻

]; "Byproducts" [label=<

CO₂ + tBuOH

];

// Edges "Leucine_Amine" -> "Intermediate" [label="Nucleophilic Attack"]; "Boc_Anhydride" -> "Intermediate"; "Intermediate" -> "Boc_Leucine"; "Intermediate" -> "Leaving_Group" [label="Collapse"]; "Leaving_Group" -> "Byproducts" [label="Decomposition"]; } DOT Caption: Mechanism of N-Boc Protection.

Experimental Protocol: Synthesis of Boc-L-leucine

This protocol is adapted from standard procedures for N-Boc protection of amino acids.[][6]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-leucine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1N sodium hydroxide (aq) solution. Stir at room temperature until all solids have dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the cooled solution portion-wise over 15 minutes while maintaining vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (approx. 12-16 hours). The reaction progress can be monitored by TLC (ninhydrin stain will no longer show the starting material).

  • Solvent Removal: Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate or diethyl ether (2x) to remove unreacted Boc₂O and tert-butanol.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a cold 1N hydrochloric acid or potassium bisulfate solution. The product, Boc-L-leucine, will precipitate as a white solid or oil.

  • Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield Boc-L-leucine, typically as a white solid or a viscous oil that solidifies on standing.

Data Summary: Boc-L-leucine Synthesis
ParameterValue/ConditionRationale
L-leucine 1.0 eqLimiting reagent
(Boc)₂O 1.05 - 1.1 eqSlight excess ensures complete conversion
Base (NaOH) ~2.0 eqDeprotonates the amine and neutralizes the carboxylic acid
Solvent Dioxane/Water (1:1)Solubilizes both the amino acid salt and Boc₂O
Temperature 0 °C to RTControls initial exotherm and ensures smooth reaction
Reaction Time 12-16 hoursEnsures complete reaction
Typical Yield >95%The reaction is highly efficient
Purity Check TLC, ¹H NMR, LC-MSConfirms structure and purity

Part 2: Amidation of Boc-L-leucine

The conversion of the carboxylic acid of Boc-L-leucine to a primary amide requires activation of the carboxyl group to make it susceptible to nucleophilic attack by ammonia. Direct reaction is not feasible. While many coupling reagents exist, the mixed anhydride method using p-toluenesulfonyl chloride (TsCl) is a simple, cost-effective, and highly efficient approach that minimizes racemization.[1]

Strategic Considerations & Causality
  • Why Activation is Necessary: The carboxylate anion (present under neutral or basic conditions) is unreactive towards nucleophiles. The carboxylic acid itself is not electrophilic enough to react with a weak nucleophile like ammonia. Activation converts the hydroxyl group of the carboxylic acid into a better leaving group.

  • Choice of Method: Mixed Carboxylic-Sulfonic Anhydride:

    • Expertise: This method avoids the formation of solid byproducts like dicyclohexylurea (DCU) seen with DCC coupling, simplifying purification.[7]

    • Trustworthiness: The reaction is rapid and can be performed at low temperatures (0 °C), which is critical for suppressing the primary side reaction: racemization of the chiral center.[1] The reference protocol demonstrates only ~1% formation of the D-isomer.[1]

    • Efficiency: The mixed carboxylic-sulfonic anhydride is highly reactive, leading to high yields of the desired amide, typically between 81-93%.[1]

Mechanistic Principles

The amidation proceeds in two distinct stages within a one-pot procedure:

  • Mixed Anhydride Formation: Boc-L-leucine is deprotonated by a tertiary amine base (e.g., pyridine or N-methylmorpholine). The resulting carboxylate attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl), displacing the chloride ion. This forms a highly reactive mixed carboxylic-sulfonic anhydride.

  • Nucleophilic Acyl Substitution: An excess of aqueous ammonia is added. The ammonia molecule acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the mixed anhydride. The tetrahedral intermediate then collapses, expelling the stable p-toluenesulfonate anion as the leaving group, yielding the final product, Boc-L-leucinamide.

// Invisible edge to enforce order Anhydride -> Anhydride_copy [style=invis]; } DOT Caption: Amidation via Mixed Anhydride Intermediate.

Detailed Experimental Protocol: Synthesis of Boc-L-leucinamide

This protocol is based on the validated procedure by Ananda, Vasanthakumar, and Babu.[1]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add Boc-L-leucine (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF).

  • Base Addition: Add pyridine (1.0 eq) as the base.

  • Cooling: Cool the solution to 0 °C in an ice-salt bath.

  • Activator Addition: Add solid p-toluenesulfonyl chloride (TsCl, 1.0 eq) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C. Note: TsCl is moisture-sensitive and corrosive.[1]

  • Anhydride Formation: Stir the reaction mixture at 0 °C for approximately 30 minutes. Formation of the anhydride can be confirmed by IR spectroscopy, which shows a characteristic band around 1822-1828 cm⁻¹.[1]

  • Ammonia Addition: To the same flask, add an excess of 25% aqueous ammonia solution.

  • Amidation Reaction: Allow the reaction to proceed with vigorous stirring. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol:acetic acid (40:2:1, v/v/v). The reaction is typically complete within 2 hours.[1]

  • Workup & Isolation:

    • Pour the reaction mixture into crushed ice/water.

    • If a solid precipitates, collect it by vacuum filtration. If not, extract the product with an organic solvent like ethyl acetate.

    • Wash the collected solid or the organic extract sequentially with cold 1N HCl, water, 5% NaHCO₃ solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. The crude product is often obtained as a crystalline solid and can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield pure Boc-L-leucinamide.[1]

Data Summary: Amidation Step
ParameterValue/ConditionRationale
Boc-L-leucine 1.0 eqStarting material
Pyridine 1.0 eqBase to form the carboxylate salt
TsCl 1.0 eqCarboxyl activating agent
Ammonia (25% aq) ExcessNucleophile for amide formation
Solvent Anhydrous THFAprotic solvent suitable for anhydride formation
Temperature 0 °CCritical for minimizing racemization
Reaction Time ~2.5 hours totalRapid and efficient conversion
Typical Yield 81-93%High-yielding procedure[1]
Purity Check TLC, HPLC, ¹H NMR, IRConfirms product identity, purity, and low racemization[1]

References

  • Ananda, K., Vasanthakumar, G., & Babu, V. V. S. (2001). Simple and Efficient Method for Synthesis of Z-/Boc-Amino Acid Amides Using p-Toluenesulphonyl Chloride. Protein and Peptide Letters, 8(1), 45-48. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Bhattacharya, S., et al. (2011). Design, synthesis and evaluation of N-Boc protected L-Phenylalanine-L-Phenylalaninyl-N’-(ethyl) diamide as low molecular weight hydrogelator. Der Pharma Chemica, 3(3), 174-188. [Link]

  • Wunsch, E. (1975). Process for the preparation of L-leucine-13-motilin.
  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). N-Boc-L-leucine L-leucine. PubChem Compound Database. Retrieved from [Link]

  • Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal. [Link]

  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-L-LEUCINAL. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of medicinal chemistry, 58(7), 2895–2940. [Link]

  • PrepChem.com. (n.d.). Synthesis of BOC-leucine. Retrieved from [Link]

  • Hong, W. P., Tran, V. H., & Kim, H. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 11(27), 16439-16447. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

Sources

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Discovery and Application of the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the intricate world of peptide chemistry, the ability to construct complex peptide chains with precision and efficiency is paramount. This guide provides an in-depth exploration of the tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of modern peptide synthesis. We will delve into its historical discovery, the revolutionary impact it had on the field, its chemical principles, and the practical considerations for its use in the laboratory. This document is designed not as a rigid protocol, but as a comprehensive resource that illuminates the causality behind experimental choices, empowering the reader with the knowledge to optimize their peptide synthesis strategies.

A Paradigm Shift in Peptide Chemistry: The Genesis of the Boc Group

The mid-20th century was a transformative period for peptide chemistry. While the pioneering work of scientists like Emil Fischer and the introduction of the carbobenzoxy (Cbz) group by Bergmann and Zervas laid the groundwork for peptide synthesis, the process remained a laborious, solution-phase endeavor.[1] Each step of peptide elongation required meticulous purification of the intermediate product, leading to significant time and material loss.

The landscape began to change dramatically with the advent of Solid-Phase Peptide Synthesis (SPPS), a revolutionary concept developed by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984.[1][2][3][4][5] Merrifield's vision was to anchor the growing peptide chain to an insoluble solid support, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.[1][6] This innovation dramatically simplified and accelerated the synthesis process.[1]

However, the success of SPPS was critically dependent on a suitable protecting group for the α-amino function of the incoming amino acid. This protecting group needed to be stable during the coupling reaction but readily and selectively removable under conditions that would not cleave the peptide from the resin or remove other side-chain protecting groups. The existing Cbz group, which required harsh conditions for removal, was not ideal for this new methodology.

The breakthrough came with the introduction of the tert-butyloxycarbonyl (Boc) group . The acid-labile nature of the Boc group provided the perfect chemical orthogonality needed for SPPS. It could be removed with moderate acids like trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups and the ester linkage to the Merrifield resin remained intact, requiring a much stronger acid, such as hydrogen fluoride (HF), for cleavage.[7] This differential acid lability became the foundation of the widely adopted Boc/Bzl strategy in SPPS.

The Chemistry of Boc Protection and Deprotection: A Tale of Two Acid Strengths

The utility of the Boc group lies in its carefully balanced stability and lability. Its introduction and removal are governed by distinct chemical principles, which are crucial for the practicing chemist to understand.

Introduction of the Boc Group: Protecting the Amine

The Boc group is typically introduced to the α-amino group of an amino acid using di-tert-butyl dicarbonate (Boc)₂O , often referred to as Boc anhydride, in the presence of a base.[8] This reaction is robust and generally proceeds with high yield.

Boc_Protection cluster_reactants Reactants AminoAcid Amino Acid (H₂N-CHR-COOH) BocAminoAcid Boc-Protected Amino Acid AminoAcid->BocAminoAcid Reaction BocAnhydride Di-tert-butyl dicarbonate ((Boc)₂O) BocAnhydride->BocAminoAcid Base Base (e.g., Triethylamine) Base->BocAminoAcid Catalyst Boc_Deprotection_Mechanism Boc_Peptide Boc-NH-Peptide Protonated_Boc_Peptide Boc(H+)-NH-Peptide Boc_Peptide->Protonated_Boc_Peptide + H⁺ (from TFA) Carbamic_Acid HOOC-NH-Peptide Protonated_Boc_Peptide->Carbamic_Acid Loss of t-Butyl cation tBu_cation t-Butyl cation (C(CH₃)₃⁺) Free_Amine H₂N-Peptide Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂

Figure 2: Simplified mechanism of Boc deprotection via acidolysis.

The tert-butyl cation generated during this process is a highly reactive electrophile that can lead to undesirable side reactions, particularly the alkylation of sensitive amino acid residues such as tryptophan, methionine, and cysteine. [9]To prevent this, scavengers are added to the deprotection solution to trap the tert-butyl cations. Common scavengers include dithiothreitol (DTE) or other thiols. [10][9]

Boc Solid-Phase Peptide Synthesis (Boc-SPPS): A Step-by-Step Workflow

The Boc-SPPS cycle is a repetitive process of deprotection, neutralization, and coupling. The following is a generalized workflow, with the understanding that specific parameters may need to be optimized based on the peptide sequence.

Boc_SPPS_Cycle Start Start with Resin-Bound Amino Acid Deprotection 1. Deprotection (TFA/DCM + Scavenger) Start->Deprotection Washing Washing Steps Deprotection->Washing Remove excess acid Neutralization 2. Neutralization (e.g., DIEA/DCM) Neutralization->Washing Remove excess base Coupling 3. Coupling (Boc-AA, Coupling Reagent) Coupling->Washing Remove excess reagents Washing->Neutralization Washing->Coupling End Repeat Cycle or Proceed to Cleavage Washing->End End->Deprotection Elongate Peptide Chain

Figure 3: The cyclical workflow of Boc solid-phase peptide synthesis.

Table 1: Key Parameters in a Typical Boc-SPPS Cycle

StepReagents and SolventsTypical Concentration/RatioDurationPurpose
Deprotection Trifluoroacetic acid (TFA) in Dichloromethane (DCM) with scavenger (e.g., DTE)50% TFA in DCM, 0.5% DTE5-25 minutesRemoval of the N-terminal Boc group. [10]
Neutralization Diisopropylethylamine (DIEA) in DCM5-10% DIEA in DCM2 x 1-2 minutesConversion of the TFA salt of the amine to the free amine for coupling. [9]
Coupling Boc-amino acid, Coupling reagent (e.g., HBTU, DIC/HOBt), DIEA in DMF/DCM2-4 equivalents of each1-2 hoursFormation of the peptide bond.
Washing DCM, Isopropanol (IPA), Dimethylformamide (DMF)N/AMultiple washes between stepsRemoval of excess reagents and byproducts.

Experimental Protocol: A Single Boc-SPPS Cycle

  • Deprotection: The resin-bound peptide is treated with a solution of 50% TFA in DCM containing a scavenger. The mixture is agitated for the specified time. [10]2. Washing: The resin is thoroughly washed with DCM and then IPA to remove residual TFA.

  • Neutralization: The resin is treated with a solution of DIEA in DCM to neutralize the trifluoroacetate salt of the N-terminal amine. [9]4. Washing: The resin is washed again with DCM to remove excess DIEA.

  • Coupling: The next Boc-protected amino acid is pre-activated with a coupling reagent and then added to the resin. The reaction is allowed to proceed with agitation.

  • Washing: The resin is washed with DMF and DCM to remove unreacted amino acid and coupling byproducts.

  • Monitoring (Optional but Recommended): The completeness of the coupling reaction can be monitored using a qualitative method such as the Kaiser test.

This cycle is repeated until the desired peptide sequence is assembled.

Final Cleavage: Releasing the Peptide from the Resin

Once the peptide synthesis is complete, the final step is to cleave the peptide from the solid support and simultaneously remove all side-chain protecting groups. In the Boc/Bzl strategy, this is typically achieved using a strong acid, most commonly anhydrous hydrogen fluoride (HF). [7]This step requires specialized equipment and careful handling due to the hazardous nature of HF. Alternative, though less common, cleavage reagents include trifluoromethanesulfonic acid (TFMSA). [10] The cleavage cocktail also contains a variety of scavengers to protect the newly liberated peptide from modification by reactive species generated during the cleavage process.

Critical Assessment: Advantages and Disadvantages of the Boc Strategy

The choice of a protecting group strategy is a critical decision in peptide synthesis. The Boc strategy, while historically dominant, has seen the rise of the Fmoc (9-fluorenylmethyloxycarbonyl) strategy as a popular alternative. A balanced assessment of the pros and cons of Boc chemistry is essential for the modern peptide chemist.

Table 2: Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies

FeatureBoc StrategyFmoc StrategyRationale and Implications
Nα-Deprotection Strong acid (e.g., 50% TFA)Mild base (e.g., 20% piperidine in DMF)Fmoc offers milder deprotection conditions, which can be advantageous for acid-sensitive peptides. [11]
Side-Chain Protection Benzyl-based (acid-labile)t-Butyl-based (acid-labile)Both strategies rely on acid-labile side-chain protecting groups.
Final Cleavage Strong acid (e.g., HF)Strong acid (e.g., TFA)The use of hazardous HF in the Boc strategy is a significant drawback compared to the use of TFA in the Fmoc strategy. [7]
Orthogonality "Graduated" acid labilityFully orthogonal (base/acid)The Fmoc strategy offers true orthogonality, providing greater flexibility in synthesis design.
Cost Boc-amino acids are generally less expensive.Fmoc-amino acids are typically more expensive. []For large-scale synthesis, the cost of raw materials can be a significant factor.
Aggregation Can be advantageous for some hydrophobic sequences due to the protonated state of the N-terminus after deprotection.Aggregation can be more problematic for certain sequences.The choice of strategy can impact the synthesis of "difficult" peptides.
Side Reactions Alkylation from t-butyl cations, aspartimide formation. [10]Diketopiperazine formation, aspartimide formation. [10]Both strategies are susceptible to side reactions that require careful optimization to minimize.

Conclusion: The Enduring Legacy of the Boc Group

The discovery and implementation of the Boc protecting group in peptide chemistry was a watershed moment, enabling the development of solid-phase peptide synthesis and revolutionizing the field. While the Fmoc strategy has gained widespread adoption due to its milder deprotection conditions and avoidance of HF, the Boc strategy remains a powerful and relevant tool in the peptide chemist's arsenal. Its advantages in synthesizing certain challenging sequences and the lower cost of its building blocks ensure its continued use in both academic research and industrial drug development.

A thorough understanding of the chemical principles underlying Boc chemistry, from the nuances of its protection and deprotection to the rationale behind the choice of reagents and scavengers, is essential for any scientist seeking to master the art and science of peptide synthesis. This guide has aimed to provide not just the "how," but more importantly, the "why," empowering researchers to make informed decisions and troubleshoot effectively in their pursuit of novel and complex peptide-based therapeutics and research tools.

References

  • Merrifield, R. B. (1985). Solid Phase Synthesis (Nobel Lecture). Angewandte Chemie International Edition in English, 24(10), 799–810. [Link]

  • Mitchell, A. R. (2008). R. Bruce Merrifield and solid-phase peptide synthesis: a historical assessment. Biopolymers, 90(3), 175–184. [Link]

  • Merrifield, B. (1984). Solid Phase Synthesis. Nobel Lecture. [Link]

  • Mitchell, A. R. (2007). R. Bruce Merrifield and Solid-Phase Peptide Synthesis: A Historical Assessment. UNT Digital Library. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 21, 2026, from [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved January 21, 2026, from [Link]

  • NobelPrize.org. (1984). Bruce Merrifield – Nobel Lecture. [Link]

  • Merrifield, B. (1985). Solid phase synthesis. Nobel lecture, 8 December 1984. Bioscience Reports, 5(5), 353–376. [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

  • Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Payne, R. J., et al. (2007). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. The Journal of Organic Chemistry, 72(25), 9474–9483. [Link]

  • ResearchGate. (2025). Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. [Link]

  • AAPPTec. (n.d.). SYNTHESIS NOTES. Retrieved January 21, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved January 21, 2026, from [Link]

  • SlideShare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved January 21, 2026, from [Link]

  • CS Bio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved January 21, 2026, from [Link]

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Role of Boc-L-leucinamide as a peptide building block.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of C-Terminal Leucinamide Peptides via Boc-SPPS

Abstract

Peptides terminating in a C-terminal amide are of profound interest in drug development and biochemical research, often exhibiting enhanced biological activity and stability compared to their carboxylic acid counterparts. The robust and time-tested Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy remains a premier method for accessing these critical molecules. This guide provides a detailed technical overview of the synthesis of C-terminal leucinamide peptides, focusing on the strategic use of Nα-Boc-L-leucine as the foundational building block in conjunction with specialized amide-generating solid supports. We will explore the underlying chemical principles, provide validated, step-by-step experimental protocols, and discuss the critical rationale behind methodological choices, offering researchers a comprehensive and practical resource for successful synthesis.

Part 1: The Foundational Building Blocks

The success of any peptide synthesis hinges on the quality and proper application of its constituent parts: the protected amino acid and the solid support. For C-terminal leucinamide peptides, the key players are Nα-Boc-L-leucine and an amide-generating resin, typically 4-Methylbenzhydrylamine (MBHA) resin.

The Core Amino Acid: Nα-Boc-L-Leucine

Nα-Boc-L-leucine is the cornerstone reagent for this synthesis. The tert-butyloxycarbonyl (Boc) group provides temporary, acid-labile protection of the α-amino group, preventing self-polymerization and directing the reaction to the C-terminal carboxyl group during the initial anchoring to the resin.[1]

Table 1: Physicochemical Properties of Nα-Boc-L-Leucine

PropertyValueReference(s)
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoic acid[2]
CAS Number 13139-15-6[2]
Molecular Formula C₁₁H₂₁NO₄[3]
Molecular Weight 231.29 g/mol [3]
Appearance White to off-white solid powder[4]
Melting Point 85-87 °C[2]
Solubility Soluble in organic solvents (DCM, DMF, Acetone, DMSO); insoluble in water[2][5]
Optical Rotation [α]²⁰/D −25° ± 0.5° (c = 2 in acetic acid)[2]
The Amide-Generating Support: MBHA Resin

The synthesis of a C-terminal amide is dictated by the choice of resin. In Boc-SPPS, MBHA resin is the support of choice.[6][7] It is a polystyrene-based resin functionalized with a 4-methylbenzhydrylamine linker. The first Boc-amino acid is coupled directly to the amine of the linker, forming a stable amide bond. The critical feature of this linker is its calibrated lability. While stable to the repetitive mild acid treatments (TFA in DCM) used for Boc deprotection, the linker-peptide bond is cleaved under strong acid conditions (e.g., anhydrous Hydrogen Fluoride, HF), releasing the final peptide with a newly formed C-terminal amide.[6][7] This elegant strategy obviates the need to use pre-formed amino acid amides as building blocks.

Part 2: The Boc-SPPS Workflow for Leucinamide Peptides

The synthesis is a cyclical process built upon the principle of "graduated acid lability," where the temporary Nα-Boc group is removed with a moderately strong acid (TFA), while the permanent side-chain protecting groups (typically benzyl-based) and the peptide-resin linkage require a much stronger acid (HF) for cleavage.[1]

Diagram: The Boc-SPPS Cycle for Peptide Amide Synthesis

Boc_SPPS_Cycle cluster_prep Step 1: Resin Preparation & Loading cluster_cycle Step 2: Elongation Cycle (Repeat n-1 times) cluster_final Step 3: Cleavage & Purification prep_resin MBHA Resin·HCl neutralize Neutralization (DIEA in DCM/DMF) prep_resin->neutralize Remove HCl salt loaded_resin Boc-Leu-MBHA-Resin neutralize->loaded_resin Couple Boc-Leu-OH (DIC/HOBt in DMF) deprotect A. Nα-Boc Deprotection (50% TFA in DCM) loaded_resin->deprotect Begin Elongation wash_1 Wash (DCM, IPA) deprotect->wash_1 neutralize_cycle B. Neutralization (DIEA in DCM) wash_1->neutralize_cycle wash_2 Wash (DCM/DMF) neutralize_cycle->wash_2 couple C. Coupling (Next Boc-AA-OH + HBTU/HOBt) wash_2->couple wash_3 Wash (DMF, DCM) couple->wash_3 kaiser Kaiser Test (Negative?) wash_3->kaiser kaiser->deprotect Yes, start next cycle cleavage Cleavage & Side-Chain Deprotection (Anhydrous HF + Scavengers) kaiser->cleavage No, final cycle complete purify Purification (RP-HPLC) cleavage->purify peptide Final Peptide: H₂N-...-AA₂-Leu-NH₂ purify->peptide

Caption: Workflow for Boc-SPPS of a C-terminal leucinamide peptide.

Experimental Protocol: Loading Boc-L-Leucine onto MBHA Resin

This initial step is critical for the success of the entire synthesis. The commercially available MBHA resin is often supplied as an HCl salt, which must be neutralized before coupling.[6] The following protocol utilizes a Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt) coupling strategy.

Materials:

  • MBHA Resin (e.g., 1.0 mmol/g substitution)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Nα-Boc-L-leucine

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Acetic Anhydride & Pyridine (for capping, if needed)

Procedure:

  • Resin Swelling & Neutralization:

    • Place 1.0 g of MBHA resin in a reaction vessel.

    • Add 10-15 mL of DCM and allow the resin to swell for 30-60 minutes with gentle agitation.

    • Drain the DCM.

    • Add a solution of 10% (v/v) DIEA in DCM (approx. 10 mL). Agitate for 10 minutes to neutralize the hydrochloride salt.[6]

    • Drain the solution and wash the resin thoroughly with DCM (3 x 15 mL) followed by DMF (3 x 15 mL).[8]

  • Amino Acid Activation:

    • In a separate flask, dissolve Boc-L-leucine (1.5-2.0 equivalents relative to resin substitution, e.g., 1.5 mmol) and HOBt (1.5 mmol) in a minimal amount of DMF.[6][8]

    • Stir until all solids are dissolved.

    • Cool the solution to 0°C in an ice bath.

    • Add DIC (1.5 mmol) to the amino acid solution and allow it to activate for 10-15 minutes at 0°C.[6]

  • Coupling to Resin:

    • Add the activated Boc-L-leucine solution from step 2 to the neutralized, washed resin from step 1.

    • Allow the vessel to return to room temperature and agitate the mixture for 2-4 hours.[6][8]

  • Monitoring and Capping:

    • Remove a small sample of resin beads, wash them thoroughly with DCM, and perform a Kaiser test (see Part 3.1).[6]

    • A negative Kaiser test (beads remain yellow/colorless) indicates a complete reaction.

    • If the test is positive (blue beads), unreacted amine sites are present. These must be "capped" to prevent the formation of deletion sequences. Add acetic anhydride (2 equivalents) and pyridine (2 equivalents) to the reaction vessel and agitate for 30 minutes.[6][9]

  • Final Wash:

    • Drain the reaction mixture and wash the now-loaded Boc-Leu-MBHA-Resin thoroughly with DMF (3 x 15 mL), DCM (3 x 15 mL), and Methanol (3 x 15 mL).

    • Dry the resin under vacuum.

Experimental Protocol: The Elongation Cycle

Each cycle adds one amino acid to the growing peptide chain.

  • Nα-Boc Deprotection:

    • Swell the peptide-resin in DCM.

    • Add a solution of 50% TFA in DCM (10 mL/g resin). Agitate for 5 minutes (pre-wash).[1]

    • Drain and add a fresh 50% TFA/DCM solution. Agitate for 20-25 minutes.[1]

    • Drain and wash the resin with DCM (3x) and Isopropanol (IPA) (2x) to remove residual acid.[1]

  • Neutralization:

    • Add a solution of 10% DIEA in DCM (10 mL/g resin). Agitate for 2 minutes.[1]

    • Drain and repeat the neutralization step once more.

    • Wash the resin with DCM (3x) and then DMF (3x) to prepare for coupling.

  • Coupling:

    • Activate the next Boc-amino acid (2-4 equivalents) using a suitable coupling reagent (see Table 2) in DMF. A common robust system is HBTU/HOBt with DIEA.[1][10]

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the reaction with a Kaiser test. If incomplete, the coupling can be repeated.

    • Once complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Experimental Protocol: Final Cleavage from MBHA Resin

This procedure uses the hazardous chemical Hydrogen Fluoride (HF) and must be performed by trained personnel using a specialized, all-fluorocarbon apparatus.

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., Anisole, p-cresol)

  • Anhydrous diethyl ether (cold)

Procedure:

  • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

  • Add appropriate scavengers (e.g., anisole, ~1.0 mL/g resin) to trap the reactive carbocations generated from the Boc and benzyl protecting groups during cleavage.

  • Cool the reaction vessel to -5 to 0°C.

  • Carefully condense anhydrous HF into the vessel (approx. 10 mL/g resin).

  • Stir the mixture at 0°C for 1-2 hours.

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

  • Wash the residue with cold, anhydrous diethyl ether to remove the scavengers and cleaved protecting groups.

  • The crude peptide will precipitate. Collect the solid by filtration and dry it under vacuum. The product is now ready for purification by Reverse-Phase HPLC.

Part 3: Validation, Data, and Scientific Rationale

In-Process Validation: The Kaiser Test

The Kaiser (or ninhydrin) test is a critical qualitative tool used after the coupling step to confirm the absence of free primary amines.[11] Its correct interpretation is vital for ensuring a high-quality final product.

Principle: Ninhydrin reacts with primary amines on the resin surface to produce an intense blue color (Ruhemann's purple). A complete coupling reaction consumes all free amines, resulting in a negative test.[12]

Protocol: [9]

  • Reagents:

    • Solution A: 5 g Ninhydrin in 100 mL ethanol.

    • Solution B: 80 g Phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

  • Procedure:

    • Place a few washed resin beads in a small test tube.

    • Add 2-3 drops of each reagent (A, B, and C).

    • Heat the tube at 110°C for 5 minutes.

  • Interpretation:

    • Intense Blue Beads/Solution: Positive result. Coupling is incomplete.

    • Colorless/Yellow Beads & Solution: Negative result. Coupling is complete.

Causality: A positive test mandates a second coupling step. Proceeding without a negative test will result in a "deletion sequence," a difficult-to-remove impurity where one amino acid is missing from the final peptide. Note that the Kaiser test does not work for secondary amines like proline, for which an isatin test is used.[9]

Comparative Data: Common Coupling Reagents for Boc-SPPS

The choice of coupling reagent affects speed, efficiency, and the potential for side reactions like racemization.

Table 2: Performance of Common Coupling Reagents

Reagent/MethodActivator(s)BaseSpeedRacemization RiskNotesReference(s)
Carbodiimide DCC or DIC / HOBtN/A or DIEAModerateLow with HOBtDCC produces an insoluble urea byproduct (DCU) that must be filtered. DIC's byproduct is soluble. This is a classic, cost-effective method.[4][13][14]
Uronium/Aminium HBTU / HOBtDIEAFastLowForms an active HOBt ester. Very efficient and widely used for routine and difficult couplings.[1][10]
Phosphonium BOPDIEAVery FastLowHighly efficient but produces a carcinogenic byproduct (HMPA). Largely replaced by uronium reagents.[15]

Expertise in Action: For most standard couplings in a Boc-SPPS workflow, an in-situ activation with DIC/HOBt for the first residue on the resin is robust and cost-effective.[6] For subsequent chain elongations, particularly with sterically hindered amino acids, the faster and more potent HBTU/HOBt system is often preferred to drive the reaction to completion.[1][10]

Conclusion

The synthesis of C-terminal leucinamide peptides is a well-established process made highly efficient and reliable through the Boc-SPPS methodology. This guide has detailed the scientifically sound approach, which, contrary to some initial assumptions, does not involve Boc-L-leucinamide as a direct building block. Instead, it relies on the elegant and validated strategy of coupling Nα-Boc-L-leucine to an amide-generating solid support like MBHA resin. By understanding the chemical principles of graduated acid lability, employing robust coupling and cleavage protocols, and validating each step with in-process controls like the Kaiser test, researchers can confidently and reproducibly synthesize high-quality leucinamide-containing peptides for their discovery and development programs.

References

  • Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1047 - MBHA Resin. Retrieved from [Link]

  • Fehrentz, J. A., & Castro, B. (1983). N-tert-BUTOXYCARBONYL-L-LEUCINAL. Organic Syntheses, 61, 125.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Moodle@Units. (n.d.). solid phase peptide. Retrieved from [Link]

  • Thieme Chemistry. (2021). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. SYNFORM. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of BOC-leucine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Raghavan, B., et al. (2011). Transformation of Pro-Leu-Gly-NH2 Peptidomimetic Positive Allosteric Modulators of the Dopamine D2 Receptor into Negative Modulators. ACS Chemical Neuroscience, 2(6), 319-331.
  • Vankatnarasaiah, V., & Suresh, B. V. (2011). Simple And Efficient Method For Synthesis Of Z-/Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. Der Pharma Chemica, 3(6), 46-50.
  • The Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butoxycarbonyl-D-leucine. PubChem Compound Database. Retrieved from [Link]

  • Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]

  • Garcia-Ramos, Y., et al. (2018). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 8(1), 25-30.
  • Mutter, M., & Nefzi, A. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Peptide Science, 13, 1-13.
  • Garcia-Ramos, Y., et al. (2018). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 8, 25-30.
  • Forest, M., & Fournier, A. (1990). BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis. International Journal of Peptide and Protein Research, 35(2), 89-94.
  • National Center for Biotechnology Information. (n.d.). Boc-L-leucinol. PubChem Compound Database. Retrieved from [Link]

Sources

The Stereochemical Keystone: An In-depth Technical Guide to (S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate, commonly known in the scientific community as Boc-L-leucinamide, is a pivotal chiral building block in modern medicinal chemistry and drug development. Its precise stereochemical configuration is fundamental to its utility, influencing the efficacy and safety of the resulting therapeutic agents. This guide provides an in-depth technical exploration of Boc-L-leucinamide, covering the critical aspects of its stereochemistry, synthesis, and comprehensive analytical characterization. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this essential molecule, supported by field-proven insights and authoritative references.

Introduction: The Significance of Chirality in Drug Design

In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even elicit harmful side effects. Therefore, the ability to selectively synthesize and control the stereochemistry of drug intermediates is a cornerstone of modern pharmaceutical development.

This compound, derived from the naturally occurring L-leucine, is a prime example of a stereochemically defined intermediate. The "(S)" designation in its name refers to the specific spatial orientation of the groups around the chiral center at the second carbon atom. This defined stereochemistry is crucial as it is often transferred to the final drug molecule, ensuring the correct interaction with its biological target.

The tert-butyloxycarbonyl (Boc) protecting group on the amine is another key feature of this molecule. The Boc group is widely used in peptide synthesis and other organic syntheses due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1] This allows for the selective reaction at other parts of the molecule without affecting the protected amine.

This guide will delve into the critical aspects of Boc-L-leucinamide, providing a comprehensive understanding of its stereochemistry and its practical application in the synthesis of complex, life-saving therapeutics.

The Stereochemical Integrity of Boc-L-leucinamide

The absolute configuration of the chiral center in Boc-L-leucinamide is (S), which is derived from its parent amino acid, L-leucine. This specific stereoisomer is often the biologically active form when incorporated into larger drug molecules. The precise control of this stereocenter is therefore a critical quality attribute in its synthesis and application.

Maintaining the stereochemical integrity throughout the synthesis process is a primary concern. Racemization, the formation of an equal mixture of both (S) and (R) enantiomers, can be a significant issue during certain chemical transformations, particularly during the activation of the carboxylic acid for amide bond formation. The choice of coupling reagents and reaction conditions is therefore critical to minimize this risk.

The Role of the (S)-Configuration in Biological Activity

The (S)-configuration of the leucinamide moiety often dictates the binding affinity and specificity of a drug molecule to its target protein or enzyme. Biological systems, being chiral themselves, can differentiate between enantiomers, leading to stereospecific interactions. For instance, in the development of protease inhibitors, the precise spatial arrangement of the side chains of the amino acid residues is critical for fitting into the active site of the enzyme. A change in stereochemistry from (S) to (R) could completely abolish the inhibitory activity.

Synthesis of this compound

The synthesis of Boc-L-leucinamide is a multi-step process that begins with the protection of the amino group of L-leucine, followed by the amidation of the carboxylic acid. Each step must be carefully controlled to ensure a high yield and, most importantly, to preserve the stereochemical integrity of the chiral center.

Step 1: N-Protection of L-Leucine

The first step involves the protection of the α-amino group of L-leucine with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting L-leucine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Sources

Methodological & Application

Application Note & Synthesis Protocol: Boc-L-leucinamide

Author: BenchChem Technical Support Team. Date: February 2026

A Practical Guide to the Efficient Synthesis of a Key Peptide Building Block

Abstract

N-tert-butoxycarbonyl-L-leucinamide (Boc-L-leucinamide) is a crucial intermediate in synthetic organic chemistry, particularly in the construction of peptides and peptidomimetics for drug discovery. Its primary amide at the C-terminus and the acid-labile Boc protecting group at the N-terminus make it an ideal building block for solid-phase and solution-phase peptide synthesis.[1][] This application note provides a detailed, field-proven protocol for the synthesis of Boc-L-leucinamide starting from the readily available Boc-L-leucine. We detail a robust method involving the in situ formation of a mixed carboxylic-sulfonic anhydride, followed by amidation. This guide emphasizes the rationale behind procedural choices, comprehensive characterization for product validation, and practical troubleshooting advice to ensure reproducible, high-yield synthesis for researchers in academic and industrial settings.

Introduction: The Strategic Importance of Boc-L-leucinamide

The tert-butoxycarbonyl (Boc) group is one of the most widely used N-protecting groups in peptide chemistry due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA).[3][4][5] This orthogonality allows for selective deprotection without disturbing other sensitive functionalities within a growing peptide chain. Boc-L-leucinamide serves as a C-terminal starting point for the synthesis of peptide amides, a common motif in many biologically active peptides that often enhances stability against enzymatic degradation and improves receptor binding affinity.

The synthetic strategy presented here is based on the activation of the carboxylic acid of Boc-L-leucine using p-toluenesulfonyl chloride (TsCl). This forms a highly reactive mixed anhydride intermediate, which readily undergoes nucleophilic attack by ammonia to yield the desired primary amide.[6] This method is advantageous as it avoids common coupling reagents that can lead to difficult-to-remove byproducts and is highly efficient for producing crystalline, pure amides.[6]

Reaction Principle and Scheme

The synthesis proceeds in a one-pot, two-step sequence. First, the carboxylate of Boc-L-leucine is activated with p-toluenesulfonyl chloride in the presence of an organic base (e.g., pyridine) at a reduced temperature to form a mixed anhydride. The base is critical for scavenging the HCl generated. Second, the activated intermediate is treated in situ with an excess of aqueous ammonia. The ammonia acts as the nucleophile, displacing the p-toluenesulfonate leaving group to form the stable primary amide.

Reaction Scheme:

  • Step 1: Activation: Boc-L-Leu-OH + TsCl + Pyridine → [Boc-L-Leu-O-SO₂-Tol] (Mixed Anhydride)

  • Step 2: Amination: [Boc-L-Leu-O-SO₂-Tol] + NH₃ → Boc-L-Leu-NH₂ + Tol-SO₃H

(Diagram for illustrative purposes only)

Materials and Reagents

Ensure all reagents are of appropriate grade and solvents are anhydrous where specified.

Reagent / MaterialFormulaM.W. ( g/mol )Supplier ExampleNotes
Boc-L-leucineC₁₁H₂₁NO₄231.29Sigma-AldrichStore desiccated.
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.65Acros OrganicsCorrosive, handle with care.
PyridineC₅H₅N79.10Fisher ScientificAnhydrous grade. Pungent odor, use in a fume hood.
Tetrahydrofuran (THF)C₄H₈O72.11J.T. BakerAnhydrous grade.
Ammonium Hydroxide (25% aq. sol.)NH₄OH35.04VWRCorrosive, use in a fume hood.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11EMD MilliporeReagent grade.
HexaneC₆H₁₄86.18EMD MilliporeReagent grade.
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.01-Prepared in-house.
1 M Hydrochloric Acid (aq.)HCl36.46-Prepared in-house.
Brine (Saturated NaCl aq.)NaCl58.44-Prepared in-house.
Anhydrous Magnesium SulfateMgSO₄120.37Sigma-AldrichFor drying organic layers.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Part A: Synthesis - Mixed Anhydride Formation and Amination
  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Boc-L-leucine (2.31 g, 10.0 mmol).

  • Dissolution: Add 50 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0 °C.

    • Causality Note: Cooling is crucial to control the exothermic reaction during anhydride formation and to ensure the stability of the reactive intermediate, minimizing side reactions and potential racemization.

  • Base Addition: Using a syringe, add anhydrous pyridine (0.89 mL, 11.0 mmol, 1.1 eq) to the cooled solution. Stir for 2 minutes.

  • Activation: Add p-toluenesulfonyl chloride (1.91 g, 10.0 mmol, 1.0 eq) portion-wise over 5 minutes, ensuring the internal temperature does not rise above 5 °C. A precipitate (pyridinium hydrochloride) may form.

  • Stirring for Activation: Stir the reaction mixture vigorously at 0 °C for 30 minutes. The formation of the mixed anhydride is monitored by the appearance of a characteristic IR band around 1825 cm⁻¹, if desired.[6]

  • Amination: While maintaining the temperature at 0 °C, add 25% aqueous ammonium hydroxide solution (15 mL, ~10 eq) dropwise to the reaction mixture.

    • Causality Note: A large excess of ammonia is used to ensure complete conversion of the mixed anhydride to the amide and to neutralize the p-toluenesulfonic acid byproduct.

  • Reaction Completion: After the addition of ammonia is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol:acetic acid (40:2:1, v/v/v).[6]

Part B: Work-up and Purification
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the THF.

  • Extraction Setup: Transfer the remaining aqueous residue to a 250 mL separatory funnel and add 100 mL of ethyl acetate (EtOAc).

  • Aqueous Washes:

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess pyridine.

    • Wash with saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted Boc-L-leucine and p-toluenesulfonic acid.

    • Wash with brine (1 x 50 mL) to reduce the amount of dissolved water in the organic phase.

  • Drying and Filtration: Dry the ethyl acetate layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of fresh EtOAc.

  • Concentration: Concentrate the combined organic filtrates under reduced pressure to yield a crude solid or viscous oil.

  • Crystallization:

    • Dissolve the crude product in a minimum amount of hot ethyl acetate.

    • Slowly add hexane while stirring until the solution becomes persistently cloudy.

    • Allow the solution to cool to room temperature, then place it in a refrigerator (4 °C) for several hours to promote crystallization.

  • Isolation: Collect the white crystalline product by vacuum filtration, wash the crystals with cold hexane, and dry under vacuum to a constant weight. A typical yield is in the range of 80-90%.[6]

Experimental Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_end Final Product & Analysis BocLeu Boc-L-Leucine Activation Activation @ 0°C (Mixed Anhydride Formation) BocLeu->Activation TsCl p-Toluenesulfonyl Chloride TsCl->Activation Pyridine Pyridine in THF Pyridine->Activation Amination Amination with NH4OH (Warm to RT) Activation->Amination 30 min SolventRemoval Solvent Removal (Rotary Evaporation) Amination->SolventRemoval 2 hours Extraction Liquid-Liquid Extraction (EtOAc vs. Aqueous Washes) SolventRemoval->Extraction Drying Drying Organic Layer (MgSO4) Extraction->Drying Crystallization Crystallization (EtOAc / Hexane) Drying->Crystallization FinalProduct Pure Boc-L-leucinamide (White Crystalline Solid) Crystallization->FinalProduct Characterization Characterization (MP, NMR, IR) FinalProduct->Characterization Validation

Caption: Workflow for the synthesis of Boc-L-leucinamide.

Characterization and Validation

To ensure the identity and purity of the synthesized product, the following analytical techniques should be employed.

  • Melting Point (MP): Compare the observed melting point with the literature value. (Literature: ~116-118 °C).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 5.5-6.0 (br s, 2H, -CONH₂): Two broad singlets for the amide protons.

    • δ 4.9-5.1 (br d, 1H, -NH-Boc): Broad doublet for the Boc-protected amine proton.

    • δ 4.0-4.2 (m, 1H, α-CH): Multiplet for the alpha-proton.

    • δ 1.6-1.8 (m, 1H, β-CH): Multiplet for the beta-proton.

    • δ 1.45 (s, 9H, -C(CH₃)₃): Sharp singlet for the nine equivalent protons of the Boc group.

    • δ 1.2-1.4 (m, 2H, γ-CH₂): Multiplet for the gamma-protons.

    • δ 0.95 (d, 6H, -CH(CH₃)₂): Doublet for the six equivalent protons of the isopropyl group.

  • Infrared (IR) Spectroscopy (ATR):

    • ~3350, 3180 cm⁻¹ (N-H stretching, primary amide).

    • ~1680 cm⁻¹ (C=O stretching, Boc carbamate).

    • ~1650 cm⁻¹ (C=O stretching, Amide I band).

    • ~1520 cm⁻¹ (N-H bending, Amide II band).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete activation; moisture in reagents/solvents; insufficient reaction time.Ensure TsCl is fresh and THF is anhydrous. Extend the activation and/or amination stirring time.
Product is an oil, fails to crystallize Presence of impurities (e.g., residual pyridine, solvent); incorrect crystallization solvent ratio.Repeat the aqueous work-up washes carefully. Try dissolving the oil in minimal dichloromethane and precipitating with a large volume of cold hexane. Scratch the flask to induce nucleation.
Impure product by TLC/NMR Incomplete reaction; inefficient work-up.Purify the crude product using silica gel column chromatography with a gradient of methanol in chloroform (e.g., 0-5% MeOH in CHCl₃).[7]
Racemization Reaction temperature too high during activation.Strictly maintain the temperature at 0 °C during the addition of TsCl and for the entire 30-minute activation period.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct all steps of the reaction and solvent handling within a certified chemical fume hood.

  • Reagent Handling:

    • Pyridine: Is toxic and has a strong, unpleasant odor. Handle only in a fume hood.

    • p-Toluenesulfonyl chloride: Is corrosive and a lachrymator. Avoid inhalation of dust and contact with skin.

    • Ammonium Hydroxide: Is corrosive and has pungent fumes. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to local institutional and environmental regulations.

References

  • Organic Syntheses Procedure, N-tert-BUTOXYCARBONYL-L-LEUCINAL. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Bhattacharya, S., et al. (2011). Synthesis and characterization of a novel dipeptide analogue. Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of BOC-leucine. Retrieved from [Link]

  • Raghavan, B., et al. (2012). Transformation of Pro-Leu-Gly-NH2 Peptidomimetic Positive Allosteric Modulators of the Dopamine D2 Receptor into Negative Modulators. ACS Chemical Neuroscience, 3(3), 209-221. Retrieved from [Link]

  • Veerappan, V. K., et al. (2007). Simple And Efficient Method For Synthesis Of Z-/Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. The Open Organic Chemistry Journal, 1, 46-48. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Experimental Procedure. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Sunkur, M., et al. (2022). Preparation of new mono-and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups. Journal of Molecular Structure, 1250, 131753. Retrieved from [Link]

  • Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Boc-Protected Amino Acids: Focus on Boc-Leu-OSu. Retrieved from [Link]

  • Google Patents. (1974). Process for preparing n-tertiary-butoxycarbonyl amino acids.
  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Supporting Information. Chemical Communications. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Organic Syntheses Procedure, tert-BUTOXYCARBONYL-L-PROLINE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3291. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of Boc-Leu-NH2 in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed technical overview and field-proven protocols for the effective utilization of Boc-Leu-NH2 in solid-phase peptide synthesis (SPPS). Specifically tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles of incorporating a C-terminal leucine amide into a peptide sequence using Boc/Bzl chemistry. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower users to optimize their synthetic strategies. This guide covers resin selection and preparation, the initial coupling of Boc-Leu-NH2, subsequent peptide chain elongation, and final peptide cleavage and purification.

Introduction: The Significance of C-Terminal Amides and the Role of Boc-Leu-NH2

Peptides with a C-terminal amide are a significant class of bioactive molecules, often exhibiting enhanced stability against enzymatic degradation and improved biological activity compared to their C-terminal acid counterparts. The amidation of the C-terminus removes the negative charge of the carboxylate, which can be crucial for receptor binding and pharmacokinetic properties. Boc-Leu-NH2 serves as a critical building block for initiating the synthesis of peptides possessing a C-terminal leucine amide.

The Boc (tert-butyloxycarbonyl) protection strategy, while considered a more traditional approach compared to Fmoc chemistry, remains a robust and valuable method for SPPS, particularly for the synthesis of complex or modified peptides.[1][2] The graduated acid lability of the Nα-Boc group (removed by moderate acids like TFA) versus the more acid-stable side-chain protecting groups (typically benzyl-based, requiring strong acids like HF for removal) is the cornerstone of this methodology.[1][3]

This application note will focus on the practical aspects of incorporating Boc-Leu-NH2 as the foundational residue in a Boc-SPPS workflow.

Foundational Chemistry of Boc-SPPS

The synthesis of a peptide on a solid support using Boc chemistry is a cyclical process.[2][3] Each cycle extends the peptide chain by one amino acid and consists of three fundamental steps:

  • Deprotection: The removal of the temporary Nα-Boc protecting group from the terminal amino acid of the growing peptide chain.

  • Neutralization: The conversion of the resulting terminal ammonium salt into a reactive free amine.

  • Coupling: The formation of a peptide bond between the newly deprotected N-terminal amine and the carboxyl group of the incoming Nα-Boc-protected amino acid.

This cycle is repeated until the desired peptide sequence is assembled. The choice of resin is paramount and is determined by the desired C-terminal functionality. For the synthesis of peptide amides, resins such as MBHA (methylbenzhydrylamine) or BHA (benzhydrylamine) are employed.[3][4]

Experimental Protocols

Resin Selection and Preparation

For the synthesis of a peptide with a C-terminal leucine amide starting from Boc-Leu-NH2, an aminomethyl-functionalized resin is not suitable. Instead, a pre-loaded Leu-resin designed for amide production, such as a Boc-Leu-MBHA resin, is often used. However, for the purpose of this guide, we will detail the coupling of Boc-Leucine to an MBHA resin.

Protocol 1: Swelling of MBHA Resin

  • Place the desired amount of MBHA resin (typically with a substitution of 0.5-1.0 mmol/g) into a reaction vessel.

  • Add dichloromethane (DCM) to completely cover the resin.

  • Allow the resin to swell for a minimum of 30-60 minutes at room temperature with gentle agitation.

  • After swelling, drain the DCM by filtration.

Initial Coupling of Boc-Leucine to MBHA Resin

The first amino acid is coupled to the MBHA resin to establish the C-terminal residue of the peptide.

Protocol 2: Activation and Coupling of Boc-Leu-OH

  • Dissolve 2-4 equivalents of Boc-Leu-OH and an equivalent amount of a coupling agent additive such as HOBt (1-Hydroxybenzotriazole) in DMF or a DCM/DMF mixture.

  • In a separate vessel, dissolve an equimolar amount of a carbodiimide coupling agent, such as DIC (N,N'-Diisopropylcarbodiimide), in DCM.[5]

  • Add the DIC solution to the Boc-Leu-OH/HOBt solution and allow the activation to proceed for 10-15 minutes at 0°C. This pre-activation step forms a highly reactive O-acylisourea intermediate, which then reacts with HOBt to form a more stable active ester, minimizing side reactions like N-acylurea formation.[5][6]

  • Add the activated Boc-Leu-OH solution to the swollen MBHA resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction for completion using a qualitative method like the Kaiser (ninhydrin) test. A negative Kaiser test (the beads remain colorless or yellow) indicates the successful coupling to the primary amine of the resin.

  • After completion, wash the resin thoroughly with DMF, DCM, and isopropanol (IPA) to remove excess reagents and byproducts.

Peptide Chain Elongation: The SPPS Cycle

Once Boc-Leu is successfully coupled to the resin, the peptide chain is elongated by repeating the deprotection-neutralization-coupling cycle.

Protocol 3: Nα-Boc Deprotection

  • To the Boc-Leu-resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.[3][4]

  • Perform a brief pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[4]

  • Drain the solution and add a fresh portion of 50% TFA in DCM.

  • Agitate the mixture for an additional 15-25 minutes to ensure complete removal of the Boc group.[4]

  • If the peptide sequence contains sensitive residues like Trp or Met, the addition of scavengers such as 0.5% dithioethane (DTE) to the deprotection solution is recommended to prevent side reactions from the tert-butyl cations generated during deprotection.[1][4]

  • Drain the TFA solution and wash the resin with DCM followed by IPA to remove residual acid.[4]

Protocol 4: Neutralization

The deprotection step leaves the N-terminal amine as a trifluoroacetate salt, which must be neutralized to the free amine for the subsequent coupling reaction.[7]

  • To the deprotected peptide-resin, add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF.

  • Agitate the mixture for 1-2 minutes.

  • Drain the neutralization solution.

  • Repeat the neutralization step one more time to ensure complete conversion to the free amine.

  • Wash the resin with DCM to remove excess DIEA.

Protocol 5: Subsequent Amino Acid Coupling

This step is similar to the initial coupling of Boc-Leu-OH.

  • Dissolve 2-4 equivalents of the next Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a mixture of DCM/DMF.[3]

  • Add the solution to the neutralized peptide-resin.

  • Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.[3]

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress using the Kaiser test.[3] A negative result indicates complete coupling.

  • Wash the resin thoroughly with DMF and DCM.

Repeat the deprotection, neutralization, and coupling cycles for each subsequent amino acid in the desired sequence.

Cleavage and Deprotection of the Final Peptide

The final step in Boc-SPPS is the cleavage of the completed peptide from the resin and the simultaneous removal of all side-chain protecting groups. This is typically achieved using a strong acid cocktail.

Protocol 6: HF Cleavage

Caution: Hydrogen Fluoride (HF) is an extremely corrosive and toxic substance. This procedure must be performed in a specialized, dedicated HF cleavage apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried resin in the reaction vessel of the HF apparatus.

  • Add appropriate scavengers to the reaction vessel. A common scavenger cocktail is "Reagent K," which consists of TFA, water, phenol, thioanisole, and ethanedithiol (EDT). The choice and amount of scavengers depend on the amino acid composition of the peptide.

  • Cool the reaction vessel to -5 to 0 °C.

  • Carefully condense a measured amount of liquid HF into the reaction vessel.

  • Stir the mixture at 0 °C for 1-2 hours.

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Collect the precipitated peptide by filtration or centrifugation.

  • Wash the peptide multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Dry the crude peptide under vacuum.

Quality Control: Analysis and Purification

The crude peptide obtained after cleavage must be analyzed for purity and identity, followed by purification.

Protocol 7: HPLC Analysis of Crude Peptide

  • Sample Preparation: Dissolve a small amount of the crude peptide in the initial mobile phase (e.g., 95% water with 0.1% TFA, 5% acetonitrile with 0.1% TFA). Filter the sample through a 0.22 µm or 0.45 µm filter.[8]

  • Column: Use a C18 reversed-phase column suitable for peptide analysis.[8]

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile[8]

  • Gradient: Run a linear gradient from 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.[8]

  • Detection: Monitor the absorbance at 214 nm or 220 nm.[8]

  • Data Analysis: Integrate the peak areas to determine the percentage purity of the main peptide peak.[8][9]

Protocol 8: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the crude or purified peptide.

  • Instrumentation: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.[8]

  • Analysis: Acquire the mass spectrum and compare the observed molecular weight with the calculated theoretical molecular weight to confirm the identity of the target peptide.[8]

Purification: The crude peptide is typically purified using preparative reversed-phase HPLC.

Visualizations and Data

Workflow Diagrams

Boc_SPPS_Cycle cluster_resin Peptide-Resin cluster_reagents Reagents & Conditions Start Boc-AA(n)-Resin Deprotected H2N-AA(n)-Resin Start->Deprotected Deprotection Coupled Boc-AA(n+1)-AA(n)-Resin Deprotected->Coupled Neutralization & Coupling Coupled->Start Repeat Cycle Deprotection 1. 50% TFA in DCM 2. Wash Neutralization 1. 5-10% DIEA in DCM/DMF 2. Wash Coupling 1. Boc-AA(n+1)-OH 2. DIC/HOBt or HBTU/DIEA 3. Wash

Caption: The cyclical workflow of Boc-SPPS.

Carbodiimide_Activation Boc_AA Boc-AA-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Boc_AA->O_Acylisourea DIC DIC (Carbodiimide) DIC->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt DIU Diisopropylurea (Byproduct) O_Acylisourea->DIU N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (slow) HOBt HOBt Coupled_Peptide Boc-AA-CO-NH-Peptide-Resin HOBt_Ester->Coupled_Peptide Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Coupled_Peptide Coupling

Sources

Applications of (S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate in drug discovery.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of (S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate in Modern Drug Discovery

Introduction: A Versatile Chiral Building Block

This compound, more commonly known by its synonym Boc-L-Leucinamide, is a pivotal chiral building block in medicinal chemistry and pharmaceutical development.[1] Structurally, it is the amino acid L-leucine in which the carboxylic acid has been converted to a primary amide, and the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group.[2] This specific configuration makes it an invaluable synthon for introducing a protected L-leucine amide moiety into complex molecules, particularly in the synthesis of peptide and peptidomimetic therapeutics.[3][4]

The strategic importance of Boc-L-Leucinamide lies in its ability to present a specific three-dimensional structure that can engage with biological targets, most notably the active sites of enzymes. The isobutyl side chain of the leucine residue is a critical pharmacophore for interacting with hydrophobic pockets in proteins, such as the S1 pocket of many proteases. This guide provides an in-depth exploration of its applications, supported by detailed protocols for its use in synthetic workflows.

Core Application: A Cornerstone in Protease Inhibitor Synthesis

The primary application of Boc-L-Leucinamide and its parent structure is in the development of enzyme inhibitors, a cornerstone of modern therapeutics for viral diseases, cancer, and neurodegenerative disorders.

Case Study: Nirmatrelvir (PAXLOVID™)

A prominent and timely example of the utility of the protected leucine scaffold is in the synthesis of Nirmatrelvir (PF-07321332), the active component in the oral antiviral medication PAXLOVID™. Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[5][6]

The drug's design leverages a peptidomimetic structure where a leucine-like fragment plays a crucial role in anchoring the inhibitor within the enzyme's active site. While many large-scale syntheses of Nirmatrelvir may start from the related Boc-L-tert-leucine to build the western fragment of the molecule, the fundamental chemistry involves the precise coupling of a protected amino acid.[5][7] The leucinamide fragment serves as a P1 residue, designed to fit snugly into the hydrophobic S1 specificity pocket of the protease. The amide portion can form critical hydrogen bonds within the active site, enhancing binding affinity.

Broader Applications in Antiviral and Enzyme-Modulating Drugs

The utility of leucinamide derivatives extends beyond COVID-19 therapeutics. This structural motif is found in inhibitors targeting other viral proteases, such as the Hepatitis C Virus (HCV) NS3 protease.[8] Furthermore, derivatives of leucinamide have been investigated as modulators of γ-secretase, an enzyme implicated in the pathology of Alzheimer's disease, demonstrating the scaffold's versatility.[9]

Application Notes: Key Scientific Principles

The Indispensable Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis for several compelling reasons:[2]

  • Stability: It is robust and stable under a wide range of reaction conditions, including those used for amide bond formation, preventing unwanted side reactions at the α-amino group.[4]

  • Mild Cleavage: The Boc group can be removed under mild acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), which preserves the integrity of other sensitive functional groups within the molecule.[2][10]

  • High Selectivity: Its use ensures that coupling reactions proceed with high regioselectivity, a critical factor in the synthesis of complex, multi-functional molecules.[2]

The Art of Amide Bond Formation

Creating an amide (or peptide) bond between a carboxylic acid and an amine is the central reaction where Boc-L-Leucinamide is employed. This reaction is not spontaneous and requires the activation of the carboxylic acid partner. This is achieved using specialized coupling reagents . The primary goal is to facilitate bond formation efficiently while preventing racemization—the loss of stereochemical integrity at the chiral α-carbon.[11]

Common classes of coupling reagents include:

  • Carbodiimides: Such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-Hydroxybenzotriazole) to suppress side reactions and reduce racemization.[12][13]

  • Onium Salts: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU) are highly efficient activators that lead to rapid coupling times and high yields.[10][11]

The choice of reagent depends on factors like the steric hindrance of the substrates, desired reaction time, and cost considerations.

Utility in Fragment-Based Drug Discovery (FBDD)

Boc-L-Leucinamide can be viewed as a molecular "fragment" in the context of FBDD. This approach starts by identifying small, low-complexity molecules that bind weakly but efficiently to a biological target.[14][15] Once a fragment like the leucinamide moiety is identified (often through biophysical methods like X-ray crystallography) as binding to a key pocket, it serves as a starting point for elaboration into a more complex and potent inhibitor.[14][16]

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

Reagent/SystemFull NameClassKey AdvantagesConsiderations
EDC / HOBt 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-HydroxybenzotriazoleCarbodiimideCost-effective; water-soluble byproducts are easily removed.[12][13]Can have lower yields with hindered substrates; HOBt has explosive potential when dry.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateUronium SaltVery fast reaction times; high yields; low racemization.[13]Higher cost; can cause guanylation of primary amines if not used correctly.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltExcellent for sterically hindered couplings; low racemization.[11]Byproduct (HMPA from BOP) is carcinogenic; PyBOP is a safer alternative.
DIC / HOBt N,N'-Diisopropylcarbodiimide / 1-HydroxybenzotriazoleCarbodiimideByproduct (DIU) is soluble in DCM, but insoluble in others, aiding purification.[10]Less reactive than EDC; DIU can be difficult to remove completely.

Visualization of Key Workflows

A typical workflow for incorporating the Boc-L-Leucinamide building block into a target molecule involves a coupling step followed by deprotection to reveal the amine for further modification or as a final product feature.

G cluster_0 Synthesis Workflow start Boc-L-Leucinamide + Carboxylic Acid (R-COOH) coupling Amide Coupling (e.g., HATU, DIPEA) start->coupling intermediate Boc-Protected Intermediate Boc-NH-Leu-CO-R coupling->intermediate deprotection Boc Deprotection (TFA / DCM) intermediate->deprotection final_product Final Product NH2-Leu-CO-R deprotection->final_product

Caption: General workflow for incorporating Boc-L-Leucinamide.

The core of this workflow is the amide coupling reaction, which proceeds via the activation of the carboxylic acid.

G cluster_1 Amide Coupling Mechanism (EDC/HOBt) RCOOH R-COOH ActiveEster O-acylisourea (Active Intermediate) RCOOH->ActiveEster + Step 1: Activation EDC EDC EDC->ActiveEster HOBt_Ester HOBt Active Ester (Less prone to racemization) ActiveEster->HOBt_Ester + Step 2: Additive Action DCU DCU (Byproduct) ActiveEster->DCU HOBt_in HOBt HOBt_in->HOBt_Ester Product Boc-Leu-NH-CO-R (Final Amide) HOBt_Ester->Product + Step 3: Nucleophilic Attack Leucinamide Boc-Leu-NH2 Leucinamide->Product

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a robust and efficient method for coupling Boc-L-Leucinamide with a generic carboxylic acid using HATU.

Rationale: HATU is chosen for its high efficiency and low rate of racemization, making it ideal for synthesizing sensitive peptidomimetic compounds.[13] N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic organic base to neutralize acid formed during the reaction without competing in the coupling.[11]

Materials:

  • Boc-L-Leucinamide (1.0 eq)

  • Carboxylic acid of interest (1.05 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1 M HCl (aq), saturated NaHCO₃ (aq), saturated NaCl (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.05 eq) and Boc-L-Leucinamide (1.0 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration).

  • Pre-activation (Optional but Recommended): Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. A color change may be observed.

  • Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes residual DMF, DIPEA, and unreacted starting materials.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Standard Procedure for Boc-Group Deprotection

This protocol describes the removal of the Boc protecting group to yield the free primary amine.

Rationale: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the tert-butyl ester of the carbamate via an E1-like mechanism, liberating the free amine, isobutylene, and carbon dioxide. Dichloromethane (DCM) is a standard solvent that is inert to the acidic conditions.[10]

Materials:

  • Boc-protected compound (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated NaHCO₃ (aq), Diethyl ether

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Preparation: Dissolve the Boc-protected starting material in DCM (approx. 0.1 M).

  • Acidolysis: Cool the solution to 0 °C in an ice bath. Add an equal volume of TFA (e.g., 5 mL of a 20-50% TFA/DCM solution per 100 mg of substrate).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor for completion by TLC or LC-MS (typically 30-60 minutes).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.

    • The resulting product is the TFA salt of the amine, which is often a sticky oil or solid.

    • To obtain the free amine, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution until the aqueous layer is basic.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the free amine.

Safety Note: TFA is highly corrosive. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

Conclusion

This compound is more than a simple protected amino acid; it is a strategically vital component in the medicinal chemist's toolkit. Its defined stereochemistry and hydrophobic side chain make it an ideal building block for constructing highly specific enzyme inhibitors. As demonstrated by its conceptual link to the synthesis of blockbuster drugs like Nirmatrelvir, the principles governing its use—amide coupling and protecting group strategy—are fundamental to the discovery and development of next-generation therapeutics. The protocols and insights provided herein serve as a practical guide for researchers aiming to leverage this versatile molecule in their own drug discovery endeavors.

References

  • Optimized Synthesis of a Key Intermediate of Nirmatrelvir.
  • Research on the Synthesis Process of the Key Intermediate T18 in Nirm
  • Nirmatrelvir: From Discovery to Modern and Altern
  • A Green High-Yielding 7-Step Synthesis of Nirm
  • Multicomponent Synthesis of the SARS-CoV-2 Main Protease Inhibitor Nirm
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Synthesis and Antiviral Activity of Conform
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Exploring the Applications of Boc-L-Leucine in Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD..
  • The Importance of Boc-L-Leucine in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines. Benchchem.
  • The Critical Role of BOC Protecting Groups in Drug Synthesis. BOC Sciences.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Tre
  • (S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)
  • Fragment-based approaches to enzyme inhibition. PMC.
  • Discovery of small molecular (D)
  • Identification of selective enzyme inhibitors by fragment library screening. PubMed.
  • Crystallographic Fragment Screening of a Bifunctional Proline Catabolic Enzyme Reveals New Inhibitor Templates for Proline Dehydrogenase and L-Glutam

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Application Notes and Protocols: Boc-L-leucinamide as a Versatile Building Block for Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Boc-L-leucinamide in Peptidomimetic Design

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are cornerstone scaffolds in modern drug discovery. They offer the potential to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability.[1][2] The rational design of these molecules often involves the incorporation of non-canonical building blocks that impart specific structural and functional properties. Boc-L-leucinamide, an N-terminally protected derivative of L-leucinamide, has emerged as a particularly valuable synthon in this field.

The strategic utility of Boc-L-leucinamide stems from two key features:

  • The N-terminal Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a robust and widely used protecting group for amines in peptide synthesis.[] Its stability under a broad range of reaction conditions, coupled with its facile removal under mild acidic conditions (acid-labile), allows for the selective and sequential formation of peptide bonds.[4][] This level of control is paramount for the construction of complex, multi-component peptidomimetic structures.

  • The C-terminal Primary Amide: The primary amide (-CONH₂) at the C-terminus is a critical pharmacophore in numerous biologically active molecules, particularly in the realm of protease inhibitors.[6][7] This group can act as a key hydrogen bond donor and acceptor, engaging in crucial interactions within the active site of target enzymes.[6] By starting with Boc-L-leucinamide, researchers can directly incorporate this essential functionality into their peptidomimetic designs without the need for additional amidation steps on a corresponding carboxylic acid.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Boc-L-leucinamide as a building block in peptidomimetic synthesis. We will delve into detailed, field-proven protocols for key transformations, explain the causality behind experimental choices, and present data in a clear, accessible format.

Core Applications and Synthetic Strategies

Boc-L-leucinamide is a versatile precursor for a range of peptidomimetic scaffolds. A primary application lies in the synthesis of inhibitors for various protease families, including serine, cysteine, and aspartic proteases, which are implicated in a multitude of diseases.[7] A common strategy involves the deprotection of the Boc group to reveal the free amine of L-leucinamide, which then serves as a nucleophile for coupling with a variety of electrophilic partners.

A prominent example is the synthesis of peptidyl α-ketoamides, a class of potent protease inhibitors.[8][9] The general workflow involves coupling the deprotected leucinamide with an α-ketoacid. This strategy allows for the rapid assembly of inhibitor libraries by varying the components at each position of the peptidomimetic chain.

Experimental Protocols

Protocol 1: Boc Deprotection of Boc-L-leucinamide

The selective removal of the Boc group is the crucial first step to unmask the primary amine for subsequent coupling reactions. The choice of acidic reagent is critical to ensure efficient deprotection without compromising other acid-sensitive functionalities within the molecule.

Causality Behind Experimental Choices:

  • Acidic Reagent: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc group, generating a stable tert-butyl cation and carbon dioxide.[4] A solution of TFA in a chlorinated solvent like dichloromethane (DCM) is standard. Alternatively, a solution of hydrogen chloride (HCl) in an ethereal solvent like dioxane is also widely used and can sometimes offer different selectivity.[]

  • Reaction Temperature: The deprotection is typically performed at 0°C to room temperature. Lower temperatures can help to minimize potential side reactions.[10]

  • Scavengers: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate sensitive residues. While less of a concern for Boc-L-leucinamide itself, if other sensitive groups are present in a more complex substrate, scavengers like triisopropylsilane (TIS) or water may be added to trap this cation.

Step-by-Step Methodology:

  • Dissolve Boc-L-leucinamide (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) (10-20 eq, often used as a 20-50% solution in DCM) dropwise to the stirred solution.[4][10]

  • Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-3 hours).

  • Upon completion, remove the solvent and excess TFA under reduced pressure (in a well-ventilated fume hood).

  • Co-evaporate the residue with toluene or DCM (3x) to ensure complete removal of residual TFA.

  • The resulting L-leucinamide trifluoroacetate salt is typically a white solid or oil and can often be used in the next step without further purification.

Boc_Deprotection BocLeuNH2 Boc-L-leucinamide LeuNH2_TFA L-leucinamide TFA Salt BocLeuNH2->LeuNH2_TFA Deprotection TFA_DCM TFA / DCM TFA_DCM->BocLeuNH2

Caption: Boc Deprotection Workflow.

Protocol 2: Peptide Coupling of L-leucinamide with a Carboxylic Acid

Once deprotected, the free amine of L-leucinamide can be coupled with a carboxylic acid to form a new amide bond. This is a cornerstone reaction in the synthesis of peptidomimetics. The choice of coupling reagent is critical for achieving high yields and minimizing racemization.

Causality Behind Experimental Choices:

  • Coupling Reagents:

    • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient activators of carboxylic acids, forming reactive esters that readily couple with amines.[10] They are known for fast reaction times and suppression of racemization.

    • Carbodiimides (EDC, DIC): Carbodiimides such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are cost-effective coupling agents. They are often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.

  • Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required to neutralize the ammonium salt of the amine component (from the deprotection step) and to facilitate the coupling reaction.[10]

Step-by-Step Methodology (using HATU):

  • In a separate flask, dissolve the carboxylic acid partner (1.0 eq) and HATU (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or DCM.

  • To the L-leucinamide trifluoroacetate salt (1.1 eq) in a reaction flask, add anhydrous DMF.

  • Add DIPEA (3.0 eq) to the leucinamide solution and stir for 5-10 minutes at room temperature to neutralize the salt.

  • Add the pre-activated carboxylic acid/HATU solution from step 1 to the neutralized leucinamide solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired peptidomimetic.

Peptide_Coupling cluster_0 Activation cluster_1 Coupling R_COOH R-COOH Activated_Ester Activated Ester R_COOH->Activated_Ester HATU HATU HATU->R_COOH LeuNH2 L-leucinamide Activated_Ester->LeuNH2 Amide Bond Formation Peptidomimetic Peptidomimetic LeuNH2->Peptidomimetic DIPEA DIPEA DIPEA->LeuNH2

Caption: Peptide Coupling Workflow.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact the yield and purity of the final peptidomimetic. Below is a summary table comparing common coupling reagents for the reaction described in Protocol 2.

Coupling ReagentAdditiveTypical Yield (%)Racemization RiskByproduct Solubility
HATU None85-98Very LowWater Soluble
HBTU None80-95LowWater Soluble
EDC HOBt70-90ModerateWater Soluble
DIC HOBt75-92ModerateDCM Soluble

Yields are representative and can vary based on the specific substrates and reaction conditions.

Application in Protease Inhibitor Synthesis: α-Ketoamides

A powerful application of Boc-L-leucinamide is in the synthesis of α-ketoamide-based protease inhibitors. The α-ketoamide warhead is an electrophile that can form a reversible covalent bond with the catalytic residue of certain proteases.[8][11]

Synthetic Workflow:

  • Boc Deprotection: Start with Boc-L-leucinamide and remove the Boc group as described in Protocol 1 to yield L-leucinamide TFA salt.

  • Coupling with α-Ketoacid: Couple the resulting L-leucinamide with a suitably protected α-ketoacid (e.g., as a dithioketal or acetal) using the conditions outlined in Protocol 2.

  • Deprotection of Keto Group: Following the coupling, deprotect the ketone functionality to reveal the α-ketoamide warhead.

  • Further Elaboration (Optional): The resulting peptidomimetic can be further elaborated by coupling additional amino acids or other building blocks to either terminus, if desired, to optimize binding to the target protease.

Ketoamide_Synthesis Start Boc-L-leucinamide Step1 Boc Deprotection (Protocol 1) Start->Step1 Intermediate1 L-leucinamide Step1->Intermediate1 Step2 Coupling with Protected α-Ketoacid (Protocol 2) Intermediate1->Step2 Intermediate2 Protected Peptidyl α-Ketoamide Step2->Intermediate2 Step3 Ketone Deprotection Intermediate2->Step3 FinalProduct Peptidyl α-Ketoamide Protease Inhibitor Step3->FinalProduct

Caption: α-Ketoamide Synthesis Workflow.

Conclusion and Future Perspectives

Boc-L-leucinamide is a highly effective and versatile building block for the synthesis of complex peptidomimetics. Its pre-installed C-terminal amide and the reliable chemistry of the N-terminal Boc group provide a streamlined and efficient route to a variety of scaffolds, particularly those relevant to protease inhibition. The protocols detailed herein offer a robust starting point for researchers to incorporate this valuable synthon into their drug discovery programs. As the demand for novel therapeutics targeting protein-protein interactions and enzymatic pathways continues to grow, the strategic application of building blocks like Boc-L-leucinamide will undoubtedly play a pivotal role in the design and synthesis of the next generation of peptidomimetic drugs.

References

Sources

Introduction: The Critical Role of Purity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol for the HPLC Purification of Boc-Leu-NH2

Abstract: This technical guide provides a detailed methodology for the purification of N-α-(t-Butoxycarbonyl)-L-leucinamide (Boc-Leu-NH2) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). As a fundamental building block in peptide synthesis, the purity of Boc-Leu-NH2 is paramount for the successful construction of high-quality peptides. This document outlines the underlying principles of the separation, a step-by-step purification protocol, and strategies for method optimization. It is intended for researchers, scientists, and professionals in drug development and peptide chemistry who require a robust and reproducible method for obtaining highly pure Boc-Leu-NH2.

Boc-L-leucine amide (Boc-Leu-NH2) is a crucial intermediate in the synthesis of peptides, particularly for creating peptide amides at the C-terminus. The tert-Butoxycarbonyl (Boc) protecting group is vital for selectively managing the reactivity of the alpha-amino group during peptide chain elongation.[1] The purity of this and other amino acid derivatives is a non-negotiable prerequisite for synthesizing peptides with the correct sequence and biological activity, as impurities can lead to the formation of deletion sequences or other difficult-to-separate byproducts.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard and most effective technique for the purification of peptides and their protected precursors.[2][3][4] Its high resolving power allows for the separation of the target molecule from closely related impurities generated during synthesis. This guide details a validated RP-HPLC method tailored for Boc-Leu-NH2.

The Principle of Separation: Reversed-Phase Chromatography

The purification strategy for Boc-Leu-NH2 leverages its physicochemical properties within an RP-HPLC system. The core principle involves the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

  • Stationary Phase: A C18 (octadecyl) silica-based column is the workhorse for peptide and peptide-derivative separations.[2][5] The long alkyl chains of the C18 phase create a hydrophobic surface that interacts with nonpolar regions of the analyte.

  • Mobile Phase: A gradient of increasing organic solvent concentration is used to elute compounds from the column. The mobile phase typically consists of:

    • Solvent A (Aqueous): Highly purified water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B (Organic): Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA).[3]

  • Mechanism of Separation: The Boc protecting group and the isobutyl side chain of leucine lend Boc-Leu-NH2 significant hydrophobicity.[6] Initially, under highly aqueous conditions, the molecule adsorbs strongly to the C18 stationary phase. As the concentration of acetonitrile (the stronger, less polar solvent) increases, the mobile phase becomes more nonpolar. This progressively weakens the hydrophobic interactions between Boc-Leu-NH2 and the stationary phase, causing it to elute from the column. Impurities that are more polar will elute earlier, while more hydrophobic impurities will elute later than the target compound.

  • The Role of Trifluoroacetic Acid (TFA): TFA serves as an ion-pairing agent.[3][4] At a concentration of 0.1%, it lowers the pH of the mobile phase to approximately 2, ensuring that any free carboxyl groups are protonated. More importantly, it forms an ion pair with any positively charged amine groups, neutralizing their charge and minimizing undesirable ionic interactions with the silica backbone of the stationary phase. This results in sharper, more symmetrical peaks and improved resolution.[5]

Physicochemical Properties of Boc-Leu-NH2

A foundational understanding of the analyte's properties is key to designing an effective purification protocol.

PropertyValueSource(s)
Chemical Name tert-butyl N-[(1S)-1-carbamoyl-3-methylbutyl]carbamate[7]
Molecular Formula C11H22N2O3[7]
Molecular Weight 230.3 g/mol [7]
Melting Point 150-151 °C[7]
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMSO, Methanol, Acetonitrile. Sparingly soluble in water.[8]

Experimental Protocol: Purification of Boc-Leu-NH2

This protocol is designed for a preparative or semi-preparative HPLC system. Adjustments to flow rates and injection volumes may be necessary depending on the column dimensions and system configuration.

Materials and Instrumentation
  • Instrumentation:

    • Preparative HPLC system with a gradient pump, autosampler or manual injector, and a UV-Vis detector.

    • Fraction collector.

    • Rotary evaporator or lyophilizer (for post-purification processing).

  • Reagents:

    • Crude Boc-Leu-NH2 powder.

    • Acetonitrile (ACN), HPLC grade or higher.

    • Water, HPLC grade or Type I ultrapure.

    • Trifluoroacetic Acid (TFA), HPLC grade, >99.5% purity.

    • Dimethyl Sulfoxide (DMSO) or Methanol (MeOH), HPLC grade (for sample dissolution).

  • Column:

    • Reversed-Phase C18 column (e.g., 10 mm x 250 mm, 5 µm particle size). Wide-pore (300 Å) columns are often recommended for peptides, but standard (100-120 Å) pores are sufficient for a small molecule like this.[3][4]

Preparation of Mobile Phases
  • Mobile Phase A (0.1% TFA in Water): To 999 mL of HPLC-grade water, carefully add 1 mL of TFA. Mix thoroughly.

  • Mobile Phase B (0.1% TFA in Acetonitrile): To 999 mL of HPLC-grade acetonitrile, carefully add 1 mL of TFA. Mix thoroughly.

  • System Purge: Before operation, purge all pump lines with their respective mobile phases to remove air bubbles and ensure a stable baseline.

Sample Preparation
  • Weigh Crude Material: Accurately weigh the crude Boc-Leu-NH2 to be purified.

  • Dissolution: Dissolve the crude product in a minimal amount of a strong solvent like DMSO. If DMSO is used, ensure the final injection volume is small to prevent solvent effects on the chromatography. Alternatively, dissolve in Mobile Phase A or a mixture rich in acetonitrile, then dilute with Mobile Phase A to ensure the sample solvent is weaker than the initial mobile phase conditions on the column.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column or injector.

  • Concentration: A typical loading concentration is 1-10 mg/mL, but this is highly dependent on column size and the purity of the crude material.[9]

HPLC Method Parameters

The following table summarizes the recommended starting parameters for the purification.

ParameterRecommended SettingRationale
Column C18, 10 x 250 mm, 5 µmStandard for preparative purification of hydrophobic molecules.
Mobile Phase A 0.1% (v/v) TFA in WaterProvides a polar environment and acts as an ion-pairing agent.[2][3]
Mobile Phase B 0.1% (v/v) TFA in AcetonitrileThe organic modifier used to elute the compound.[3]
Flow Rate 4.0 mL/minAppropriate for a 10 mm ID column; can be scaled with column diameter.
Gradient 20% to 70% B over 25 minutesA broad gradient to ensure separation from both polar and non-polar impurities.
Detection 215 nmWavelength for detecting the peptide amide bond.[2]
Injection Volume 100 - 1000 µLDependent on sample concentration and column loading capacity.
Column Temp. Ambient or 30 °CElevated temperature can improve peak shape but is not always necessary.

Gradient Profile Detail:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 80.0 20.0
25.0 30.0 70.0
26.0 5.0 95.0
30.0 5.0 95.0
31.0 80.0 20.0

| 35.0 | 80.0 | 20.0 |

Purification Workflow
  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (80% A, 20% B) for at least 5-10 column volumes, or until a stable baseline is achieved.

  • Blank Injection: Inject the sample solvent (without the analyte) to identify any system or solvent-related peaks.

  • Sample Injection: Inject the prepared, filtered sample onto the equilibrated column.

  • Chromatographic Run & Fraction Collection: Start the gradient method. Monitor the chromatogram in real-time. Begin collecting fractions just before the main peak begins to elute and continue until the peak has fully returned to baseline. Collect small, discrete fractions across the peak to maximize the purity of the final combined pool.

  • Column Wash & Re-equilibration: After the elution of the main peak, the gradient ramps up to a high concentration of Mobile Phase B to wash off any strongly retained impurities. The column is then returned to the initial conditions to prepare for the next injection.

Visualization of the Purification Process

The following diagrams illustrate the overall workflow and the decision-making process for method optimization.

G cluster_prep Preparation Phase cluster_hplc HPLC Purification Phase cluster_post Post-Processing Phase Crude Crude Boc-Leu-NH2 Dissolve Dissolve in Solvent (e.g., DMSO/ACN) Crude->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Equilibrate Equilibrate C18 Column Equilibrate->Inject Gradient Run Gradient Elution (20-70% ACN w/ TFA) Inject->Gradient Detect UV Detection (215 nm) Gradient->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Evaporation (Lyophilization) Pool->Evaporate Pure Pure Boc-Leu-NH2 Evaporate->Pure

Caption: Workflow from crude sample to purified Boc-Leu-NH2.

G start Initial Purification Run q1 Is Resolution > 1.5? start->q1 q2 Good Peak Shape? q1->q2 Yes action1 Decrease Gradient Slope (e.g., 1% / min) q1->action1 No q3 Reasonable Retention Time? q2->q3 Yes action2 Check for Column Overload Reduce Sample Load q2->action2 No (Fronting/Tailing) result_ok Method is Suitable q3->result_ok Yes action3 Adjust Initial %B q3->action3 No (Too early/late) action1->start action2->start action3->start

Caption: Decision tree for HPLC method optimization.

Troubleshooting Common Purification Issues

ProblemProbable Cause(s)Recommended Solution(s)
Broad or Tailing Peaks 1. Column overload.2. Secondary interactions with silica.3. Column degradation.1. Reduce the mass of sample injected.2. Ensure TFA concentration is 0.1% in all mobile phases.[5]3. Wash the column or replace it if performance does not improve.
Peak Fronting 1. Sample solvent is stronger than the mobile phase.2. Column overload.1. Dissolve the sample in a solvent weaker than or equal to the initial mobile phase conditions.2. Reduce injection volume or sample concentration.
Poor Resolution 1. Gradient is too steep.2. Inappropriate stationary phase.1. Decrease the gradient slope (e.g., from 2%/min to 1%/min).2. While C18 is standard, a C8 or Phenyl-Hexyl column could offer different selectivity.
Low Recovery 1. Irreversible adsorption onto the column.2. Compound precipitation on the column.1. Perform a high-organic wash (95-100% ACN) after the run.2. Ensure the sample is fully dissolved and the mobile phase has sufficient organic content at the point of elution.

Conclusion

The RP-HPLC method detailed in this guide provides a robust and reliable framework for the high-purity isolation of Boc-Leu-NH2. By leveraging a standard C18 stationary phase with an acetonitrile/water gradient modified with TFA, this protocol effectively separates the target molecule from synthesis-related impurities. The provided parameters serve as an excellent starting point, which can be further refined using the optimization and troubleshooting logic presented. Successful purification is a critical step that ensures the integrity of subsequent peptide synthesis endeavors.

References

  • Conlon, J. M. (2007). Purification of Naturally Occurring Peptides by Reversed-Phase HPLC . Nature Protocols, 2(1), 191-197. [Link]

  • Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC . [Link]

  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC . ResearchGate. [Link]

  • Rao, D. et al. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns . Pharmaceutical Technology. [Link]

  • BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers. BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 . [Link]

Sources

Comprehensive Physicochemical Characterization of (S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate (Boc-L-Leucinamide)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Synopsis

(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate, commonly known as Boc-L-Leucinamide, is a critical chiral building block in modern synthetic chemistry, particularly in the development of peptide-based therapeutics and complex small molecules. The purity, structural integrity, and stereochemical fidelity of this intermediate are paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a multi-technique approach to the comprehensive characterization of Boc-L-Leucinamide, designed for researchers, quality control analysts, and process chemists. We delve into the causality behind methodological choices, offering robust, self-validating protocols for identity, purity, structure, and thermal stability assessment.

Foundational Analysis: Identity and Purity Assessment

The initial and most critical step in characterizing any chemical intermediate is to confirm its identity and assess its purity. For a molecule like Boc-L-Leucinamide, with its moderate polarity and UV-active carbamate group, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) provides a powerful and definitive combination.

Purity Determination by Reversed-Phase HPLC (RP-HPLC)

Principle of the Method: The introduction of the tert-butyloxycarbonyl (Boc) protecting group significantly increases the hydrophobicity of the parent leucinamide.[1] This makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) an ideal method for purity analysis. In RP-HPLC, the analyte partitions between a nonpolar stationary phase (typically C18) and a polar mobile phase. The increased hydrophobicity ensures strong interaction with the stationary phase, allowing for excellent separation from more polar starting materials or potential hydrophilic impurities. Elution is achieved by gradually increasing the organic content of the mobile phase (gradient elution).

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of Boc-L-Leucinamide in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL using the same diluent.

  • Chromatographic System: Utilize a standard HPLC system equipped with a UV detector.

  • Data Acquisition & Analysis: Inject 10 µL of the sample solution. Monitor the chromatogram at 210 nm. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Chromatographic Conditions Table:

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard nonpolar stationary phase providing good retention and resolution for Boc-protected amino acid derivatives.[1]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water TFA acts as an ion-pairing agent to sharpen peak shape for the amine and amide functionalities.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
Gradient 10% to 90% B over 20 min A broad gradient ensures the elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 30 °C Controlled temperature ensures reproducible retention times.

| Detection | UV at 210 nm | The amide and carbamate chromophores exhibit strong absorbance at this wavelength. |

Identity Confirmation by Mass Spectrometry (MS)

Principle of the Method: Mass spectrometry is an indispensable tool for confirming the molecular identity of a compound by measuring its mass-to-charge ratio (m/z). Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like Boc-L-Leucinamide, as it minimizes fragmentation and primarily produces the protonated molecular ion [M+H]⁺.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 10 µg/mL) in a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. Formic acid aids in the protonation of the analyte.

  • Instrumentation: Infuse the sample directly into a mass spectrometer equipped with an ESI source or analyze the eluent from the HPLC system described above.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500.

Expected Data Interpretation: The molecular formula for Boc-L-Leucinamide is C₁₁H₂₂N₂O₃, with a monoisotopic mass of 230.1630 Da.

  • Primary Ion: Look for the protonated molecular ion [M+H]⁺ at m/z 231.17 .

  • Common Adducts: Sodium [M+Na]⁺ (m/z 253.15) and potassium [M+K]⁺ (m/z 269.13) adducts may also be observed. The presence of the correct molecular ion provides high confidence in the compound's identity.[2]

Definitive Structural Elucidation

While HPLC and MS confirm purity and molecular weight, they do not provide information about the specific arrangement of atoms. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to elucidate the molecular structure and confirm the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Method: NMR spectroscopy probes the local magnetic fields around atomic nuclei. For organic molecules, ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework. The chemical shift, integration, and splitting pattern of each signal provide detailed information about the electronic environment and connectivity of the atoms.[3]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of Boc-L-Leucinamide in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record standard ¹H and ¹³C{¹H} spectra.

Expected Spectral Data & Interpretation (in CDCl₃):

¹H NMR Assignment Expected δ (ppm) Multiplicity Integration Rationale
Boc Group -(C(CH₃)₃)~1.45singlet9HNine equivalent protons of the t-butyl group.[4]
Isobutyl -CH(CH₃)₂~0.95doublet6HTwo magnetically equivalent methyl groups split by the adjacent CH.
Isobutyl -CH₂-~1.5-1.7multiplet2HMethylene protons adjacent to a chiral center, often appearing as a complex multiplet.
Isobutyl -CH-~1.8multiplet1HMethine proton of the isobutyl group.
Backbone α-CH~4.1multiplet1HProton on the chiral carbon, coupled to the adjacent NH and CH₂ group.
Carbamate -NH-~5.0broad doublet1HCarbamate proton, coupling to the α-CH may be observed.
Amide -NH₂~5.5, ~6.5broad singlets2HTwo amide protons, often broad and may exchange with trace water.
¹³C NMR Assignment Expected δ (ppm) Rationale
Boc Group -C(CH₃)₃~28.5Equivalent methyl carbons of the t-butyl group.[5]
Boc Group -C(CH₃)₃~80.0Quaternary carbon of the t-butyl group.
Isobutyl -CH(CH₃)₂~22.0, ~23.0Diastereotopic methyl carbons.
Isobutyl -CH-~25.0Methine carbon of the side chain.
Isobutyl -CH₂-~42.0Methylene carbon of the side chain.
Backbone α-CH~53.0Chiral carbon attached to the nitrogen.
Carbamate C=O~156.0Carbonyl carbon of the carbamate group.[5]
Amide C=O~175.0Carbonyl carbon of the primary amide.
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of the Method: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups, providing a molecular "fingerprint." For Boc-L-Leucinamide, FTIR is excellent for confirming the presence of the carbamate and amide functionalities.[6][7]

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide, or analyze the neat solid using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Acquire the spectrum using an FTIR spectrometer.

  • Data Acquisition: Scan over the range of 4000-400 cm⁻¹.

Expected Vibrational Frequencies:

Frequency (cm⁻¹) Vibration Functional Group
~3400-3200 N-H Stretch Amide and Carbamate N-H
~2960 C-H Stretch Aliphatic C-H
~1700 C=O Stretch Carbamate C=O[8]
~1650 C=O Stretch (Amide I) Primary Amide C=O
~1600 N-H Bend (Amide II) Primary Amide N-H
~1520 N-H Bend / C-N Stretch Carbamate N-H

| ~1160 | C-O Stretch | Carbamate C-O |

Stereochemical Integrity Analysis

For a chiral molecule, confirming the absolute stereochemistry and determining the enantiomeric purity is a critical quality attribute, especially in pharmaceutical applications where the undesired enantiomer can be inactive or even harmful.[9]

Enantiomeric Purity by Chiral HPLC

Principle of the Method: Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP). The CSP creates a transient diastereomeric complex with each enantiomer of the analyte. Due to steric and electronic differences in these complexes, one enantiomer is retained longer on the column than the other, allowing for their separation and quantification.[][][]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of Boc-L-Leucinamide at approximately 0.5 mg/mL in the mobile phase. Prepare a solution of the racemic (D/L) standard for peak identification.

  • Instrumentation: Use an HPLC system with a UV detector.

  • Data Acquisition & Analysis: Inject 5 µL of the sample. The enantiomeric excess (% e.e.) is calculated from the peak areas of the (S) and (R) enantiomers using the formula: % e.e. = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100.

Chiral Chromatographic Conditions Table:

Parameter Condition Rationale
Column Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak IA, or macrocyclic glycopeptide-based like CHIROBIOTIC T) The CSP provides the necessary stereoselective interactions for enantiomeric separation.[9]
Mobile Phase Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) Normal-phase conditions are common for polysaccharide-based CSPs and provide good selectivity.
Flow Rate 0.8 mL/min Adjusted to optimize resolution and analysis time for the specific column.
Column Temperature 25 °C Temperature control is crucial for reproducible chiral separations.

| Detection | UV at 210 nm | Provides sensitive detection of the analyte. |

Physicochemical Property Assessment

Thermal Stability by TGA and DSC

Principle of the Method: Thermal analysis provides insights into the material's stability and physical state.

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of residual solvents or water.[13]

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, glass transitions, and other phase changes.[14][15]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA or DSC pan.

  • Instrumentation: Use a TGA and a DSC instrument.

  • Data Acquisition:

    • TGA: Heat the sample from 30 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • DSC: Heat the sample from 30 °C to a temperature above its melting point at 10 °C/min under a nitrogen atmosphere.

Data Interpretation:

  • TGA: The resulting curve will show a stable baseline until the onset of decomposition, where a significant mass loss will occur. This defines the upper-temperature limit for the compound's stability.

  • DSC: The thermogram will show an endothermic peak corresponding to the melting of the crystalline solid. The peak maximum is typically reported as the melting point. For Boc-protected amino acids, this provides a useful purity indicator, as impurities often broaden the melting range and lower the melting point.[16]

Analytical Workflow and Logic Diagrams

G cluster_0 Initial Assessment cluster_1 Structural Confirmation cluster_2 Stereochemical Integrity cluster_3 Physical Properties Purity Purity (RP-HPLC) Identity Identity (MS) Purity->Identity Report Certificate of Analysis Identity->Report Structure Structure (NMR) Func_Groups Functional Groups (FTIR) Structure->Func_Groups Func_Groups->Report Stereo Enantiomeric Purity (Chiral HPLC) Stereo->Report Thermal Thermal Stability (DSC/TGA) Thermal->Report Sample Boc-L-Leucinamide Sample Sample->Purity Sample->Structure Sample->Stereo Sample->Thermal

HPLC_Workflow start Prepare Sample & Mobile Phase instrument Equilibrate HPLC System (Column, Flow, Temp) start->instrument inject Inject Sample instrument->inject separate Chromatographic Separation (Gradient Elution) inject->separate detect UV Detection at 210 nm separate->detect process Integrate Peaks & Calculate Area % detect->process end Report Purity / % e.e. process->end

Logic_Diagram Analyte {Boc-L-Leucinamide | C₁₁H₂₂N₂O₃ | MW: 230.16} Tech Mass Spectrometry |  NMR Spectroscopy |  Chiral HPLC |  FTIR |  DSC/TGA Info Molecular Weight |  Connectivity & Structure |  Stereochemistry |  Functional Groups |  Thermal Properties Tech:ms->Info:mw confirms Tech:nmr->Info:con elucidates Tech:hplc->Info:stereo quantifies Tech:ftir->Info:fg identifies Tech:dsc->Info:therm measures

References

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions . MDPI. Available at: [Link]

  • tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis . PMC - NIH. Available at: [Link]

  • Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study . MDPI. Available at: [Link]

  • Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides . Journal of AOAC INTERNATIONAL | Oxford Academic. Available at: [Link]

  • Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate . The Journal of Chemical Physics | AIP Publishing. Available at: [Link]

  • 1 H-NMR spectrum of N-Boc glutamic acid . ResearchGate. Available at: [Link]

  • An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II . NIH. Available at: [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry . The Royal Society of Chemistry. Available at: [Link]

  • Molecular Discrimination of N-Protected Amino Acid Esters by a Self-Assembled Cylindrical Capsule: Spectroscopic and Computational Studies . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis . RSC. Available at: [Link]

  • 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... . ResearchGate. Available at: [Link]

  • Boc-Leu-OH, >=99.0% (HPLC) . Scientific Laboratory Supplies. Available at: [Link]

  • tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate . mzCloud. Available at: [Link]

  • tert-butyl N-(4-methyl-1-oxopentan-2-yl)carbamate . PubChem. Available at: [Link]

  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry . PubMed. Available at: [Link]

  • A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC) . INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES. Available at: [Link]

  • tert-butyl (R)-(1-(Methoxy(Methyl)amino)-4-Methyl-1-Oxopentan-2-yl)Carbamate . MoleKula. Available at: [Link]

  • Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC) . University of Missouri - St. Louis Profiles. Available at: [Link]

  • Analysis of Amino Acids by HPLC . Agilent. Available at: [Link]

  • DSC assay [N c ] of the 21 amino acids and their relative DSC melting... . ResearchGate. Available at: [Link]

  • Conformational and thermal characterization of a synthetic peptidic fragment inspired from human tropoelastin: Signature of the amyloid fibers . PubMed. Available at: [Link]

  • tert-Butyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate . ChemBK. Available at: [Link]

  • tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate . MDPI. Available at: [Link]

  • Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate. Google Patents.

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Application Notes and Protocols for Peptide Synthesis: Coupling Reagents Compatible with Boc-L-leucinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Coupling Sterically Hindered Amino Acid Amides

In the landscape of peptide synthesis, the formation of the amide bond is the cornerstone of chain elongation. While seemingly routine, this critical step can present significant challenges, particularly when dealing with sterically hindered amino acids. Boc-L-leucinamide, with its bulky isobutyl side chain proximal to the N-terminus and a C-terminal primary amide, represents a class of substrates that demand careful consideration in the selection of coupling reagents and optimization of reaction conditions. Inefficient coupling can lead to deletion sequences, while harsh conditions can result in racemization, compromising the chiral integrity of the final peptide.[1][2]

This technical guide provides an in-depth analysis of coupling reagents compatible with Boc-L-leucinamide, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will dissect the mechanistic nuances of various classes of coupling reagents, from the classic carbodiimides to the more advanced uronium and phosphonium salts, with a specific focus on overcoming the steric and electronic challenges posed by Boc-L-leucinamide.

Understanding the Landscape of Coupling Reagents

The fundamental principle of peptide coupling involves the activation of the C-terminal carboxylic acid of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[3] The choice of coupling reagent dictates the nature of the activated intermediate and, consequently, the efficiency and fidelity of the coupling reaction.

Carbodiimides: The Workhorses of Peptide Synthesis

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), have been foundational in peptide synthesis.[4][5] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][6]

Mechanism of Carbodiimide-Mediated Coupling:

The O-acylisourea intermediate can then react directly with the amine or, more commonly, with an additive to form a more stable and less racemization-prone active ester.[4][7]

Carbodiimide Coupling Mechanism Boc-AA-OH Boc-AA-OH O-Acylisourea O-Acylisourea (Reactive Intermediate) Boc-AA-OH->O-Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., EDC) Carbodiimide->O-Acylisourea Peptide Dipeptide O-Acylisourea->Peptide + H-Leu-NH2 Urea Urea Byproduct O-Acylisourea->Urea Active_Ester Active Ester (e.g., OBt-ester) O-Acylisourea->Active_Ester + HOBt N-Acylurea N-Acylurea (Unreactive) O-Acylisourea->N-Acylurea H-Leu-NH2 H-Leu-NH2 H-Leu-NH2->Peptide HOBt Additive (e.g., HOBt) HOBt->Active_Ester Active_Ester->Peptide + H-Leu-NH2

Caption: Carbodiimide Coupling Mechanism

Advantages:

  • Cost-effective and readily available.[5]

  • EDC and its urea byproduct are water-soluble, simplifying purification in solution-phase synthesis.[5][8]

Disadvantages and Considerations for Boc-L-leucinamide:

  • Prone to racemization, especially without additives.[1] The formation of a 5(4H)-oxazolone intermediate is a common pathway for epimerization.[2]

  • The O-acylisourea intermediate can undergo a side reaction to form an unreactive N-acylurea, reducing coupling efficiency.[4][7]

  • For sterically hindered amino acids like leucine, the coupling can be sluggish, increasing the likelihood of side reactions.[9]

To mitigate these issues, carbodiimides are almost always used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[2][7] These additives react with the O-acylisourea to form active esters that are more stable and less prone to racemization.[7]

Onium Salts: Uronium/Guanidinium and Phosphonium Reagents

Onium salts have become the reagents of choice for challenging couplings due to their high efficiency and low racemization rates.[1][3] They are broadly classified into uronium/guanidinium salts and phosphonium salts.

a) Uronium/Guanidinium Salts (e.g., HATU, HBTU)

Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective.[10][11] It is important to note that while often referred to as uronium salts, crystallographic and NMR studies have shown that many, including HBTU and HATU, exist as the more stable guanidinium isomers.[12][13]

Mechanism of HATU-Mediated Coupling:

The carboxylate anion attacks the electrophilic carbon of HATU to form a highly reactive OAt-active ester, which then rapidly reacts with the amine.[14][15] The presence of the HOAt moiety in HATU is critical for its high performance, as it accelerates the coupling reaction and minimizes epimerization.[14]

HATU_Mechanism Boc-Leu-OH Boc-Leu-OH Carboxylate Carboxylate Anion Boc-Leu-OH->Carboxylate + Base Base Base (e.g., DIPEA) Base->Carboxylate OAt_Ester OAt-Active Ester Carboxylate->OAt_Ester + HATU HATU HATU HATU->OAt_Ester Peptide Dipeptide OAt_Ester->Peptide + Amine TMU Tetramethylurea OAt_Ester->TMU HOAt HOAt OAt_Ester->HOAt Amine Amine Amine->Peptide

Caption: HATU Coupling Mechanism

Advantages for Boc-L-leucinamide:

  • Rapid reaction kinetics and high coupling efficiency, even with sterically hindered amino acids.[10][14]

  • Significantly suppresses racemization.[14]

  • HATU is particularly effective for difficult couplings.[14][16]

Disadvantages:

  • Higher cost compared to carbodiimides.[11]

  • Can lead to guanidinylation of the N-terminal amine as a side reaction if the carboxylic acid activation is slow or if an excess of the uronium reagent is used.[17]

b) Phosphonium Salts (e.g., PyBOP)

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a widely used phosphonium-based coupling reagent.[18] It activates the carboxylic acid to form a reactive OBt-ester.[18][19]

Advantages for Boc-L-leucinamide:

  • High coupling efficiency and low racemization.[3][18]

  • Avoids the carcinogenic byproduct HMPA associated with its predecessor, BOP.[7]

  • Less likely to cause guanidinylation compared to uronium salts, making them a safer choice for slow reactions.[20]

Disadvantages:

  • More expensive than carbodiimides.[3]

Comparative Summary of Coupling Reagents for Boc-L-leucinamide

Reagent ClassExamplesRelative CostCoupling Efficiency (Hindered)Racemization RiskKey Side Reactions
Carbodiimides EDC, DCCLowModerateHigh (without additives)N-acylurea formation, Dehydration (Asn/Gln)[2][7]
Uronium Salts HATU, HBTUHighVery HighVery LowGuanidinylation of N-terminus[17]
Phosphonium Salts PyBOPHighHighVery LowFormation of phosphonamide byproducts (rare)

Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) on a standard resin (e.g., Rink Amide for C-terminal amides or Wang/Merrifield for C-terminal acids) and can be adapted for solution-phase synthesis.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a cost-effective option, but careful monitoring is required to ensure complete coupling, especially with the sterically hindered Boc-L-leucinamide.

Materials:

  • Boc-protected amino acid (3-5 equivalents)

  • EDC·HCl (3-5 equivalents)

  • HOBt (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deprotected peptide-resin

Procedure:

  • Resin Preparation: Ensure the N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide is removed and the resin is washed thoroughly with DMF.[21]

  • Activation: In a separate vessel, dissolve the Boc-protected amino acid (3-5 eq.) and HOBt (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) and mix. Add EDC·HCl (3-5 eq.) and allow the pre-activation to proceed for 5-10 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-4 hours. For Boc-L-leucinamide, a longer coupling time or double coupling may be necessary.[2]

  • Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.[21]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), Dichloromethane (DCM) (2-3 times), and finally DMF (2-3 times).[18]

Rationale: The use of HOBt is crucial to suppress racemization and prevent the formation of N-acylurea.[7][22] The excess of reagents is necessary to drive the reaction to completion, especially with a sterically hindered residue.

Protocol 2: HATU-Mediated Coupling

This is the recommended protocol for difficult couplings, including those involving Boc-L-leucinamide, due to its high efficiency and low risk of side reactions.[14]

Materials:

  • Boc-protected amino acid (2-4 equivalents)

  • HATU (1.9-3.9 equivalents)

  • DIPEA (4-8 equivalents)

  • Anhydrous DMF

  • Deprotected peptide-resin

Procedure:

  • Resin Preparation: As described in Protocol 1.

  • Activation: In a separate vessel, dissolve the Boc-protected amino acid (2-4 eq.) and HATU (1.9-3.9 eq.) in DMF. Add DIPEA (4-8 eq.) and vortex briefly. The activation is almost instantaneous.[21]

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser test.[21]

  • Washing: As described in Protocol 1.[18]

Rationale: HATU's rapid activation and coupling kinetics make it ideal for sterically hindered amino acids, minimizing the time for potential side reactions to occur.[14][15] Using slightly less than a 1:1 ratio of HATU to amino acid can help prevent guanidinylation of any unreacted amine.

Protocol 3: PyBOP-Mediated Coupling

PyBOP offers a robust and efficient alternative to HATU, with a lower risk of N-terminal guanidinylation.[18][20]

Materials:

  • Boc-protected amino acid (3-5 equivalents)

  • PyBOP (3-5 equivalents)

  • DIPEA (6-10 equivalents)

  • Anhydrous DMF

  • Deprotected peptide-resin

Procedure:

  • Resin Preparation: As described in Protocol 1.

  • Activation: In a separate vessel, dissolve the Boc-protected amino acid (3-5 eq.) and PyBOP (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) and vortex briefly.[18]

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 30-120 minutes.[18]

  • Monitoring: Perform a Kaiser test.

  • Washing: As described in Protocol 1.[18]

Rationale: PyBOP provides excellent coupling efficiency with minimal racemization, making it a reliable choice for incorporating Boc-L-leucinamide.[18][23]

Workflow for Coupling Boc-L-leucinamide in SPPS

SPPS_Workflow Start Start: Deprotected Peptide-Resin Activation Activation of Boc-L-leucinamide (Choose Reagent: HATU, PyBOP, or EDC/HOBt) Start->Activation Coupling Coupling to Resin Activation->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Wash Wash Resin (DMF, DCM) Kaiser_Test->Wash Negative (Yellow) Double_Couple Double Couple (Repeat Activation & Coupling) Kaiser_Test->Double_Couple Positive (Blue) Deprotection Boc Deprotection (TFA/DCM) Wash->Deprotection Next_Cycle Proceed to Next Coupling Cycle Deprotection->Next_Cycle Double_Couple->Coupling

Caption: SPPS Workflow for Boc-L-leucinamide

Troubleshooting and Final Considerations

  • Incomplete Coupling: If the Kaiser test remains positive after the initial coupling of Boc-L-leucinamide, a "double coupling" is recommended, where the coupling step is repeated with a fresh solution of activated amino acid.[2]

  • Racemization: While modern onium salt reagents significantly reduce racemization, it is crucial to avoid prolonged pre-activation times and excessive use of base, especially with sensitive amino acids.[2]

  • Solvent Choice: DMF is the most common solvent for peptide synthesis. In cases of severe aggregation, using N-methyl-2-pyrrolidone (NMP) or adding chaotropic salts can be beneficial.[24]

The successful incorporation of sterically hindered residues like Boc-L-leucinamide is achievable with a rational selection of coupling reagents and optimized protocols. For routine synthesis, EDC/HOBt can be a viable option if carefully monitored. However, for ensuring high purity and yield, especially in the synthesis of complex or long peptides, the use of onium salt reagents such as HATU or PyBOP is strongly recommended.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Coste, J., Le-Nguyen, D., & Castro, B. (1990). PyBOP®: A new peptide coupling reagent devoid of toxic by-product. Tetrahedron Letters, 31(2), 205–208.
  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080–8082.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011).
  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080–8082.
  • CEM Corporation. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoolefins as Amide Condensing Promoters. Synform, 2022(10), A155–A159.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. ResearchGate. Retrieved from [Link]

  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Abdelmoty, I., et al. (1994). The Uronium/Guanidinium Peptide Coupling Reagents. Letters in Peptide Science, 1(1), 57-67.
  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Vrettos, E. I., et al. (2017).
  • HOBt and HBTU. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • Behanna, H. A., & De-Paula, A. M. (2011).
  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498–11504.
  • Wang, P., & Lay, P. A. (1998). Side reactions in solid-phase peptide synthesis and their applications. Journal of Peptide Research, 51(4), 301–309.
  • AIP Publishing. (n.d.). Good Coupling Performance of PyBOP in the Solid-phase Synthesis of Tetrapeptide, OH-Pro-Leu-Ala-Ileu. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]

  • PubMed. (n.d.). A Novel Carbodiimide Coupling Method for Synthetic Peptides. Enhanced Anti-Peptide Antibody Responses. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. Retrieved from [Link]

  • YouTube. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Reddit. (2024, December 16). HATU coupling - what's the best order?. Retrieved from [Link]

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Application Notes & Protocols: Boc Deprotection for Peptides Containing Leucinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Final Step in Boc-SPPS

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), prized for its stability under a wide range of coupling conditions. Its removal, however, requires strong acidic conditions, a step often referred to as global deprotection and cleavage. This final procedure not only liberates the N-terminal amine but also simultaneously removes side-chain protecting groups and cleaves the completed peptide from its solid support.[1]

This guide provides a detailed examination of Boc deprotection methodologies, with a specific focus on peptides terminating in a C-terminal leucinamide. Peptides with a C-terminal amide, such as leucinamide, are typically synthesized on resins like methylbenzhydrylamine (MBHA), which yield the desired amide upon acid-mediated cleavage.[2] While the leucinamide moiety itself is robust under standard deprotection conditions, the overall success of the synthesis hinges on a carefully selected cleavage strategy that accommodates the entire peptide sequence.

This document will delve into the underlying chemical mechanisms, provide validated, step-by-step protocols, and address common challenges and side reactions. The goal is to equip researchers, scientists, and drug development professionals with the expertise to design and execute efficient and high-fidelity Boc deprotection for their target peptides.

The Mechanism: Acid-Catalyzed Liberation

The removal of the Boc group is an acid-catalyzed process that proceeds via a specific and predictable mechanism.[1][3] Understanding this mechanism is crucial for appreciating the necessity of scavengers and for troubleshooting incomplete reactions or side-product formation.

The process unfolds in several key steps:

  • Protonation: The strong acid, typically trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group's carbamate.[1][3]

  • Carbocation Formation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a highly stable tertiary carbocation (the tert-butyl cation).[1][4]

  • Carbamic Acid Intermediate: The departure of the tert-butyl cation leaves behind an unstable carbamic acid intermediate attached to the N-terminus of the peptide.[3]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide and liberating the primary amine of the peptide.[3]

  • Protonation of the Free Amine: Under the strongly acidic conditions, the newly freed N-terminal amine exists as its ammonium salt (e.g., a trifluoroacetate salt).[3]

The generation of the highly reactive tert-butyl cation is the single most important factor necessitating the use of "cleavage cocktails." If left unchecked, this electrophile will readily attack nucleophilic side chains within the peptide, leading to irreversible modifications.[2][5]

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Pathway BocPeptide Boc-NH-Peptide Protonated Boc(H+)-NH-Peptide BocPeptide->Protonated + H+ (TFA) Carbocation t-Butyl Cation (tBu+) Protonated->Carbocation Fragmentation CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid FreeAmine H3N+-Peptide (TFA Salt) CarbamicAcid->FreeAmine Decarboxylation CO2 CO2 CarbamicAcid->CO2

Caption: Acid-catalyzed mechanism of Boc group removal.

The Cleavage Cocktail: Reagents and Scavengers

A successful deprotection relies on a carefully formulated "cleavage cocktail," which consists of a strong acid and a mixture of scavengers. The choice of acid dictates the overall cleavage power, while the scavengers are selected based on the specific amino acids present in the peptide sequence.

Cleavage Acids
AcidCharacteristicsUse Case
Trifluoroacetic Acid (TFA) The most common and versatile acid for final cleavage in modern labs. Less hazardous than HF. Used in high concentration (typically >90%).[2][6]Standard cleavage for most peptides synthesized on MBHA or similar resins.
Hydrogen Fluoride (HF) The traditional "gold standard" for Boc-SPPS. Extremely effective but also highly toxic and corrosive, requiring specialized apparatus.[7]Used for very difficult cleavages or with older protecting group strategies. The "low-high" HF method can reduce some side reactions.
TFMSA / TMSOTf Trifluoromethanesulfonic acid (TFMSA) and Trimethylsilyl trifluoromethanesulfonate (TMSOTf) are strong acid alternatives to HF. They are less volatile but still highly corrosive.[7][8]Can be used as alternatives to HF when such equipment is unavailable. They may offer different selectivity and fewer side reactions for certain sequences.[7][8]
Scavengers: Quenching Reactive Electrophiles

Scavengers are nucleophilic agents added to the cleavage cocktail to trap the carbocations generated from the Boc group and side-chain protecting groups. Their use is critical to prevent modification of sensitive amino acid residues.[5]

ScavengerTarget Residue(s)Mechanism of Action & Notes
Water (H₂O) GeneralHelps to hydrolyze carbocations and is a component of many standard cocktails.
Triisopropylsilane (TIS) Trp, Tyr, Met, CysAn excellent reducing scavenger that effectively traps carbocations via hydride transfer. It is a key component in "odorless" cocktails.[9]
Thioanisole Trp, Met, TyrA "soft" nucleophile that is very effective at protecting tryptophan from alkylation. Also helps prevent methionine oxidation.[9]
1,2-Ethanedithiol (EDT) Trp, CysA strong reducing agent and carbocation scavenger. Particularly important for peptides containing Cys or Trp(For).[7] Has a strong, unpleasant odor.
Phenol / m-Cresol Tyr, Trp, ArgPhenolic compounds act as effective carbocation traps. They are particularly useful for protecting tyrosine and arginine residues.[9]
Dimethyl Sulfide (DMS) MetUsed in "low HF" procedures to facilitate an SN2 deprotection mechanism and can help reduce Met(O) back to Met.

Experimental Protocols

Safety First: All cleavage procedures must be performed in a certified chemical fume hood. Anhydrous HF requires a specialized, HF-resistant apparatus. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and acid-resistant gloves.

Protocol 1: Standard TFA Cleavage (Reagent K)

This protocol is a robust, general-purpose method suitable for most leucinamide-containing peptides, especially those with sensitive residues like Cys, Met, Trp, and Tyr.[9]

Materials:

  • Peptide-resin (dried under vacuum over KOH overnight).

  • Reagent K: TFA / Water / Phenol / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5 v/v/w/v/v). Prepare fresh.

  • Dichloromethane (DCM).

  • Cold methyl tert-butyl ether (MTBE) or diethyl ether.

  • Centrifuge tubes.

Procedure:

  • Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel.

  • Add the freshly prepared Reagent K to the resin (approx. 10 mL per gram of resin).

  • Stopper the vessel and allow the mixture to react at room temperature with occasional swirling for 2-4 hours. Reaction time may need to be extended for complex sequences.

  • Filter the resin using a sintered glass funnel and collect the filtrate.

  • Wash the resin twice with a small volume of neat TFA, combining the washes with the original filtrate.

  • Transfer the combined filtrate to a centrifuge tube.

  • Add cold MTBE (at least 10-fold volume of the filtrate) to precipitate the crude peptide. A white solid should form.

  • Place the tube in a -20°C freezer for at least 30 minutes to maximize precipitation.

  • Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Wash the peptide pellet twice more with cold ether, centrifuging each time. This removes residual scavengers and cleavage by-products.

  • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • The crude peptide is now ready for purification by HPLC.

Protocol 2: The "Low-High" HF Procedure

This two-step method is reserved for particularly sensitive peptides or when SN1-mediated side reactions, such as aspartimide formation, are a major concern. The initial "low HF" step uses a high concentration of DMS to favor an SN2 mechanism for removing side-chain protecting groups, followed by a "high HF" step to cleave the peptide from the resin.

CAUTION: This procedure involves anhydrous HF and must only be performed by trained personnel using a dedicated HF cleavage apparatus.

Materials:

  • Peptide-resin (dried thoroughly).

  • Anhydrous Hydrogen Fluoride (HF).

  • Dimethyl Sulfide (DMS).

  • p-cresol (scavenger).

Procedure:

  • Low HF Step:

    • Place the dried peptide-resin in the HF apparatus reaction vessel.

    • Add p-cresol and DMS (Typical ratio: HF/DMS/p-cresol 25:65:10 v/v/v).

    • Cool the vessel to 0°C.

    • Slowly distill anhydrous HF into the vessel.

    • Stir the reaction at 0°C for 2 hours. This removes most side-chain protecting groups.[7]

    • Remove the HF and DMS under vacuum.

  • High HF Step:

    • To the same reaction vessel containing the peptide-resin, add p-cresol.

    • Cool the vessel to 0°C.

    • Distill anhydrous HF into the vessel (Typical ratio: HF/p-cresol 90:10 v/v).

    • Stir the reaction at 0°C for 1 hour. This cleaves the peptide from the MBHA resin.[7]

    • Remove the HF under high vacuum.

  • Work-up:

    • Wash the residue with cold ether to remove the scavenger.

    • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) for lyophilization and subsequent purification.

Deprotection_Workflow Start Protected Peptide on Resin Cleavage Add Cleavage Cocktail (e.g., TFA + Scavengers) Start->Cleavage Reaction React 2-4h at RT Cleavage->Reaction Filter Filter to Remove Resin Reaction->Filter Precipitate Precipitate Peptide in Cold Ether/MTBE Filter->Precipitate Wash Wash & Centrifuge Pellet Precipitate->Wash Dry Dry Crude Peptide Wash->Dry Purify Purify by RP-HPLC Dry->Purify Analyze Analyze by MS & HPLC Purify->Analyze Final Pure Leucinamide Peptide Analyze->Final

Caption: General workflow for peptide deprotection and cleavage.

Troubleshooting and Side Reaction Mitigation

Even with optimized protocols, side reactions can occur. Proactively identifying potential issues based on peptide sequence is key to obtaining a high-purity product.

Side ReactionAffected Residue(s)Cause & Prevention
Alkylation Trp, Tyr, MetThe tert-butyl cation attacks the nucleophilic indole ring (Trp), phenol ring (Tyr), or thioether (Met). Prevention: Use effective scavengers like thioanisole, TIS, or EDT.[5]
Oxidation Met, CysMethionine can be oxidized to its sulfoxide form. Prevention: Use reducing scavengers like EDT. Reagent H, containing ammonium iodide, can reduce Met(O) back to Met.[10]
Aspartimide Formation Asp-Xxx sequences (esp. Asp-Gly, Asp-Ser)The side-chain carboxyl group can cyclize with the peptide backbone, particularly under acidic conditions. Prevention: Use lower temperatures (0-5°C) during cleavage. The "low-high" HF procedure can also mitigate this.
Incomplete Deprotection Sterically hindered residues, aggregated sequencesThe acid may not fully access the Boc group. Prevention: Increase reaction time or TFA concentration.[11] If aggregation is suspected, resynthesizing on a different resin may be necessary.[12]
Diketopiperazine Formation N-terminal dipeptidesCan occur if the N-terminal Boc group is removed before cleavage, especially with Proline at position 2. Prevention: Ensure the final Boc group is removed during the cleavage step, not before.[12]

Analytical Verification

Post-cleavage analysis is a self-validating step that is mandatory to confirm the identity and purity of the final product.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude peptide.[13][14] A gradient of water and acetonitrile (both typically containing 0.1% TFA) is used to separate the target peptide from deletion sequences, incompletely deprotected species, and products of side reactions.

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the final product.[13][14] The observed mass should match the calculated mass of the fully deprotected leucinamide peptide. A mass difference of +100.05 Da (mass of C₅H₈O₂) indicates incomplete removal of a Boc group.

By comparing the analytical data from both HPLC and MS, a researcher can confidently assess the success of the deprotection and cleavage protocol and determine the strategy for downstream purification.

References

  • Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. PubMed.[Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.[Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.[Link]

  • A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials. National Institutes of Health (NIH).[Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions. ResearchGate.[Link]

  • Cleavage Cocktails; Reagent B. Aapptec.[Link]

  • Analytical Methods for Solid Phase Peptide Synthesis | Request PDF. ResearchGate.[Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.[Link]

  • Deprotection method for peptide compound or amide compound...
  • Lewis Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis. MDPI.[Link]

  • Cleavage Cocktail Selection. CDN.[Link]

  • Amino acid deletion products resulting from incomplete deprotection of the Boc group... PubMed.[Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.[Link]

  • Amine Protection and Deprotection. Master Organic Chemistry.[Link]

  • Analytical Methods for Solid Phase Peptide Synthesis. Ingenta Connect.[Link]

  • Peptide Global Deprotection/Scavenger-Induced Side Reactions | Request PDF. ResearchGate.[Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH).[Link]

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Application Notes and Protocols: The Strategic Use of Boc-L-leucinamide in the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of targeted and effective therapeutic agents. This guide provides an in-depth exploration of N-tert-butoxycarbonyl-L-leucinamide (Boc-L-leucinamide) as a pivotal precursor in the synthesis of various classes of enzyme inhibitors. We will delve into the causality behind its utility, focusing on its role in the construction of peptide aldehyde, α-ketoamide, and dipeptidyl boronic acid inhibitors, which are prominent classes of compounds targeting cysteine and serine proteases. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for the application of Boc-L-leucinamide in inhibitor synthesis.

Introduction: The Versatility of Boc-L-leucinamide

Boc-L-leucinamide is a derivative of the amino acid L-leucine, featuring two key functionalities that render it a valuable starting material in multi-step organic synthesis. The tert-butoxycarbonyl (Boc) protecting group on the α-amine allows for controlled, sequential peptide bond formation, a cornerstone of building peptide-based inhibitors.[1][2][] The Boc group is stable under a wide range of reaction conditions but can be readily removed with mild acids like trifluoroacetic acid (TFA), ensuring the integrity of other functional groups within the molecule.[1][2][]

The primary amide (-CONH2) at the C-terminus provides a strategic handle for elaboration into various electrophilic "warheads." These warheads are designed to interact with the catalytic residues in the active site of target enzymes, leading to inhibition. The leucine side chain itself is often critical for inhibitor recognition and binding, particularly in proteases that have a preference for hydrophobic residues at specific substrate positions.

This guide will focus on the practical application of Boc-L-leucinamide and its derivatives in the synthesis of inhibitors for enzymes such as calpains, cathepsins, and the proteasome, all of which are implicated in a range of human diseases.

Core Applications in Inhibitor Synthesis

The true power of Boc-L-leucinamide lies in its adaptability. The primary amide can be transformed into key electrophilic traps that are central to the mechanism of action of many covalent and transition-state analog inhibitors.

Synthesis of Peptide Aldehyde Inhibitors

Peptide aldehydes are a well-established class of reversible covalent inhibitors, particularly for cysteine and serine proteases. The aldehyde moiety forms a hemiacetal or hemithioacetal with a hydroxyl (e.g., serine) or thiol (e.g., cysteine) group in the enzyme's active site. A notable example is MG132 (Z-Leu-Leu-Leu-al), a potent proteasome and calpain inhibitor.[4]

The synthesis of a peptide aldehyde from a Boc-L-leucinamide precursor typically involves a two-step process: reduction of the amide to an alcohol, followed by a mild oxidation to the aldehyde. This transformation is often performed on a di- or tripeptide to generate the final inhibitor.

G cluster_0 Peptide Elongation cluster_1 Warhead Formation Boc-Leu-NH2 Boc-L-leucinamide Deprotection Boc Deprotection (TFA) Boc-Leu-NH2->Deprotection Coupling Peptide Coupling (e.g., with Boc-L-leucine, HATU) Deprotection->Coupling Boc-Leu-Leu-NH2 Boc-L-leucyl-L-leucinamide Coupling->Boc-Leu-Leu-NH2 Reduction Reduction to Alcohol (e.g., LiAlH4) Boc-Leu-Leu-NH2->Reduction Boc-Leu-Leucinol Boc-L-leucyl-L-leucinol Reduction->Boc-Leu-Leucinol Oxidation Oxidation to Aldehyde (e.g., Dess-Martin Periodinane) Boc-Leu-Leucinol->Oxidation Peptide_Aldehyde Peptide Aldehyde Inhibitor Oxidation->Peptide_Aldehyde

Caption: General workflow for synthesizing a peptide aldehyde inhibitor.

Protocol 1: Synthesis of a Dipeptide Aldehyde (Boc-Leu-Leucinal)

This protocol outlines the synthesis of a dipeptide aldehyde, a common structural motif in protease inhibitors, starting from Boc-L-leucinamide.

Step 1: Synthesis of Boc-L-leucyl-L-leucinamide

  • Boc Deprotection: Dissolve Boc-L-leucinamide (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir at room temperature for 1 hour.

  • Solvent Removal: Remove the solvent under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding L-leucinamide trifluoroacetate salt.

  • Peptide Coupling:

    • Dissolve Boc-L-leucine (1.1 eq), HATU (1.1 eq), and the L-leucinamide trifluoroacetate salt in anhydrous dimethylformamide (DMF).

    • Cool the solution to 0°C in an ice bath.

    • Add N,N-diisopropylethylamine (DIEA) (2.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to yield pure Boc-L-leucyl-L-leucinamide.

Step 2: Reduction to Boc-L-leucyl-L-leucinol

  • Reaction Setup: Dissolve Boc-L-leucyl-L-leucinamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

  • Reduction: Cool the solution to 0°C and slowly add lithium aluminum hydride (LiAlH₄) (2.0 eq).

  • Reaction Monitoring: Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction at 0°C by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

  • Purification: Filter the resulting aluminum salts and wash thoroughly with ethyl acetate. Concentrate the filtrate and purify by flash chromatography to yield Boc-L-leucyl-L-leucinol.

Step 3: Oxidation to Boc-L-leucyl-L-leucinal

  • Reaction Setup: Dissolve the Boc-L-leucyl-L-leucinol (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Oxidation: Add Dess-Martin periodinane (DMP) (1.5 eq) portion-wise at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quenching: Quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Work-up: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude aldehyde by flash chromatography to yield the final product. Note: Peptide aldehydes can be unstable, and it is often advisable to use them immediately in subsequent steps or for biological assays.

Synthesis of α-Ketoamide Inhibitors

α-Ketoamides are another important class of protease inhibitors, acting as transition-state analogs. The electrophilic α-keto group is key to their inhibitory activity.[5][6] The synthesis of these compounds from a Boc-L-leucinamide-derived precursor involves the creation of an α-hydroxyamide intermediate, which is then oxidized.

G Boc_Leu_OH Boc-L-leucine Coupling_1 Couple with N,O-dimethylhydroxylamine Boc_Leu_OH->Coupling_1 Weinreb_Amide Boc-Leu Weinreb Amide Coupling_1->Weinreb_Amide Grignard Grignard Reaction (e.g., with vinylmagnesium bromide) Weinreb_Amide->Grignard Vinyl_Ketone Boc-Leu Vinyl Ketone Grignard->Vinyl_Ketone Epoxidation Epoxidation (e.g., m-CPBA) Vinyl_Ketone->Epoxidation Epoxide Boc-Leu Epoxide Epoxidation->Epoxide Ring_Opening Epoxide Ring Opening (with an amine, R-NH2) Epoxide->Ring_Opening Hydroxyamide α-Hydroxyamide Intermediate Ring_Opening->Hydroxyamide Oxidation Oxidation (e.g., DMP) Hydroxyamide->Oxidation Ketoamide α-Ketoamide Inhibitor Oxidation->Ketoamide

Caption: A representative synthetic route to α-ketoamide inhibitors.

Protocol 2: Synthesis of a Peptidyl α-Ketoamide

This protocol provides a general strategy for synthesizing α-ketoamides.

Step 1: Synthesis of the α-Hydroxyamide Intermediate

  • Starting Material: Begin with a suitable N-Boc-α-hydroxy acid. This can be prepared via several routes, including the asymmetric dihydroxylation of an α,β-unsaturated ester derived from Boc-L-leucine.

  • Amide Coupling: Couple the N-Boc-α-hydroxy acid (1.0 eq) with a desired amine (e.g., the deprotected product of another amino acid amide) (1.1 eq) using standard peptide coupling reagents like HATU (1.1 eq) and DIEA (2.5 eq) in DMF.

  • Work-up and Purification: Perform an aqueous work-up as described in Protocol 1, Step 1. Purify the resulting α-hydroxyamide by flash chromatography.

Step 2: Oxidation to the α-Ketoamide

  • Reaction Setup: Dissolve the purified α-hydroxyamide (1.0 eq) in anhydrous DCM.

  • Oxidation: Add Dess-Martin periodinane (1.5 eq) at 0°C and allow the reaction to proceed at room temperature for 2-4 hours.

  • Work-up and Purification: Quench and work up the reaction as described in Protocol 1, Step 3. Purify the final α-ketoamide product by flash chromatography.

Causality in Experimental Choices: The use of Dess-Martin periodinane is favored for the oxidation of both α-hydroxyamides and amino alcohols because it is a mild reagent that operates under neutral conditions, minimizing the risk of side reactions and epimerization at the sensitive α-carbon.[7]

Data Summary: Inhibitory Potency

The utility of Boc-L-leucinamide as a synthetic precursor is ultimately validated by the biological activity of the final inhibitor compounds. The following table summarizes the inhibitory potency of representative inhibitors whose synthesis can be approached using the principles outlined above.

Inhibitor ClassTarget EnzymeRepresentative CompoundPotency (IC₅₀ / Kᵢ)Reference
α-KetoamideCalpain-1Compound 1cIC₅₀ = 78 nM[5]
α-KetoamideCalpainCompound 11jKᵢ = 9 nM[8]
Peptide Aldehyde20S ProteasomeCbz-Glu(OtBu)-Phe-LeucinalEnhanced potency vs. MG132[4]
Dipeptidyl Boronic AcidDPP-IV, DPP8, DPP9Arg-(4S)-boroHypPotent Inhibition[9]

Conclusion and Future Perspectives

Boc-L-leucinamide and its parent amino acid, Boc-L-leucine, are demonstrably versatile and indispensable building blocks in the synthesis of potent enzyme inhibitors. The strategic combination of a readily cleavable protecting group and a C-terminus that can be elaborated into various electrophilic warheads provides a robust platform for medicinal chemists. The protocols detailed herein offer a foundation for the rational design and synthesis of novel inhibitors targeting a range of proteases. Future applications may involve the incorporation of non-natural leucine analogs or the development of novel warhead chemistries to further enhance inhibitor potency and selectivity.

References

  • Google Patents. (n.d.). Process for preparing {11 -butoxycarbonyl compounds.
  • AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. Retrieved January 21, 2026, from [Link]

  • PubMed. (2020). Synthesis of α-Ketoamide-Based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents. Retrieved January 21, 2026, from [Link]

  • PubMed Central. (n.d.). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. Retrieved January 21, 2026, from [Link]

  • PubMed Central. (n.d.). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 21, 2026, from [Link]

  • PubMed Central. (n.d.). Convergent synthesis of α-ketoamide inhibitors of Pin1. Retrieved January 21, 2026, from [Link]

  • RSC Publishing. (n.d.). Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. Retrieved January 21, 2026, from [Link]

  • PubMed Central. (n.d.). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis and use of α-ketoamide derivatives and arrays.
  • Google Patents. (n.d.). Process for the preparation of L-leucine-13-motilin.
  • MDPI. (n.d.). Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome. Retrieved January 21, 2026, from [Link]

  • AAPPTec. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of β-Amino-α-Ketoamides | Request PDF. Retrieved January 21, 2026, from [Link]

  • Semantic Scholar. (n.d.). A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. Retrieved January 21, 2026, from [Link]

  • PubMed. (2012). 4-Substituted boro-proline dipeptides: synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities. Retrieved January 21, 2026, from [Link]

  • PubMed Central. (n.d.). Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Diketopiperazines Containing Prolinyl Unit — Cyclo(L-prolinyl-L-leucine), Cyclo(L-prolinyl-L-isoleucine) and Cyclo(L-tryptophyl-L-proline). Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Retrieved January 21, 2026, from [Link]

  • Lirias. (n.d.). Rapid synthesis of internal peptidyl α-ketoamides by on resin oxidation for the construction of rhomboid protease inhibitors. Retrieved January 21, 2026, from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of DL-leucine.

Sources

Application Notes & Protocols: Strategic Incorporation of Boc-Leu-NH₂ into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of C-Terminal Leucinamide in Peptide Design

In the landscape of peptide-based drug discovery, the modification of the C-terminus represents a critical axis for optimizing therapeutic potential. The incorporation of a C-terminal amide, particularly a leucinamide residue introduced via N-α-(tert-butoxycarbonyl)-L-leucinamide (Boc-Leu-NH₂), offers a dual advantage. Firstly, it mimics the native state of many peptide hormones and neurotransmitters, often enhancing receptor binding affinity. Secondly, the amide cap confers significant resistance to degradation by carboxypeptidases, thereby extending the peptide's in vivo half-life.

Leucine itself, with its hydrophobic isobutyl side chain, plays a pivotal role in molecular recognition, often serving as a key residue in protein-protein interactions. When positioned at the C-terminus, it can profoundly influence the peptide's structural dynamics and membrane permeability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the strategic incorporation of Boc-Leu-NH₂ using Boc-based Solid-Phase Peptide Synthesis (SPPS), a robust methodology particularly suited for constructing complex and hydrophobic sequences.[1]

Foundational Strategy: Why Boc Chemistry for Leucine-Rich Sequences?

While Fmoc/tBu chemistry is prevalent, the classic Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy offers distinct advantages, especially for sequences prone to aggregation, such as those containing multiple hydrophobic residues like leucine.[1] The core principle of Boc-SPPS relies on a differential acid lability scheme: the temporary Nα-Boc group is removed by a moderate acid like trifluoroacetic acid (TFA), while the more stable side-chain protecting groups (often benzyl-based) and the resin linkage require a much stronger acid, such as hydrofluoric acid (HF), for final cleavage.[2][3][4]

Key Advantages of Boc-SPPS for this Application:

  • Reduced Aggregation: During the TFA-mediated deprotection step, the newly exposed N-terminal amine is protonated as a TFA salt.[1][4] This positive charge disrupts the intermolecular hydrogen bonding that leads to peptide chain aggregation, a common problem with hydrophobic sequences.[1]

  • Higher Yields for Difficult Couplings: The in situ neutralization protocols often employed in Boc chemistry, where the protonated amine is neutralized in the presence of the activated amino acid, can lead to higher coupling efficiencies for challenging sequences.[5]

  • Robust and Well-Established: Boc chemistry is a time-tested method with extensive literature and a deep understanding of potential side reactions and their mitigation.[2]

This guide will focus on leveraging these benefits for the successful synthesis of peptides terminating in Leucinamide.

The Boc-SPPS Workflow: A Conceptual Overview

The synthesis proceeds via a repetitive cycle of deprotection, neutralization, and coupling, starting from the C-terminal residue attached to a solid support. The entire process is designed to build the peptide sequence in a C-to-N direction.

Boc_SPPS_Workflow cluster_resin Solid Support cluster_cycle Elongation Cycle Resin Resin (e.g., MBHA) Deprotection Step 1: Nα-Boc Deprotection (50% TFA in DCM) Resin->Deprotection Start with Boc-Leu-NH-Resin Neutralization Step 2: Neutralization (e.g., 10% DIEA in DCM) Deprotection->Neutralization Removes TFA salt Coupling Step 3: Coupling (Activated Boc-AA-OH) Neutralization->Coupling Frees N-terminal amine Wash Wash Steps (DCM, IPA) Coupling->Wash Forms peptide bond Wash->Deprotection Prepares for next cycle Cleavage Final Step: Cleavage (e.g., HF, TFMSA) Peptide released from resin Wash->Cleavage After Final Cycle

Caption: The core cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocols for Synthesis

This section provides field-proven, step-by-step protocols for synthesizing a peptide with a C-terminal leucinamide.

Resin Selection and Preparation

For the synthesis of a C-terminal peptide amide, a specific type of resin is required.

  • Recommended Resin: Methylbenzhydrylamine (MBHA) or Benzhydrylamine (BHA) resin. These resins, upon cleavage with strong acid (e.g., HF), directly yield a C-terminal amide.[6][7]

  • Substitution Level: A resin with a substitution level of 0.5 to 1.0 mmol/g is generally recommended for optimal performance.[6]

Protocol 1: Resin Swelling

  • Place the required amount of MBHA resin in a reaction vessel.

  • Add Dichloromethane (DCM) (approx. 10-15 mL per gram of resin).

  • Agitate gently (e.g., on a shaker or with nitrogen bubbling) for 20-30 minutes at room temperature to allow the resin beads to swell completely.

  • Drain the DCM using a filtered syringe or by filtration.

The Elongation Cycle: Incorporating Subsequent Amino Acids

This cycle is repeated for each amino acid to be added to the peptide chain after the initial Boc-Leu-NH₂ is attached to the resin.

Protocol 2: The Standard Boc-SPPS Elongation Cycle

This protocol assumes you are starting with a resin-bound peptide that has a Boc group on its N-terminus (e.g., Boc-Leu-MBHA-Resin).

A. Deprotection: Removal of the Nα-Boc Group

  • Pre-wash: Wash the swollen peptide-resin twice with DCM.

  • Deprotection: Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin (10 mL/g resin).[6]

  • Agitate for 2 minutes, then drain.

  • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[3][6]

  • Drain the TFA solution.

  • Washing: Wash the peptide-resin thoroughly to remove residual TFA:

    • 3x with DCM

    • 2x with Isopropanol (IPA) (to help shrink the resin and remove trapped acid)[6]

    • 3x with DCM

Expert Insight: The two-step TFA treatment ensures complete removal of the Boc group. The IPA wash is critical for effectively removing acid that can otherwise neutralize the base in the next step, leading to incomplete neutralization and failed coupling.When synthesizing peptides containing tryptophan (Trp), methionine (Met), or cysteine (Cys), it is crucial to add a scavenger like 0.5% dithioethane (DTE) to the TFA solution to prevent alkylation of these sensitive side chains by the tert-butyl cation generated during deprotection.[4]

B. Neutralization

  • Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM to the peptide-resin.[6]

  • Agitate for 2 minutes and drain.

  • Repeat the 10% DIEA in DCM wash for another 2 minutes.

  • Washing: Wash the peptide-resin thoroughly to remove excess base:

    • 5x with DCM

Causality Check: Incomplete neutralization is a common cause of failed coupling. The N-terminal amine must be in its free base form to act as a nucleophile. It is essential to use a sufficient excess of base and to wash it away completely, as residual DIEA can interfere with the subsequent coupling activation.

C. Amino Acid Coupling

  • Activation: In a separate vial, dissolve the next Boc-protected amino acid (3 equivalents relative to resin substitution) and a coupling activator like HOBt (3 equivalents) in a minimal amount of N,N-Dimethylformamide (DMF). Add the coupling reagent, such as N,N'-Dicyclohexylcarbodiimide (DCC) (3 equivalents), and allow the mixture to pre-activate for 5-10 minutes.[1][8]

  • Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[9] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling reaction should be repeated.[9]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin:

    • 3x with DMF

    • 3x with DCM

Self-Validation System: The ninhydrin test is a critical checkpoint. If coupling is incomplete after a second attempt, it may indicate an underlying issue like peptide aggregation. In such cases, the unreacted amines should be "capped" using a reagent like acetic anhydride to prevent the formation of deletion sequences in the final product.[9]

Reagent/ParameterEquivalents (vs. Resin)Purpose
Boc-Amino Acid3.0Building block for chain elongation.
DCC3.0Carbodiimide coupling reagent; activates carboxyl group.[10]
HOBt3.0Additive to suppress racemization and improve coupling efficiency.[11]
Alternate: HBTU 2.9Aminium-based coupling reagent; fast and efficient.[12]
Alternate: DIEA 6.0Base required for HBTU activation.
Final Cleavage and Peptide Release

This final step removes all side-chain protecting groups and cleaves the completed peptide from the resin support.

Protocol 3: HF Cleavage

WARNING: Hydrogen Fluoride (HF) is an extremely toxic and corrosive acid. This procedure must be performed by trained personnel in a specialized, HF-rated chemical fume hood using a dedicated HF cleavage apparatus.

  • Preparation: Dry the peptide-resin thoroughly under high vacuum for several hours.

  • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

  • Add a scavenger cocktail (e.g., anisole, 1 mL per gram of resin) to the vessel. The scavenger traps reactive cations generated during cleavage, protecting sensitive residues.

  • Cleavage: Cool the reaction vessel to 0°C. Carefully condense liquid HF into the vessel (approx. 10 mL per gram of resin).

  • Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: Evaporate the HF under a stream of nitrogen, followed by high vacuum.

  • Peptide Precipitation: Wash the remaining resin and scavenger mixture with cold diethyl ether to precipitate the crude peptide.

  • Filter and collect the precipitated peptide.

  • Repeat the ether wash several times.

  • Dry the crude peptide product under vacuum.

Analytical Characterization and Purification

A multi-faceted analytical approach is essential to confirm the identity and purity of the synthesized peptide.[13]

Characterization_Workflow cluster_qc QC Techniques Crude Crude Peptide (Post-Cleavage) Purification Purification (Preparative RP-HPLC) Crude->Purification QC Quality Control Analysis Purification->QC HPLC Analytical RP-HPLC (Purity Assessment) QC->HPLC MS Mass Spectrometry (MS) (Identity Confirmation) QC->MS Final Pure, Characterized Peptide QC->Final

Caption: Workflow for peptide purification and analytical characterization.

Protocol 4: RP-HPLC and Mass Spectrometry Analysis

  • Sample Preparation: Dissolve a small amount of the crude (or purified) peptide in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.[13][14]

  • RP-HPLC Analysis:

    • Column: C18 reversed-phase column.[15]

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.[15]

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[15]

    • Method: Inject the sample and elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Detection: Monitor the absorbance at 214 nm (for the peptide backbone amide bonds).[16]

    • Analysis: Calculate purity by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.[13]

  • Mass Spectrometry (MS) Analysis:

    • Couple the HPLC eluent directly to an electrospray ionization (ESI) mass spectrometer or analyze a collected fraction.

    • Purpose: Determine the molecular weight of the main peak. The observed mass should match the calculated theoretical mass of the target peptide, confirming its identity.[17][18]

TechniquePurposeKey Information Provided
RP-HPLC Purity Assessment & PurificationPercentage purity, separation of impurities (e.g., deletion or truncated sequences).[16][17]
Mass Spectrometry Identity ConfirmationMolecular weight verification of the target peptide.[14][17]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Coupling Efficiency • Incomplete deprotection or neutralization.• Peptide aggregation.• Steric hindrance from bulky amino acids.• Ensure thorough washing after deprotection/neutralization.• Switch to a more efficient coupling reagent like HATU or HCTU.[9]• Perform coupling at a slightly elevated temperature (if using a compatible setup).
Deletion Sequences Incomplete coupling followed by successful coupling in the next cycle.• Always monitor coupling reactions (e.g., ninhydrin test).• If coupling is incomplete, perform a second coupling.• Cap any unreacted amines with acetic anhydride before proceeding.[9]
Side Product Formation • Alkylation of sensitive residues during deprotection.• Racemization during activation.• Use scavengers (e.g., DTE) in TFA for Trp, Met, Cys.• Use HOBt or its derivatives as an additive during coupling to minimize racemization.[8][11]

References

  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

  • Fujii, N., Otaka, A., Sugiyama, N., Hatano, M., & Yajima, H. (1987). A new two-step deprotection/cleavage procedure for solid phase peptide synthesis. Chemical and Pharmaceutical Bulletin, 35(9), 3880-3883.
  • GTPeptides. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. Retrieved from [Link]

  • Slideshare. (2016). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

  • LifeTein®. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]

  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
  • Haridasan, V. K., & Pillai, V. N. R. (1990). Synthesis of substance P partial sequential peptides on a photolytically removable 4-aminomethyl-3-nitrobenzoylaminomethyl. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 102(1), 43-51.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Peptide Couplings to Leucine Amide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the synthesis of peptides with a C-terminal Leucinamide (...-Leu-NH2).

A common point of confusion is the role of Boc-Leu-NH2. In standard SPPS protocols, this molecule is not used for chain elongation due to the absence of a carboxyl group for activation. Instead, the synthesis of a peptide amide is typically achieved by using a resin that yields a C-terminal amide upon cleavage, such as a Rink Amide or Sieber Amide resin. The primary challenge, which this guide addresses, is the coupling of the next amino acid residue onto the resin-bound Leucine (H-Leu-Resin). The bulky isobutyl side chain of Leucine presents significant steric hindrance, which can impede reaction kinetics and lead to incomplete coupling.

This document will provide the mechanistic insights and field-proven protocols necessary to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is coupling an amino acid to a resin-bound Leucine residue often challenging?

The primary difficulty arises from steric hindrance . The isobutyl side chain of Leucine is bulky and non-polar. When Leucine is anchored to the resin, this side chain can physically obstruct the approach of the incoming activated amino acid, slowing down the formation of the new peptide bond. This effect is compounded by the dense environment of the resin polymer matrix, which can further limit the mobility and accessibility of the reactive sites.[1][2]

Q2: How does the growing peptide chain's tendency to aggregate affect coupling efficiency?

As the peptide chain elongates, particularly with hydrophobic residues like Leucine, it can fold back on itself and form intermolecular β-sheet-like structures.[3] This process, known as aggregation, effectively buries the N-terminal amine, making it unavailable for the subsequent coupling reaction. This leads to truncated or deletion sequences. Leucine is known to be an aggregation-promoting amino acid due to its non-polar side chain, which facilitates these intermolecular interactions.[3]

Q3: What are the most effective classes of coupling reagents for overcoming the steric hindrance associated with Leucine?

For sterically demanding couplings, standard carbodiimide reagents like DIC may be insufficient. More potent activating agents are required. The most effective reagents fall into two main categories:

  • Uronium/Aminium Salts: Reagents like HATU , HCTU , and HBTU are highly efficient. HATU is often considered the gold standard for difficult couplings because it forms a highly reactive OAt-ester intermediate and the HOAt byproduct can catalyze the reaction.

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also extremely effective. They are known for their high reactivity and are less likely to cause certain side reactions compared to their uronium counterparts, although they do produce the carcinogenic byproduct HMPA in the case of BOP.[4]

The choice of reagent depends on the severity of the hindrance and the specific sequence being synthesized.

Q4: How can I reliably determine if a coupling reaction has gone to completion?

Visual colorimetric tests are the most common and reliable methods for monitoring reaction completion on the solid phase. The Kaiser test (ninhydrin test) is the standard for primary amines.[5][6] A positive test (blue bead color) indicates the presence of unreacted free primary amines, signifying an incomplete coupling. A negative test (yellow/clear beads) indicates that the coupling is complete. It is crucial to perform this test after each coupling step, especially for difficult residues, to decide if a second coupling is necessary.[6]

Troubleshooting Guide: Incomplete Coupling to H-Leu-Resin

This guide addresses issues encountered when coupling the first amino acid to a Leucine residue that is already attached to an amide-forming resin.

Problem Potential Cause(s) Recommended Solution(s) & Explanation
Positive Kaiser Test after initial coupling (Incomplete Reaction)1. Steric Hindrance: The bulky Leucine side chain is blocking access to the N-terminal amine. 2. Insufficient Reagent Excess/Concentration: The molar excess or concentration of the activated amino acid is too low to drive the reaction to completion in a reasonable timeframe.[7] 3. Peptide Aggregation: The growing peptide chain is clumping, hiding the reactive amine terminus.[3]1. Perform a Double Coupling: Immediately after the first coupling and wash steps, repeat the coupling procedure with a fresh solution of activated amino acid. This provides a second opportunity for the reaction to go to completion.[6] 2. Increase Reagent Equivalents: Use a higher excess (e.g., 4-5 equivalents) of both the amino acid and the coupling reagent relative to the resin loading. 3. Switch to a More Potent Coupling Reagent: If using DIC/HOBt, switch to HATU, HCTU, or PyAOP for the recoupling attempt. These reagents generate more reactive esters capable of overcoming steric barriers.[4] 4. Increase Reaction Time/Temperature: Extend the coupling time from 1-2 hours to 4 hours or overnight. Alternatively, performing the coupling at an elevated temperature (e.g., 40-50°C) or using microwave-assisted SPPS can significantly increase reaction rates.[8]
Presence of Deletion Sequences in Final Product (e.g., missing the amino acid that was coupled to Leucine)1. Severe Aggregation: The peptide chain became insoluble in the reaction solvent, completely preventing the coupling reaction from occurring. 2. Premature Capping: Side reactions with certain reagents or impurities may have capped the N-terminus, rendering it inert.1. Use Chaotropic Salts: Add a "chaotropic" salt like LiCl (e.g., 0.5 M) to the coupling solvent (DMF). This disrupts the hydrogen bonding networks that lead to β-sheet formation and aggregation. 2. Change Solvent System: Switch from pure DMF to a more "magic" solvent mixture like NMP (N-Methyl-2-pyrrolidone) or a DMF/DCM cocktail, which can improve resin swelling and peptide solvation.[7] 3. Capping and Re-synthesis: If troubleshooting fails, it may be necessary to deliberately cap all unreacted amines with acetic anhydride to prevent further elongation of deletion sequences. The synthesis can then be repeated under more optimized conditions.
Low Final Yield of the Desired Peptide 1. Chronically Inefficient Couplings: Multiple coupling steps throughout the synthesis (not just at the Leucine position) were suboptimal, leading to a cumulative loss of yield. 2. Poor Initial Resin Loading: The initial loading of the first amino acid (Leucine) onto the amide resin was inefficient.1. Implement Routine Monitoring: Use the Kaiser test after every coupling step, not just for difficult ones. This allows for early intervention (double coupling) whenever a reaction is sluggish. 2. Optimize First Amino Acid Loading: The first coupling to the resin is often the most difficult. Use a significant excess of the amino acid (e.g., 5 equivalents) and a suitable catalyst like DMAP (for Wang resin) or HOBt. Allow this reaction to proceed for an extended period (e.g., 12-24 hours) to ensure maximum loading.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving poor coupling efficiency when working with sterically hindered residues like Leucine.

G start Coupling to H-Leu-Resin Complete kaiser_test Perform Kaiser Test start->kaiser_test kaiser_result Beads Yellow (Negative)? kaiser_test->kaiser_result double_couple Perform Double Coupling with Same Reagents kaiser_result->double_couple No continue_synthesis Proceed to Next Deprotection Step kaiser_result->continue_synthesis Yes kaiser_test2 Perform Kaiser Test Again double_couple->kaiser_test2 reagent_switch Switch to High-Potency Reagent (e.g., HATU/HCTU) and Recouple kaiser_test3 Perform Kaiser Test Again reagent_switch->kaiser_test3 solvent_change Incorporate Chaotropic Agent (LiCl) or Switch to NMP cap_and_review Cap Unreacted Amines. Review Synthesis Strategy (Aggregation Issue Likely) solvent_change->cap_and_review kaiser_result2 Beads Yellow (Negative)? kaiser_test2->kaiser_result2 kaiser_result2->reagent_switch No kaiser_result2->continue_synthesis Yes kaiser_result3 Beads Yellow (Negative)? kaiser_test3->kaiser_result3 kaiser_result3->solvent_change No kaiser_result3->continue_synthesis Yes

Caption: Troubleshooting workflow for incomplete SPPS coupling.

Experimental Protocols

Protocol 1: Quantitative Monitoring of Coupling Completion (Kaiser Test)

This protocol is used to detect the presence of free primary amines on the resin support.

Reagents:

  • Solution A: 500 mg Ninhydrin in 10 mL Ethanol.

  • Solution B: 80 g Phenol in 20 mL Ethanol.

  • Solution C: 2 mL of 0.001M KCN (aqueous) diluted in 98 mL of Pyridine.

Procedure:

  • After the coupling reaction is complete, wash the resin beads thoroughly with DMF (3 x 1 min) to remove all soluble reagents.

  • Transfer a small sample of resin beads (approx. 5-10 mg) to a small glass test tube.

  • Add 2-3 drops of Solution A to the test tube.

  • Add 2-3 drops of Solution B to the test tube.

  • Add 2-3 drops of Solution C to the test tube.

  • Heat the test tube in a heating block at 100°C for 5 minutes.[5]

  • Observe the color of the beads and the solution.

    • Negative Result (Coupling Complete): Beads and solution are yellow or colorless.

    • Positive Result (Coupling Incomplete): Beads and solution turn a deep blue or purple color.

Protocol 2: Optimized Double Coupling for a Sterically Hindered Residue

This protocol describes an optimized method for coupling an amino acid to a sterically hindered N-terminus, such as H-Leu-Resin, using HATU.

Materials:

  • Resin with free N-terminal Leucine (1.0 eq).

  • Boc-protected amino acid (4.0 eq).

  • HATU (3.9 eq).

  • N,N-Diisopropylethylamine (DIPEA) (8.0 eq).

  • Anhydrous DMF.

Procedure:

First Coupling:

  • Swell the resin in DMF for 30 minutes.

  • In a separate vessel, dissolve the Boc-protected amino acid in DMF.

  • Add HATU to the amino acid solution and allow it to dissolve.

  • Add DIPEA to the activation mixture. The solution will typically turn yellow. Allow this pre-activation to proceed for 2-5 minutes.

  • Drain the DMF from the swelled resin and add the activated amino acid solution.

  • Agitate the reaction vessel at room temperature for 2 hours.

  • Drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Perform a Kaiser test (Protocol 1). If the test is negative, proceed to the next deprotection step. If it is positive, proceed immediately to the second coupling.

Second Coupling (if required):

  • Prepare a fresh activation solution of the Boc-amino acid, HATU, and DIPEA as described in steps 2-4.

  • Add the fresh solution to the resin.

  • Agitate the reaction vessel at room temperature for an additional 2 hours.

  • Drain the solution and wash the resin with DMF (5 x 1 min) followed by DCM (3 x 1 min).

  • Perform a final Kaiser test to confirm completion.

References

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Bacsa, B., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Frontiers in Chemistry, 9, 700280. [Link]

  • Albericio, F., et al. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 24(9), 1566-1587. [Link]

  • Kent, S. B. (2009). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Chemical Society Reviews, 38(4), 901-912. [Link]

  • Luxembourg Bio Technologies Ltd. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

  • Gunnlaugsson, T., et al. (2019). Investigating the Influence of Steric Hindrance on Selective Anion Transport. Molecules, 24(7), 1339. [Link]

  • Aspuru-Guzik, A., et al. (2023). Amino Acid Composition drives Peptide Aggregation. ChemRxiv. [Link]

  • Katritzky, A. R., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(8), 5105-5149. [Link]

  • Christensen, T. (1979). A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. Acta Chemica Scandinavica B, 33, 763-766.
  • International Journal of Peptide Research and Therapeutics. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. [Link]

Sources

Technical Support Center: Synthesis of (S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis of (S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate, commonly known as Boc-L-leucinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve product yield and purity. Our approach is grounded in mechanistic principles and field-proven insights to ensure your success.

Introduction: The Synthetic Landscape

The synthesis of Boc-L-leucinamide is a cornerstone reaction in peptide chemistry and the development of pharmaceutical intermediates. The molecule consists of L-leucine where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the carboxylic acid is converted to a primary amide. The primary challenge lies in efficiently forming the amide bond while preserving the stereochemical integrity of the chiral center.

A typical synthetic route involves the activation of the carboxyl group of Boc-L-leucine followed by nucleophilic attack from an ammonia source. While straightforward in theory, this process is fraught with potential pitfalls that can drastically reduce yield and purity. This guide will address these challenges head-on.

cluster_0 Synthesis Workflow Start Boc-L-Leucine Activate Carboxyl Group Activation (Coupling Reagent + Additive) Start->Activate Step 1 Intermediate Activated Ester Intermediate (e.g., O-acylisourea, HOBt-ester) Activate->Intermediate Forms Couple Amidation (Ammonia Source) Intermediate->Couple Step 2 Workup Aqueous Workup / Extraction Couple->Workup Step 3 Purify Purification (Crystallization / Chromatography) Workup->Purify Step 4 Product Boc-L-leucinamide Purify->Product

Caption: General workflow for Boc-L-leucinamide synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both solutions and the underlying scientific rationale.

Question 1: My overall yield is significantly lower than expected (<70%). What are the primary areas I should investigate?

Answer: A low yield is a systemic issue that typically points to one of three areas: incomplete coupling, competing side reactions, or losses during purification.

  • Inefficient Coupling: The formation of the amide bond may not be going to completion. This is often related to the choice of coupling reagent, solvent, or reaction conditions.

  • Side Reactions: The most common yield-reducing side reactions are racemization and the formation of unreactive byproducts like N-acylurea.[1][2]

  • Purification Losses: The product may be lost during aqueous workup if the pH is not carefully controlled, or during crystallization/chromatography due to suboptimal solvent selection.

Start by analyzing your crude product via HPLC and LC-MS to determine if the issue is a lack of conversion or the presence of significant impurities. This will guide your optimization efforts.

Question 2: I suspect the amide coupling step is inefficient. How can I drive the reaction to completion?

Answer: Improving coupling efficiency requires optimizing the activation of the carboxylic acid. This hinges on your choice of coupling reagent and reaction conditions.

The mechanism involves two stages: activation of the carboxyl group, making it a better electrophile, and subsequent nucleophilic attack by ammonia.

cluster_1 Carbodiimide Coupling Mechanism (with HOBt) BocLeu Boc-L-Leu-OH OAU O-acylisourea Intermediate (Highly Reactive, Prone to Racemization) BocLeu->OAU + DCC/EDC DCC DCC / EDC HOBtEster HOBt-Active Ester (More Stable, Less Racemization) OAU->HOBtEster + HOBt (Fast) Product Boc-L-leucinamide OAU->Product + NH3 (Fast) Byproduct2 N-Acylurea (Side Product) OAU->Byproduct2 Rearrangement (Slow) HOBt HOBt / Oxyma HOBtEster->Product + NH3 (Slower, Controlled) NH3 Ammonia Source Byproduct1 DCU / EU (Byproduct)

Caption: Mechanism of carbodiimide-mediated coupling and the role of additives.

Recommendations:

  • Coupling Reagent Selection: While standard carbodiimides like Dicyclohexylcarbodiimide (DCC) or EDC are effective, they are prone to forming insoluble dicyclohexylurea (DCU) and unreactive N-acylurea byproducts.[1][3] For higher yields and purity, consider using phosphonium (BOP, PyBOP) or aminium/uronium salts (HATU, HBTU), which are generally more efficient.[4][5]

  • Use of Additives: When using carbodiimides, the addition of 1-Hydroxybenzotriazole (HOBt) or OxymaPure® is critical. These additives minimize racemization and prevent the formation of N-acylurea by rapidly converting the highly reactive O-acylisourea intermediate into a more stable active ester.[1]

  • Solvent Purity: The reaction is highly sensitive to water. Always use anhydrous solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to prevent hydrolysis of the activated intermediate.

  • Temperature Control: Perform the activation step at 0°C to minimize side reactions. After adding the ammonia source, the reaction can be allowed to slowly warm to room temperature. Low temperatures are consistently recommended for carbodiimide-mediated couplings to reduce side reactions.[1]

Reagent SystemRelative CostTypical YieldKey AdvantagesKey Disadvantages
EDC / HOBt Low75-85%Cost-effective; water-soluble urea byproduct.[4]Moderate risk of N-acylurea formation.[1]
DCC / HOBt Low70-85%Inexpensive and effective.Forms insoluble DCU byproduct, complicating purification.[3]
HATU / DIEA High90-98%Very high efficiency, low racemization.[6]Expensive; potential for guanidinylation side reaction.
BOP / DIEA High85-95%Efficient with minimal racemization.[3][7]Forms carcinogenic HMPA as a byproduct.[3]

Question 3: My product is contaminated with a diastereomer. How can I prevent racemization?

Answer: Racemization (or epimerization) occurs when the α-proton of the activated leucine becomes acidic enough to be abstracted, leading to a loss of stereochemical integrity.[8] This is a significant issue, especially in peptide synthesis.[9]

Strategies to Minimize Racemization:

  • Base Selection: The choice and amount of base are crucial. Avoid strong bases. Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine in the minimum necessary amount (typically 1.1-1.5 equivalents).[8] Using a weaker base like N-methylmorpholine (NMM) can also be beneficial.

  • Coupling Reagent: As mentioned, coupling reagents that form more stable active esters, such as those involving HOBt or HOAt, are less prone to racemization.[5] Onium salt reagents like HATU are specifically designed for low racemization.

  • Temperature: Keep the reaction temperature low (0°C during activation and coupling) to reduce the rate of proton abstraction.

  • Reaction Time: Do not let the activation step (Boc-L-leucine + coupling reagent) proceed for an extended period before adding the amine source. The activated species is most vulnerable to racemization.

Question 4: I'm struggling with the purification. The DCU byproduct from my DCC-coupled reaction is hard to remove, and I'm losing product during workup.

Answer: Purification is a critical step for achieving high final yields.

For DCU Removal: If you must use DCC, the resulting dicyclohexylurea (DCU) is notoriously insoluble in many common solvents.

  • Filtration: After the reaction is complete (and before aqueous workup), cool the reaction mixture (e.g., to 0°C) and filter off the precipitated DCU. Wash the filter cake with a small amount of cold, anhydrous reaction solvent (like DCM or Ethyl Acetate).

  • Solvent Choice: If EDC is used instead of DCC, the resulting urea byproduct is water-soluble and can be easily removed during the aqueous workup.[1]

Aqueous Workup Protocol: The goal is to use acid/base washes to remove unreacted starting materials and reagents.

  • Acid Wash: After quenching the reaction, perform a wash with a dilute, cold acid like 1M HCl or 5% citric acid. This will protonate any unreacted bases (e.g., DIEA) and move them to the aqueous layer.

  • Base Wash: Follow with a wash using a dilute base like 5% NaHCO₃ solution. This will deprotonate any unreacted Boc-L-leucine, converting it to its carboxylate salt and moving it to the aqueous layer.

  • Brine Wash: A final wash with saturated NaCl solution helps to remove residual water from the organic layer before drying.

Final Purification:

  • Crystallization: Boc-L-leucinamide is often a crystalline solid. After the workup, concentrate the organic phase to obtain the crude product. Attempt crystallization from a suitable solvent system, such as ethyl acetate/hexanes or dichloromethane/ether. Adding seed crystals can be beneficial for inducing crystallization.[10]

  • Column Chromatography: If crystallization fails or the product is an oil, purification by silica gel column chromatography is the next step. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

Frequently Asked Questions (FAQs)

Q1: What is the best source of ammonia for the amidation step? A1: While aqueous ammonia can be used, it introduces water which can hydrolyze the activated intermediate, lowering the yield. A preferred method is to use a solution of ammonia in an organic solvent, such as 2M ammonia in isopropanol or methanol. Alternatively, ammonium chloride (NH₄Cl) coupled with a base like triethylamine (TEA) or DIEA can be used to generate ammonia in situ.

Q2: How critical is the quality of the starting Boc-L-Leucine? A2: It is absolutely critical. Impurities in the starting material will carry through the synthesis and complicate purification. Ensure your Boc-L-Leucine is of high purity (>99%) and free of residual unprotected L-leucine. The presence of free L-leucine can lead to unwanted side products. It is good practice to purify commercial Fmoc- or Boc-amino acids if their purity is questionable.[11]

Q3: What analytical methods should I use to monitor the reaction and confirm my final product? A3: A multi-faceted approach is best.

  • TLC: For quick, qualitative monitoring of the reaction's progress.

  • HPLC/UPLC: To quantitatively assess the conversion and purity of the crude and final product. Chiral HPLC can be used to check for racemization.[]

  • LC-MS: To confirm the mass of the desired product and identify any impurities or byproducts.[]

  • ¹H and ¹³C NMR: For structural confirmation of the final, purified product. The ¹H NMR should show a characteristic singlet around 1.4 ppm for the 9 protons of the tert-butyl group.[14]

Recommended Protocol: High-Yield Synthesis using EDC/HOBt

This protocol is a reliable and cost-effective method for synthesizing Boc-L-leucinamide.

Materials:

  • Boc-L-Leucine (1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Ammonium chloride (NH₄Cl) (1.5 eq)

  • N,N-Diisopropylethylamine (DIEA) (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve Boc-L-Leucine (1.0 eq), HOBt (1.2 eq), and ammonium chloride (1.5 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the flask to 0°C in an ice-water bath.

  • Add DIEA (3.0 eq) to the mixture and stir for 10 minutes.

  • Add EDC·HCl (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight (approx. 16 hours).

  • Monitor the reaction to completion using TLC or LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate and begin the aqueous workup as described in the troubleshooting section (wash sequentially with cold 1M HCl, 5% NaHCO₃, and brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by crystallization (e.g., from ethyl acetate/hexanes) or silica gel chromatography.

References

  • Benchchem. Troubleshooting guide for peptide coupling with 6-Methylpicolinic acid-thioamide.
  • Benchchem. Common side reactions with Boc-protected amino acids and how to avoid them.
  • Bhattacharya S, et al. Der Pharma Chemica, 2011, 3(3):174-188.
  • Benchchem. Optimizing Peptide Coupling: Key Techniques.
  • de la Torre BG, Albericio F. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. J Pept Sci. 2013;19(2):121-5. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions for Boc-Phe-Leu-OMe synthesis. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Boc-L-Leucine O-Succinimidyl Ester in Modern Peptide Synthesis.
  • ChemPep. Boc Solid Phase Peptide Synthesis.
  • Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • International Journal of Pharmaceutical Sciences Review and Research. APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
  • NIH. Transformation of Pro-Leu-Gly-NH2 Peptidomimetic Positive Allosteric Modulators of the Dopamine D2 Receptor into Negative Modulators. Available from: [Link]

  • ResearchGate. Procedures to Improve Difficult Couplings. Available from: [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
  • Biotage. What do you do when your peptide synthesis fails?. Available from: [Link]

  • ScienceDirect. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis. Available from: [Link]

  • Pharmaffiliates. tert-butyl (R)-(1-(Methoxy(Methyl)amino)-4-Methyl-1-Oxopentan-2-yl)Carbamate. Available from: [Link]

  • ResearchGate. Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. Available from: [Link]

  • ResearchGate. Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]

  • Organic Syntheses. N-tert-BUTOXYCARBONYL-L-LEUCINAL. Available from: [Link]

  • ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available from: [Link]

  • Benchchem. A Comparative Guide to Analytical Methods for Confirming Boc Protection.
  • Sunresin. Boc / Bzl Solid Phase Synthesis. Available from: [Link]

  • Google Patents. CN112661672A - Crystallization method of Boc-amino acid.
  • PubMed. Effect of reduced temperatures on protein synthesis in mouse L cells. Available from: [Link]

Sources

Purification challenges for Boc-L-leucinamide and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Boc-L-leucinamide Purification

Welcome to the dedicated support center for Boc-L-leucinamide purification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and purifying this essential building block. Here, we move beyond standard protocols to address the specific, nuanced challenges that can arise during experimental work. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Troubleshooting Guide: From Oily Residues to Crystalline Purity

This section addresses the most common and frustrating issues encountered during the purification of Boc-L-leucinamide. Each issue is presented in a question-and-answer format, providing a clear problem statement, an expert analysis of the root causes, and detailed, actionable protocols.

Q1: My final product is a persistent, oily, or syrupy residue instead of a solid. How can I induce crystallization?

Expert Analysis: The failure of Boc-L-leucinamide to solidify is one of the most frequent challenges. This issue rarely stems from a single cause but is often a combination of factors. The presence of residual solvents, unreacted starting materials (L-leucinamide), byproducts like tert-butanol, or even slight excesses of the Boc-anhydride can act as impurities that inhibit the formation of a crystal lattice.[1] Furthermore, the hygroscopic nature of some crude products can lead to the absorption of atmospheric moisture, further preventing solidification.[1]

Step-by-Step Solution: The Trituration & Recrystallization Workflow

  • Rigorous Drying: Before attempting crystallization, ensure the oily product is free of volatile solvents. Place the flask under high vacuum (1-10 mbar) and gently warm it to 35-45°C for several hours. This step is critical for removing residual solvents like ethyl acetate, dichloromethane (DCM), or tert-butanol.[1]

  • Solvent Trituration for Impurity Removal:

    • Add a cold, non-polar solvent in which your product is poorly soluble but impurities are moderately soluble. Diethyl ether or a mixture of ethyl acetate and hexane (e.g., 1:5 v/v) are excellent starting points.

    • Using a spatula, vigorously scratch the inside of the flask and stir the mixture. This mechanical action can break up the oil and encourage nucleation.

    • The goal is to "wash" the impurities out of the oil, causing it to solidify. If successful, you will observe the oil converting into a white or off-white solid.

    • Filter the resulting solid, wash with a small amount of cold hexane, and dry under vacuum.

  • Protocol for Recrystallization: If trituration yields a solid but purity is still insufficient, or if it fails to induce solidification, proceed to recrystallization.

    • Solvent System Selection: The key is to find a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. A common and effective system for Boc-L-leucinamide is Ethyl Acetate/Hexane .

    • Procedure: i. Dissolve the crude oily or solid product in a minimal amount of hot ethyl acetate (start with a volume that just covers the material). ii. Once fully dissolved, slowly add hexane (the anti-solvent) dropwise while stirring until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached. iii. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution. iv. Allow the flask to cool slowly to room temperature. Uncontrolled, rapid cooling often leads to the product "oiling out" rather than forming crystals. v. For maximum yield, subsequently place the flask in a refrigerator (4°C) or freezer (-20°C) for several hours to overnight. vi. Collect the crystals by vacuum filtration, wash the filter cake with a small volume of cold hexane, and dry thoroughly under vacuum.

      dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

      }

    Caption: Decision workflow for solidifying oily Boc-L-leucinamide.

Q2: My reaction yield is consistently low after aqueous workup and extraction. What am I doing wrong?

Expert Analysis: Low yield after extraction often points to two primary issues: incomplete reaction or loss of product during the workup. Boc-L-leucinamide, being an amide, has moderate polarity and some water solubility. Aggressive or incorrect pH adjustments during the aqueous wash steps can lead to significant product loss into the aqueous layers.

Step-by-Step Solution: Optimizing the Extraction Protocol

  • Reaction Monitoring: Before workup, confirm the reaction has gone to completion using Thin Layer Chromatography (TLC). A typical mobile phase is 5-10% Methanol in Dichloromethane. The product spot should be significantly less polar (higher Rf) than the starting L-leucinamide. Incomplete reactions are a common source of perceived low yield.

  • Controlled Aqueous Wash: The goal of the workup is to remove water-soluble reagents (like triethylamine hydrochloride if used) and unreacted starting materials without dissolving the product.

    • After the reaction, dilute the mixture with a suitable organic solvent like Ethyl Acetate or DCM.

    • Wash sequentially with a mild acid, a mild base, and brine. Crucially, avoid strong acids or bases.

    • Recommended Wash Sequence: i. 0.5 N HCl or 5% Citric Acid Solution: This removes residual bases like triethylamine. Use a gentle wash; do not shake the separatory funnel excessively to avoid emulsions. ii. Saturated Sodium Bicarbonate (NaHCO₃) Solution: This removes any remaining acidic components. iii. Saturated Sodium Chloride (Brine) Solution: This helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.

    • Pro-Tip: After each aqueous wash, back-extract the aqueous layer once with a fresh portion of the organic solvent to recover any dissolved product. Combine all organic layers.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the solvent using a rotary evaporator. Be mindful of the bath temperature; excessive heat can cause degradation.

Q3: My purified product looks clean by TLC, but NMR and HPLC show persistent impurities. What are they and how do I remove them?

Expert Analysis: While TLC is an excellent tool for monitoring reaction progress, it may not have the resolution to separate structurally similar impurities. Common "TLC-invisible" impurities in Boc-L-leucinamide preparations include:

  • Di-Boc Leucinamide: Formed if the amide nitrogen is also protected. This is more likely under harsh basic conditions.[2]

  • Unreacted Di-tert-butyl dicarbonate (Boc₂O): This reagent can co-elute with the product in some TLC systems.

  • tert-Butanol: A byproduct of the reaction that can be difficult to remove completely.

  • Over-acylated species: If coupling reagents are used, side products can form.[3]

When recrystallization is insufficient, flash column chromatography is the definitive solution.

Step-by-Step Solution: Flash Column Chromatography Protocol

  • Adsorbent and Slurry Packing:

    • Use silica gel (typically 60-120 mesh) as the stationary phase.[4]

    • Prepare a slurry of the silica gel in the initial, low-polarity mobile phase (e.g., 100% Hexane or 5% Ethyl Acetate in Hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM or the mobile phase.

    • Alternatively, for less soluble products, perform a "dry load": dissolve the product in a solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get the product adsorbed onto the silica. Carefully add this dry powder to the top of the packed column.

  • Elution Gradient:

    • A gradient elution is most effective. Start with a non-polar mobile phase and gradually increase the polarity by adding a more polar solvent.

    • Recommended Gradient: Start with 10% Ethyl Acetate in Hexane and gradually increase to 30-50% Ethyl Acetate in Hexane. The exact gradient should be optimized based on TLC analysis.

    • The less polar impurities (like residual Boc₂O) will elute first, followed by the desired Boc-L-leucinamide product. More polar impurities will remain on the column longer.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure.

Data Summary Table: Purification Methods

Challenge Primary Impurity Type Recommended Method Key Parameters Expected Purity
Oily ProductResidual Solvents, ByproductsTrituration / RecrystallizationSolvent/Anti-solvent choice (EtOAc/Hexane)>98%
Low YieldWater-soluble reagentsOptimized Aqueous ExtractionUse of mild acid/base (0.5N HCl, Sat. NaHCO₃)N/A (Improves Recovery)
Co-eluting ImpuritiesDi-Boc species, Boc₂OFlash Column ChromatographyGradient Elution (e.g., 10-50% EtOAc in Hexane)>99.5%

Frequently Asked Questions (FAQs)

  • Q: What is the ideal storage condition for Boc-L-leucinamide?

    • A: Store in a tightly sealed container in a cool, dry place, preferably in a desiccator, to prevent hydrolysis of the Boc group and absorption of moisture. For long-term storage, refrigeration (2-8°C) is recommended.

  • Q: My melting point is broad and lower than the literature value. What does this indicate?

    • A: A broad and depressed melting point is a classic indicator of impurities.[5] It suggests that the crystal lattice is disrupted by foreign molecules. Further purification, such as recrystallization or chromatography, is necessary.

  • Q: Can I use a different base instead of triethylamine for the Boc protection reaction?

    • A: Yes, other non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) can be used. However, bases like pyridine are generally avoided as they can be nucleophilic and lead to side reactions. The choice of base can influence the reaction rate and impurity profile.

  • Q: What analytical techniques are essential for confirming the purity of my final product?

    • A: A combination of techniques is recommended for full characterization.[6][]

      • ¹H NMR: Confirms the structure and presence of the Boc group (a characteristic singlet at ~1.4 ppm for the 9 protons) and the absence of starting material.[8]

      • HPLC: Provides a quantitative measure of purity by separating the main product from trace impurities.[6]

      • Mass Spectrometry (MS): Confirms the correct molecular weight of the compound.[8]

      • Melting Point: A sharp melting point consistent with literature values indicates high purity.

      dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

      }

    Caption: Key analytical methods for purity validation.

References

  • ResearchGate Discussion on Crystallization of Oily Products. (2022). ResearchGate. [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]

  • ResearchGate Discussion on Crystallizing Amino Acid Derivatives. (2014). ResearchGate. [Link]

  • PatSnap. (2021). Crystallization method of Boc-amino acid. Eureka. [Link]

  • Der Pharma Chemica. (2012). Simple and efficient method for synthesis of Z-Boc-amino acid amides using p-toluenesulphonyl chloride. Scholars Research Library.

Sources

Technical Support Center: Preventing Racemization During the Coupling of Boc-L-leucinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on a critical challenge in peptide synthesis: preventing racemization during the coupling of Boc-L-leucinamide. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this specific coupling reaction?

A1: Racemization is the process where the stereochemical integrity of the chiral α-carbon of Boc-L-leucine is lost during the coupling reaction with an amine (leucinamide in this case).[1] This results in the formation of the undesired Boc-D-leucyl-L-leucinamide diastereomer alongside the intended Boc-L-leucyl-L-leucinamide. This loss of a single stereocenter can dramatically alter the final peptide's three-dimensional structure and biological activity.[1]

Q2: What is the primary chemical mechanism that leads to racemization?

A2: The most prevalent pathway for racemization during peptide coupling is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3] The process unfolds as follows:

  • Activation: The carboxyl group of Boc-L-leucine is activated by a coupling reagent.

  • Cyclization: This highly reactive activated intermediate can then undergo intramolecular cyclization to form the planar oxazolone.

  • Enolization: The α-proton on this oxazolone ring is now significantly more acidic and can be readily abstracted by a base present in the reaction mixture. This creates an achiral enolate intermediate.[1]

  • Nucleophilic Attack: The incoming amine (leucinamide) can then attack the oxazolone from either face of the planar ring, leading to a mixture of the desired L-L dipeptide and the undesired D-L diastereomer.[3]

A secondary, less common mechanism is the direct enolization of the activated amino acid by a base, which also forms an achiral enolate intermediate.[1]

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

Issue 1: My final product shows a significant diastereomeric impurity upon HPLC analysis.

This is a classic symptom of racemization. Several factors in your coupling protocol could be the cause. Let's break down the potential culprits and their solutions.

Possible Cause A: Choice of Coupling Reagent

Expertise & Experience: The choice of coupling reagent is paramount. While many reagents are effective at forming the amide bond, they differ significantly in their propensity to induce racemization. Urethane-protected amino acids, like Boc-L-leucine, are generally resistant to racemization, but suboptimal conditions can still lead to stereochemical scrambling.[4]

Solution:

  • Carbodiimides (DCC, DIC, EDC): These are common and cost-effective but are prone to causing racemization if used alone.[4] It is essential to use them in combination with racemization-suppressing additives.[3][5] Diisopropylcarbodiimide (DIC) is often preferred in solid-phase synthesis because its urea byproduct is more soluble.[4]

  • Onium Salts (HBTU, HATU, HCTU, PyBOP): These reagents are generally more efficient and lead to lower levels of racemization.[3][6] HATU is particularly effective, especially for sterically hindered couplings, due to the formation of highly reactive OAt esters.[7]

Recommendation: For coupling Boc-L-leucinamide, a combination of DIC with an additive like Oxyma or HOAt is a robust and widely recommended choice.[5][8]

Possible Cause B: Absence or In-Efficacy of Additives

Expertise & Experience: Additives are not optional when using carbodiimides; they are critical for maintaining stereochemical purity. They function by intercepting the highly reactive activated intermediate (e.g., an O-acylisourea) to form an active ester. This active ester is more stable and less prone to cyclizing into the problematic oxazolone intermediate.[3][9]

Solution:

  • HOBt (1-Hydroxybenzotriazole): The classic additive, highly effective at suppressing racemization.[4][6][10] However, safety concerns exist regarding its explosive nature in anhydrous form.[4]

  • HOAt (1-Hydroxy-7-azabenzotriazole): Generally considered more effective than HOBt due to the electron-withdrawing effect of the pyridine nitrogen, which stabilizes the active ester and can accelerate the coupling reaction.[3][7][9]

  • Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt, showing comparable or even better performance in suppressing racemization and improving yields.[5][7][11]

Recommendation: Incorporate one equivalent of HOAt or Oxyma into your DIC-mediated coupling protocol.

Possible Cause C: Inappropriate Base Selection or Concentration

Expertise & Experience: The base plays a dual role: it deprotonates the amine salt (if applicable) and can, unfortunately, abstract the α-proton from the activated intermediate, directly causing racemization.[12] The type and amount of base are therefore critical variables.

Solution:

  • Base Strength & Steric Hindrance: Strong, non-hindered bases like triethylamine (TEA) can accelerate racemization. Weaker or more sterically hindered bases are preferred.

    • N-Methylmorpholine (NMM): A weaker base, generally a good choice to minimize racemization.[2][5]

    • N,N-Diisopropylethylamine (DIEA or Hünig's base): Sterically hindered, but its strong basicity can still promote racemization in sensitive cases.[12]

    • 2,4,6-Collidine: A highly hindered and weaker base that has been shown to produce the least racemization in many systems.[12]

  • Base Concentration: Use the minimum amount of base necessary. Typically, one equivalent is sufficient when using an amino acid salt.[5] For carbodiimide couplings where the incoming amine is not a salt, a base may not be required at all, which is the ideal scenario for minimizing racemization.[4][5]

Recommendation: If a base is necessary, start with N-methylmorpholine (NMM). Use only the stoichiometric amount required.

Possible Cause D: Reaction Temperature and Time

Expertise & Experience: Like most chemical reactions, the rate of racemization is accelerated by higher temperatures.[5] Prolonged activation times before the addition of the amine can also increase the opportunity for the activated intermediate to form the oxazolone.[5]

Solution:

  • Temperature Control: Perform the coupling reaction at 0°C or room temperature. Avoid heating unless absolutely necessary for difficult couplings.

  • Minimize Pre-activation: Add the coupling reagent to the Boc-L-leucine and immediately introduce the leucinamide. Avoid lengthy pre-activation steps where the activated amino acid sits in solution before the nucleophile is added.[2]

Workflow for Troubleshooting Racemization

To systematically address racemization, follow this decision-making workflow.

G cluster_reagent Reagent & Additive cluster_base Base Conditions cluster_conditions Reaction Conditions start High Diastereomeric Impurity Detected coupling_reagent Review Coupling Reagent start->coupling_reagent carbodiimide Using Carbodiimide (e.g., DIC)? coupling_reagent->carbodiimide base_selection Evaluate Base base_type Using strong/non-hindered base (e.g., DIEA)? base_selection->base_type temp_time Check Temperature & Time high_temp Running reaction > RT? temp_time->high_temp solvent_check Consider Solvent Polarity final_check Re-analyze Product solvent_check->final_check Implement Changes add_additive Action: Add 1 eq. of HOAt or Oxyma carbodiimide->add_additive Yes onium_salt Using Onium Salt (e.g., HBTU)? carbodiimide->onium_salt No add_additive->base_selection switch_onium Action: Switch to HATU or COMU for higher efficiency onium_salt->switch_onium switch_onium->base_selection switch_base Action: Switch to NMM or Collidine. Use min. equivalents. base_type->switch_base switch_base->temp_time lower_temp Action: Perform coupling at 0°C to RT. high_temp->lower_temp preactivation Long pre-activation time? lower_temp->preactivation minimize_preactivation Action: Add amine immediately after activation. preactivation->minimize_preactivation minimize_preactivation->solvent_check

Caption: A logical workflow for troubleshooting high racemization levels.

Data Summary & Reagent Comparison

The following table summarizes the key parameters and provides a qualitative comparison of different strategies to guide your experimental design.

ParameterLow Racemization StrategyHigh Racemization RiskRationale
Coupling Reagent Onium Salts (HATU, HCTU)Carbodiimides (DCC, DIC) aloneOnium salts form more stable active esters, reducing oxazolone formation.[3][7]
Additive HOAt, OxymaNoneAdditives intercept the activated intermediate to form a more stable ester, preventing cyclization.[3][9]
Base N-Methylmorpholine (NMM), 2,4,6-CollidineTriethylamine (TEA), excess DIEAWeaker, sterically hindered bases are less likely to abstract the α-proton.[2][5][12]
Temperature 0°C to Room TemperatureElevated Temperatures (>40°C)Higher temperatures provide the activation energy for the racemization pathway.[5]
Solvent Polar aprotic (e.g., DMF, NMP)Non-polar solventsPolar solvents can stabilize the charge-separated intermediates in the desired reaction pathway.[13]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Boc-L-leucine with Leucinamide using DIC/Oxyma

This protocol is designed to minimize racemization through the careful selection of reagents and conditions.

Materials:

  • Boc-L-leucine (1.0 eq)

  • Leucinamide hydrochloride (1.0 eq)

  • Diisopropylcarbodiimide (DIC) (1.1 eq)

  • Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) (1.0 eq)

  • N-Methylmorpholine (NMM) (1.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve Boc-L-leucine (1.0 eq) and Oxyma (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve Leucinamide hydrochloride (1.0 eq) in anhydrous DMF and add N-Methylmorpholine (1.0 eq). Stir for 5 minutes.

  • Add the leucinamide solution to the cooled Boc-L-leucine solution.

  • Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Proceed with standard aqueous workup and purification.

Protocol 2: Quantifying Racemization by Chiral HPLC

After synthesis, you must quantify the level of the undesired diastereomer.

Methodology:

  • Sample Preparation: Prepare a solution of your crude or purified product in a suitable mobile phase solvent (e.g., Acetonitrile/Water).

  • Column: Use a chiral stationary phase column capable of separating diastereomers. Common choices include cyclodextrin-based or Pirkle-type columns.

  • Mobile Phase: An isocratic or gradient system of solvents like Hexane/Isopropanol or Acetonitrile/Water is typical. The exact conditions must be optimized for your specific dipeptide.

  • Detection: Use a UV detector, typically at 210-220 nm, where the peptide bond absorbs.

  • Analysis: The two diastereomers (L-L and D-L) should appear as two distinct peaks. Integrate the peak areas to determine the percentage of each. The percentage of the D-L peak represents the extent of racemization.

Mechanism Visualization

The diagram below illustrates the critical racemization pathway that must be suppressed.

G BocLeu Boc-L-Leucine Activated Activated Intermediate (e.g., O-Acylisourea) BocLeu->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar, Achiral Potential) Activated->Oxazolone Intramolecular Cyclization Additive Additive (HOAt/Oxyma) Activated->Additive Enolate Achiral Enolate Oxazolone->Enolate Base Base Oxazolone->Base DL_Peptide Racemized D-L Peptide Enolate->DL_Peptide + Amine (attacks either face) Amine Leucinamide (R'-NH2) LL_Peptide Desired L-L Peptide Amine->LL_Peptide Nucleophilic Attack StableEster Stable Active Ester (Less prone to cyclization) Additive->StableEster Forms StableEster->Amine StableEster->LL_Peptide + Amine Base->Enolate α-proton abstraction

Caption: Primary Mechanism of Racemization via Oxazolone Formation.

References

  • BenchChem. (2025).
  • Wuhan Alfa Chem Co., Ltd. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Slideshare. (n.d.).
  • BenchChem. (2025).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • ChemPep Inc. (n.d.).
  • Liu, S., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Goodman, M., et al. (n.d.). 7.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • ACS Publications. (2010). Identification of Racemization Sites Using Deuterium Labeling and Tandem Mass Spectrometry. Analytical Chemistry.
  • Lipshutz, B. H., et al. (2015).
  • Baqai, R., et al. (2016). Analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.
  • Agilent. (2010). Analysis of Amino Acids by HPLC.
  • Hu, L., et al. (2022). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research.
  • ACS Publications. (1996). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry.
  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
  • BenchChem. (2025). Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling.

Sources

Storage and handling guidelines for (S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate to prevent degradation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate (Boc-L-Leucinamide)

Welcome to the technical support guide for this compound, a key building block in modern pharmaceutical and peptide synthesis. This document provides in-depth storage and handling guidelines designed to preserve the integrity of the reagent, ensuring the reliability and reproducibility of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - Proactive Storage & Handling

This section addresses the most common questions regarding the proper care of Boc-L-Leucinamide to prevent degradation before it occurs.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure maximum shelf-life and purity, the compound must be stored under controlled conditions. The primary threats to its stability are moisture, acidic contaminants, and elevated temperatures.

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerator)[1][2]Minimizes the rate of potential slow decomposition that can occur at room temperature. For long-term storage (>1 year), consider storage at -20°C.[3][4]
Atmosphere Inert Gas (Argon or Nitrogen)[5]The compound is sensitive to moisture and acidic vapors. An inert atmosphere displaces ambient air, preventing exposure to water and carbon dioxide, which can form carbonic acid and initiate degradation.
Container Tightly Sealed, Opaque Vial[5]Prevents moisture ingress and protects from light. The original manufacturer's container is ideal.
Location Dry, Well-Ventilated Area[5][6]Store away from incompatible materials, particularly acids and strong oxidizing agents.[5][7]

Q2: Why is the tert-butoxycarbonyl (Boc) protecting group so sensitive?

A2: The Boc group is specifically designed to be labile under acidic conditions, which allows for its easy removal during multi-step synthesis. This sensitivity is its primary vulnerability during storage. The mechanism involves the protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide. Even trace amounts of acidic impurities, or acids formed from atmospheric moisture and CO₂, can catalyze this degradation over time.[8]

Q3: How should I handle the reagent when I receive it and for daily use?

A3: Proper handling is crucial to prevent contamination and degradation.

  • Initial Receipt: Upon receiving, allow the container to equilibrate to room temperature for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Aliquoting: If you plan to use the reagent frequently, it is best practice to aliquot the bulk quantity into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This minimizes the exposure of the main stock to the ambient environment.

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or under a chemical fume hood.[5][6] Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]

  • Weighing: Use clean, dry spatulas and weighing vessels. Avoid introducing any contaminants into the primary container. After dispensing, purge the container with an inert gas before tightly resealing.

Q4: What is the expected shelf-life?

A4: When stored under the recommended conditions (2-8°C, dry, inert atmosphere), the solid compound is stable for at least 2-3 years.[3] However, once a container is opened, its shelf-life depends heavily on handling practices. Stock solutions are significantly less stable and should be prepared fresh. If storage of a solution is necessary, store at -80°C and use within a month, though stability in your specific solvent should be validated.[3]

Part 2: Troubleshooting Guide - Diagnosing and Solving Common Issues

This guide provides a logical framework for troubleshooting experimental problems that may be linked to the quality of your Boc-L-Leucinamide.

Workflow for Troubleshooting Reagent-Related Issues

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Diagnosis & Root Cause cluster_3 Corrective Actions Problem Unexpected Result (Low Yield, Impurity) CheckPurity Check Reagent Purity (LC-MS, NMR) Problem->CheckPurity CheckStorage Review Storage & Handling (Temp, Atmosphere, Age) Problem->CheckStorage Degradation Degradation Confirmed (e.g., Deprotected Amine) CheckPurity->Degradation CheckStorage->Degradation ImproperStorage Root Cause: Improper Storage/Handling Degradation->ImproperStorage Yes OtherIssue Root Cause: Not Reagent-Related Degradation->OtherIssue No Discard Discard Old Reagent & Use New, Validated Lot ImproperStorage->Discard Implement Implement Strict Storage Protocols (See FAQ) Discard->Implement

Caption: Troubleshooting workflow for reagent-related issues.

Specific Problems & Solutions

Q: My reaction is giving a low yield, and I suspect an issue with my starting material. What should I check?

A: Low yield is often the first sign of reagent degradation. The primary culprit is the loss of the Boc protecting group, reducing the concentration of the active starting material.

  • Probable Cause: The compound has likely been exposed to acidic conditions, moisture, or excessive heat. This could be due to improper storage, repeated opening of the container in a humid environment, or contamination of the stock bottle.

  • Solution Protocol:

    • Purity Analysis: Analyze a small sample of your reagent using LC-MS or ¹H NMR. Look for a peak corresponding to the molecular weight of the deprotected L-Leucinamide (MW ≈ 130.19 g/mol ) or the absence of the characteristic tert-butyl peak (~1.4 ppm) in the NMR spectrum.

    • Compare Lots: If possible, run the reaction with a fresh, unopened lot of the reagent and compare the results.

    • Review Procedures: Re-evaluate your storage and handling procedures against the guidelines in Part 1. Ensure the container is stored in a refrigerator and always allowed to warm to room temperature before opening.

Q: I'm seeing an unexpected byproduct with a molecular weight that is ~100 g/mol less than my starting material. What is this impurity?

A: This is the classic signature of Boc group cleavage. The mass difference of 100.12 g/mol corresponds to the loss of the C₅H₈O₂ moiety (Boc group minus a proton).

  • Probable Cause: This is definitive evidence of degradation via acid-catalyzed hydrolysis. The source of acid could be environmental (from moisture and CO₂) or from an improperly cleaned spatula or acidic solvent residue.

  • Visualizing the Degradation: The diagram below illustrates this primary degradation pathway.

Caption: Primary degradation pathway of Boc-L-Leucinamide.

  • Solution Protocol:

    • Discard: The contaminated reagent should be discarded as its purity is compromised.

    • Source Investigation: Identify the source of acid contamination. Check the pH of all solvents and solutions used. Ensure all glassware is thoroughly cleaned and dried.

    • Implement Inert Handling: For critical applications, handle the reagent exclusively in a glovebox or under a steady stream of inert gas to prevent future exposure to atmospheric contaminants.

Q: The physical appearance of my solid reagent has changed. It used to be a fine powder, but now it's clumpy/discolored. Is it safe to use?

A: No. A change in physical appearance is a strong indicator of chemical degradation or significant moisture absorption.

  • Probable Cause:

    • Clumping: This is typically caused by the absorption of water from the atmosphere due to improper sealing or opening the container while it is still cold. The presence of moisture will accelerate the hydrolysis of the Boc group.

    • Discoloration: A yellow or brown tint can indicate the formation of degradation byproducts or impurities from slow decomposition over time, especially if stored at room temperature.

  • Solution Protocol:

    • Do Not Use: Do not use the reagent. The presence of moisture and unknown degradation products will lead to unreliable and unrepeatable results.

    • Procure New Stock: Order a fresh supply of the reagent.

    • Re-evaluate Storage: Critically assess your storage environment. If you are in a high-humidity location, storing the reagent inside a desiccator (placed within the refrigerator) provides an extra layer of protection.

References

  • Pharmaffiliates. (n.d.). tert-butyl (R)-(1-(Methoxy(Methyl)amino)-4-Methyl-1-Oxopentan-2-yl)Carbamate. [Link]

  • PubChem. (n.d.). tert-butyl N-(4-methyl-1-oxopentan-2-yl)carbamate. [Link]

  • Chem-Impex. (n.d.). Boc-L-leucine hydrate. [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl ((S)-1-(((S)-4-methyl-1-(((S)-1-(((R)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxo-4-phenylbutan-2-yl)carbamate. [Link]

Sources

Technical Support Center: Troubleshooting Aggregation of Peptides Containing Boc-Leu-NH2

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming the challenges associated with the aggregation of peptides containing the N-terminal Boc-Leu-NH2 motif. This common structural feature, while integral to many synthetic strategies, presents significant solubility and handling challenges due to its inherent hydrophobicity. This guide moves from foundational concepts to advanced, practical solutions in a user-friendly question-and-answer format.

Part 1: Understanding the Root Cause of Aggregation

This section addresses the fundamental principles governing the aggregation of peptides featuring the Boc-Leu-NH2 structure.

Q1: Why are peptides with a Boc-Leu-NH2 terminus so prone to aggregation?

A: The high propensity for aggregation in these peptides stems from a synergistic combination of three structural features:

  • The Boc (tert-Butoxycarbonyl) Group: The Boc protecting group is bulky and highly hydrophobic.[][] Its primary role is to temporarily block the N-terminal amine to ensure controlled, sequential amino acid coupling during synthesis.[3] However, its non-polar nature significantly decreases the peptide's overall solubility in aqueous solutions.

  • Leucine (Leu): Leucine is an amino acid with a hydrophobic isobutyl side chain. When present at or near the N-terminus and combined with the Boc group, it creates a potent hydrophobic domain that drives intermolecular association to minimize contact with water.[4][5]

  • The C-terminal Amide (-NH2): A C-terminal amide group is neutral. This contrasts with a free C-terminal carboxylic acid, which would be negatively charged at neutral pH. The absence of this charge reduces the peptide's overall polarity, further favoring aggregation driven by hydrophobic forces and intermolecular hydrogen bonding.[4]

Together, these components create a peptide that is poorly solvated in aqueous media, leading molecules to self-associate into larger, often insoluble, aggregates.[6]

Q2: What are the primary molecular forces driving this aggregation process?

A: Aggregation is a complex phenomenon driven primarily by non-covalent interactions. For Boc-Leu-NH2 peptides, the key drivers are:

  • Hydrophobic Interactions: This is the dominant force. The hydrophobic Boc group and leucine side chains are thermodynamically driven to shield themselves from water, leading them to associate with each other and form a non-polar core.[7]

  • Intermolecular Hydrogen Bonding: Once peptides are in close proximity, the backbone amide and carbonyl groups can form extensive networks of hydrogen bonds. This often leads to the formation of highly stable, ordered secondary structures, most notably β-sheets.[8][9] These cross-β-sheet structures are characteristic of highly intractable amyloid-like fibrils.[9]

  • Van der Waals Forces: These are weaker, short-range attractions between molecules that contribute to the overall stability of the aggregated state once the peptides are closely packed.

The process often begins with the formation of small, soluble oligomers, which then act as nuclei for rapid growth into larger, insoluble aggregates or highly structured fibrils.[8][9]

Figure 1. Molecular Drivers of Boc-Leu-NH2 Peptide Aggregation cluster_0 Individual Peptide Chain in Aqueous Solution cluster_1 Driving Forces cluster_2 Aggregated States P1 Boc-Leu-NH2 Peptide HF Hydrophobic Interactions (Boc Group & Leu Side-Chain) P1->HF Primary Driver HB Intermolecular H-Bonding (Peptide Backbone) P1->HB Secondary Driver Oligo Soluble Oligomers HF->Oligo HB->Oligo Agg Insoluble Amorphous Aggregates Oligo->Agg Disordered Association Fib Structured Amyloid Fibrils (β-sheets) Oligo->Fib Ordered Self-Assembly

Caption: Figure 1. Molecular Drivers of Boc-Leu-NH2 Peptide Aggregation.

Part 2: Initial Handling and Solubilization Strategies

This section provides a practical, step-by-step approach for successfully dissolving your peptide while minimizing aggregation.

Q3: I just received my lyophilized Boc-Leu-NH2 peptide and it won't dissolve in my aqueous buffer. What should I do?

A: Direct dissolution of a highly hydrophobic peptide in an aqueous buffer is often unsuccessful. The key is to first dissolve the peptide in a minimal amount of a suitable organic solvent before carefully introducing the aqueous solution. Follow the troubleshooting workflow below.

Figure 2. Troubleshooting Workflow for Peptide Dissolution Start Start: Lyophilized Peptide Test Q: Does a small test amount dissolve in aqueous buffer? Start->Test Success Success: Solution Prepared Test->Success Yes Fail1 No Test->Fail1 Step1 Step 1: Add minimal volume of organic solvent (e.g., DMSO). Sonicate briefly. Fail1->Step1 Test2 Q: Is the solution clear? Step1->Test2 Step2 Step 2: Add aqueous buffer DROPWISE while vortexing. Test2->Step2 Yes Troubleshoot Advanced Troubleshooting: - Try different organic solvent - Add chaotropic agents - Adjust pH Test2->Troubleshoot No, still insoluble Test3 Q: Does solution remain clear? Step2->Test3 Test3->Success Yes Fail2 No / Precipitate Forms Test3->Fail2 Fail2->Troubleshoot

Caption: Figure 2. Troubleshooting Workflow for Peptide Dissolution.

Experimental Protocol: Step-by-Step Solubilization
  • Prepare: Before opening, centrifuge the vial briefly to collect all lyophilized powder at the bottom. Allow the vial to warm to room temperature.

  • Initial Dissolution: Add a small volume of a recommended organic solvent (see Table 1) to the vial. For example, add 20-50 µL of DMSO to 1 mg of peptide.

  • Aid Solubilization: Vortex the vial gently. If particles remain, sonicate the sample in a water bath for 5-10 minutes.[4] Avoid excessive heating. The goal is a clear, particle-free solution.

  • Aqueous Dilution: This is the most critical step. Add your desired aqueous buffer drop-by-drop to the organic solution while gently vortexing. Rapid addition of the aqueous buffer will cause the peptide to crash out of solution.

  • Final Assessment: Once the final concentration is reached, inspect the solution. If it remains clear, it is ready for use. If it becomes cloudy or forms a precipitate, the peptide has aggregated, and advanced methods are required.

Q4: Which organic solvents are best for these types of peptides?

A: The choice of solvent depends on the peptide sequence and the downstream application's tolerance for that solvent.

SolventRecommended Use & ConsiderationsCautions
DMSO (Dimethyl sulfoxide)First choice for most applications. Highly effective for hydrophobic peptides and generally tolerated by biological systems at low final concentrations (<1%).[5][10]Can oxidize peptides containing Met or free Cys residues.[11][12] Use freshly opened, anhydrous DMSO.
DMF (Dimethylformamide)An excellent alternative to DMSO, especially for peptides with oxidation-sensitive residues.[4]More toxic than DMSO; ensure it is compatible with your assay.
ACN (Acetonitrile)Useful for dissolving peptides prior to HPLC purification. Can be removed by lyophilization.May be less effective than DMSO or DMF for highly aggregated peptides. Not well-tolerated in many cell-based assays.
TFA (Trifluoroacetic acid)A very small amount (e.g., 10-20 µL) of neat TFA can protonate the peptide and disrupt hydrogen bonds, aiding dissolution before dilution with water or buffer.It is a strong acid and will significantly lower the pH of the final solution, which may affect peptide activity and the assay itself.
Part 3: Advanced Methods for Preventing and Reversing Aggregation

If initial solubilization fails, modifying the solution environment or handling procedures can often overcome aggregation.

Q5: Can adjusting the pH or adding excipients prevent aggregation?

A: Yes, modifying the solution chemistry is a powerful strategy. The goal is to introduce repulsive forces or disrupt the interactions driving self-assembly.

  • pH Adjustment: While the Boc-Leu-NH2 termini are neutral, your peptide may contain other ionizable residues (e.g., Asp, Glu, Lys, Arg, His). Adjusting the pH far away from the peptide's isoelectric point (pI) will increase the net charge, leading to electrostatic repulsion between molecules that can prevent aggregation.[8][13] For a peptide with basic residues (Lys, Arg), lowering the pH with dilute acetic acid can help.[4] For a peptide with acidic residues (Asp, Glu), raising the pH with dilute ammonium hydroxide can be effective.[4]

  • Anti-Aggregation Additives: Certain excipients can be included in the buffer to disrupt aggregation.[8]

Additive ClassExampleMechanism of Action
Chaotropic Agents 6 M Guanidine-HCl, 8 M UreaDisrupts the structure of water, weakening hydrophobic interactions and unfolding aggregated structures by disrupting hydrogen bonds.[4][11]
Non-ionic Surfactants 0.05% Tween® 20 or Triton™ X-100These amphiphilic molecules can coat the hydrophobic surfaces of the peptide, preventing self-association.[8][13]
Amino Acids L-Arginine, GlycineCan suppress aggregation by interacting with peptide surfaces and increasing the stability of the soluble state.[8]
Q6: How should I store my peptide solution to avoid aggregation over time?

A: Improper storage is a common cause of aggregation. Peptides are more stable when stored lyophilized at -20°C or -80°C.[14][15] Once in solution, follow these best practices:

  • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which promote aggregation.[4]

  • Flash Freeze: Rapidly freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring to a -80°C freezer for long-term storage.[16]

  • Concentration: Store peptides at the highest possible concentration, as some peptides are more stable when concentrated. Dilute to the final working concentration just before use.

Part 4: Characterization of Peptide Aggregates

It is often necessary to confirm and quantify the extent of aggregation in your sample.

Q7: What methods can I use to detect and characterize peptide aggregates?

A: A multi-faceted approach is often best, as different techniques are sensitive to different types and sizes of aggregates.[17][18]

  • Visual Inspection: The simplest method. A cloudy or hazy appearance, or visible particulates, indicates gross aggregation.

  • UV-Vis Spectrophotometry: Measure the absorbance at 340-600 nm. An increase in absorbance (light scattering) is indicative of large, insoluble aggregates.

  • Dynamic Light Scattering (DLS): A powerful technique for detecting the presence of soluble oligomers and larger aggregates and determining their size distribution.[17]

  • Size Exclusion Chromatography (SEC): Can separate monomers from dimers, oligomers, and larger aggregates, allowing for quantification of the different species.[18]

  • Thioflavin T (ThT) Fluorescence Assay: This is the gold standard for detecting amyloid-like fibrils that are rich in β-sheet structures. ThT dye intercalates with these structures, resulting in a dramatic increase in fluorescence emission.[8][9]

Experimental Protocol: Thioflavin T (ThT) Assay for Fibril Detection
  • Reagent Preparation:

    • Prepare a 2.5 mM ThT stock solution in water. Filter through a 0.22 µm filter. Store protected from light at 4°C.

    • Prepare a working buffer (e.g., 50 mM glycine-NaOH, pH 8.5).

  • Assay Setup:

    • In a 96-well black plate, dilute the ThT stock solution to a final concentration of 25 µM in the working buffer.

    • Add your peptide sample to the ThT/buffer mixture to achieve the desired final peptide concentration (e.g., 10-50 µM).

    • Include a buffer-only control (blank) and a positive control if available (e.g., Aβ peptide).

  • Measurement:

    • Incubate the plate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.

  • Interpretation: A significant increase in fluorescence intensity of the peptide sample above the blank indicates the presence of amyloid-like aggregates.

References
  • Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • A peptide strategy for inhibiting different protein aggregation pathways in disease. bioRxiv. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. [Link]

  • Preventing Protein Aggregation. Biozentrum, University of Basel. [Link]

  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. [Link]

  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. [Link]

  • Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue... Journal of Medicinal Chemistry. [Link]

  • Peptide Solubility Guidelines. SB-PEPTIDE. [Link]

  • Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Molecular Pharmaceutics. [Link]

  • Synthesis of substance P partial sequential peptides... Indian Journal of Chemistry. [Link]

  • Modulatory Effects of pH, Cu+2 and Sheet Breakers on Aggregation of Amyloid Peptides. Semantic Scholar. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. [Link]

  • Safety Data Sheet: Boc-L-Leucine monohydrate. Carl ROTH. [Link]

  • Guidelines for Dissolving Peptides. GenScript. [Link]

  • Peptide aggregation analysis laboratory. FILAB. [Link]

  • What do you do when your peptide synthesis fails? Biotage. [Link]

  • Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation. Frontiers in Molecular Neuroscience. [Link]

  • Peptide Solubilization. JPT. [Link]

  • Proteins & Peptides Particle and Aggregation Characterization. CD Formulation. [Link]

  • Influence of pH and sequence in peptide aggregation via molecular simulation. The Journal of Chemical Physics. [Link]

  • Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide... MDPI. [Link]

  • Transformation of Pro-Leu-Gly-NH2 Peptidomimetic Positive Allosteric Modulators... ACS Chemical Neuroscience. [Link]

  • Investigating the effect of pH on the aggregation of two surfactant-like octapeptides. Langmuir. [Link]

  • Techniques used for characterization of protein aggregates. ResearchGate. [Link]

  • Modulatory effects of pH, Cu+2 and sheet breakers on aggregation of amyloid peptides. Biochimica et Biophysica Acta. [Link]

Sources

Scavengers for Boc deprotection of sulfur-containing peptides with leucinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Boc deprotection of sulfur-containing peptides, particularly those with a C-terminal leucinamide. Our focus is to provide not just protocols, but the underlying chemical principles to empower you to overcome common challenges in your peptide synthesis workflows.

Introduction: The Challenge of Deprotecting Sulfur-Containing Peptides

The final step in Boc-based solid-phase peptide synthesis (SPPS)—the acidic cleavage and deprotection of the peptide from the resin—is critical for obtaining a high-purity product. This process, typically mediated by strong acids like trifluoroacetic acid (TFA), generates highly reactive electrophilic species, most notably the tert-butyl cation (t-Bu⁺) from the cleavage of Boc and other t-butyl-based side-chain protecting groups.[1][2]

While effective for deprotection, these carbocations can lead to unwanted side reactions with nucleophilic amino acid residues.[2][3] Sulfur-containing amino acids, methionine (Met) and cysteine (Cys), are particularly susceptible to such modifications.[2] This guide will address these specific challenges and provide robust strategies to ensure the integrity of your final peptide product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the Boc deprotection of your sulfur-containing peptides.

Q1: My mass spectrometry data shows a +56 Da adduct on my methionine residue. What is this modification and how can I prevent it?

A1: A mass increase of 56 Da on a methionine-containing peptide is a tell-tale sign of S-tert-butylation.[2] The nucleophilic thioether side chain of methionine attacks the electrophilic tert-butyl cation generated during TFA cleavage, forming a stable sulfonium salt.[4][5]

  • Root Cause: Insufficient scavenging of tert-butyl cations in the cleavage cocktail.

  • Solution: The most effective way to prevent this is to use an optimized scavenger cocktail. Thioanisole is a highly effective scavenger for this purpose as it acts as a "soft" nucleophile, readily trapping the t-butyl cation.[6] Including a silane scavenger like triisopropylsilane (TIS) is also highly recommended. TIS acts as a hydride donor, irreversibly reducing the carbocation.

Recommended Cocktail Modification: Increase the concentration of thioanisole in your cleavage mixture (typically 5% v/v). A combination of thioanisole and TIS often provides comprehensive protection.

Q2: After cleavage, my peptide containing cysteine shows a +56 Da adduct. Is this the same issue as with methionine?

A2: Yes, the underlying cause is the same: alkylation by the tert-butyl cation. The free thiol group of a deprotected cysteine residue is a potent nucleophile and is highly susceptible to S-tert-butylation.[2][7]

  • Root Cause: Inefficient trapping of t-butyl cations, allowing them to react with the cysteine sulfhydryl group.

  • Solution: 1,2-ethanedithiol (EDT) is an excellent scavenger for preventing this side reaction. EDT is a dithiol that can effectively scavenge carbocations. Additionally, TIS is also very effective in this context.[8] For peptides containing both Cys and Trp, a combination of scavengers is often necessary for complete protection.

Q3: My peptide contains a C-terminal leucinamide. Are there any specific side reactions I should be concerned about during TFA cleavage?

A3: For the final, global deprotection step using a high concentration of TFA (e.g., 95%), the C-terminal amide bond of leucinamide is generally stable. The primary amide is not sufficiently nucleophilic to be problematic under these strong acid conditions, and acid-catalyzed hydrolysis is slow under the typical anhydrous conditions of a cleavage cocktail.

The main side reaction associated with C-terminal amides, diketopiperazine (DKP) formation, is primarily a concern during the synthesis on the resin, especially when proline is in the penultimate position.[8] It is not a common issue during the final TFA cleavage step. Therefore, no special precautions are typically needed for the leucinamide moiety itself during Boc deprotection.

Q4: My methionine-containing peptide shows a +16 Da mass shift. What happened?

A4: A +16 Da mass addition indicates the oxidation of the methionine thioether to methionine sulfoxide (Met(O)).[2][4] This can occur during the acidic cleavage, especially if reagents are old or have been exposed to air.[2]

  • Root Cause: Oxidation of the sulfur atom in the methionine side chain.

  • Solution: Incorporate a reducing agent or an oxidation suppressant in your cleavage cocktail.

    • Dimethyl sulfide (DMS): Can help to reduce any Met(O) that has already formed.[9]

    • Ammonium iodide (NH₄I): In combination with DMS, it is very effective at preventing methionine oxidation.[9][10]

    • Thioanisole: Also helps to suppress methionine oxidation.[11]

A well-formulated cocktail, such as "Reagent H," is specifically designed to prevent this issue in methionine-containing peptides.[5][10]

Frequently Asked Questions (FAQs)

Q5: What is the fundamental difference between scavengers like TIS and thiol-based scavengers like EDT?

A5: The primary difference lies in their mechanism of action for neutralizing carbocations.

  • Triisopropylsilane (TIS): TIS functions as a hydride (H⁻) donor. In the acidic TFA environment, TIS transfers a hydride to the carbocation, reducing it to a neutral alkane (isobutane in the case of the t-butyl cation). This is an irreversible reaction.

  • Thiol-Based Scavengers (e.g., EDT, Thioanisole): These act as nucleophiles. The sulfur atom attacks the electrophilic carbocation, forming a stable thioether adduct. This effectively sequesters the carbocation, preventing it from reacting with the peptide.

Caption: Mechanisms of carbocation scavenging by TIS and thiol-based scavengers.

Q6: Can I use just one scavenger for all my peptides?

A6: While a simple cocktail like TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is effective for many peptides, it is not a one-size-fits-all solution, especially for sequences containing multiple sensitive residues like Met, Cys, and Trp.[12][13] The choice of scavenger cocktail should be tailored to the specific amino acid composition of your peptide.

Q7: My peptide also contains Tryptophan. What precautions should I take?

A7: The electron-rich indole ring of tryptophan is highly susceptible to alkylation by tert-butyl cations, leading to a +56 Da adduct.[2][14]

  • Primary Prevention: The most effective strategy is to use Fmoc-Trp(Boc)-OH during synthesis. The Boc group on the indole nitrogen provides excellent protection against this side reaction.[11][14]

  • Scavenging Strategy: If unprotected tryptophan is used, a robust scavenger cocktail is essential. Water and EDT are effective scavengers for protecting tryptophan.[11][14] TIS is also a good choice. A common cocktail for Trp-containing peptides is "Reagent K" (TFA/phenol/water/thioanisole/EDT).[12]

DeprotectionWorkflow Start Start: Peptide-Resin (Boc-Protected) Cleavage Add TFA Cleavage Cocktail with Scavengers Start->Cleavage Reaction Stir at Room Temperature (1-3 hours) Cleavage->Reaction Precipitation Precipitate Peptide in Cold Diethyl Ether Reaction->Precipitation Wash Wash Pellet with Cold Ether Precipitation->Wash Dry Dry Crude Peptide Wash->Dry Analysis Analyze by LC-MS and HPLC Dry->Analysis

Caption: General experimental workflow for Boc deprotection and cleavage.

Data & Protocols

Table 1: Recommended Scavenger Cocktails for Sulfur-Containing Peptides
Cocktail Name/Composition (v/v/v)Target Residues & Issues AddressedKey ScavengersNotes
TFA / TIS / H₂O (95:2.5:2.5)General purpose; Trp protection.TIS, WaterGood starting point for simple peptides. Not ideal for Met oxidation.[12][13]
Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT - 82.5:5:5:5:2.5)Cys, Met, Trp protection.Thioanisole, EDT, PhenolA robust, general-purpose cocktail for complex peptides.[12] Strong odor.
Reagent H (TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I - 81:5:5:2.5:3:2:1.5 w/w)Specifically prevents Met oxidation.DMS, NH₄I, ThioanisoleThe gold standard for peptides with unprotected Met.[5][10]
TFA / Thioanisole / EDT (90:5:5)Strong protection for Cys and Met.Thioanisole, EDTA potent combination for preventing S-alkylation.
Experimental Protocol: Standard Boc Deprotection & Cleavage

This protocol is a general guideline. Optimization may be required based on the specific peptide sequence and resin.

  • Preparation:

    • Ensure the peptide-resin is thoroughly dried under vacuum.

    • Prepare the chosen cleavage cocktail fresh, just before use. For a 100 mg scale synthesis, prepare 2-5 mL of the cocktail.

    • CAUTION: Work in a well-ventilated fume hood. TFA is highly corrosive.

  • Cleavage Reaction:

    • Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

    • Add the freshly prepared cleavage cocktail (e.g., 2 mL) to the resin.

    • Gently agitate the slurry at room temperature for 2-3 hours. The reaction time may need to be extended for peptides with multiple Arg(Tos) residues.[15]

  • Peptide Precipitation:

    • Filter the reaction mixture to separate the resin. Collect the filtrate, which contains the deprotected peptide.

    • Wash the resin 2-3 times with a small volume of fresh TFA, combining the washes with the initial filtrate.

    • In a separate centrifuge tube, add approximately 10 volumes of cold (0°C) diethyl ether or methyl tert-butyl ether (MTBE).

    • Slowly add the TFA solution containing the peptide dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

  • Work-up:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant and discard the ether supernatant, which contains the scavengers and cleaved protecting groups.

    • Wash the peptide pellet by resuspending it in fresh cold ether, centrifuging, and decanting. Repeat this wash step 2-3 more times to thoroughly remove residual scavengers.[14]

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

    • Analyze the sample by analytical HPLC to assess purity and by mass spectrometry (LC-MS) to confirm the molecular weight of the desired product and identify any potential side products.

References

  • Benchchem. A Comparative Analysis: Triisopropylsilane vs. Traditional Thiol-Based Scavengers in Peptide Synthesis.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • Albericio, F., et al. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. 2023.
  • Albericio, F., et al. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC. 2023.
  • Benchchem. Preventing tryptophan indole alkylation during TFA cleavage.
  • Benchchem. Technical Support Center: Scavengers for t-butyl Cation in Boc-Guanidine Deprotection.
  • Albericio, F., et al. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
  • Request PDF. Reduction of cysteine- S -protecting groups by triisopropylsilane.
  • PMC. Reduction of cysteine-S-protecting groups by triisopropylsilane.
  • ResearchGate. TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Request PDF.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • DOI. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
  • Aapptec Peptides. Technical Support Information Bulletin 1157.
  • Benchchem. Side reactions of Boc deprotection with scavengers.
  • Thermo Fisher Scientific. Introduction to Cleavage Techniques.
  • CDN. Cleavage Cocktail Selection.
  • Sigma-Aldrich. Boc Resin Cleavage Protocol.
  • Aapptec Peptides. Cleavage Cocktails; Reagent B.
  • Request PDF. Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts.
  • ResearchGate. How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage ?.
  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Sci-Hub. Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis.
  • Benchchem. Side-product formation during TFA cleavage of Boc-trp-phe-ome.
  • Request PDF. Peptide Global Deprotection/Scavenger-Induced Side Reactions.
  • Benchchem. Boc-guanidine deprotection side reactions and how to avoid them.

Sources

Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions with Boc-L-leucinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for scientists, researchers, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered during the coupling of Boc-L-leucinamide, a sterically hindered amino acid derivative. Our goal is to equip you with the knowledge to navigate these difficult couplings with confidence and achieve optimal synthetic outcomes.

The Challenge: Understanding Steric Hindrance with Boc-L-leucinamide

Boc-L-leucinamide presents a significant challenge in peptide synthesis due to the steric bulk of both the tert-butyloxycarbonyl (Boc) protecting group and the isobutyl side chain of leucine.[][2] This steric congestion impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, resulting in sluggish reaction kinetics and often incomplete coupling.[3]

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with Boc-L-leucinamide failing or giving low yields?

A1: The primary reason for poor coupling efficiency is the substantial steric hindrance posed by the Boc protecting group and the leucine side chain.[2][3] Standard coupling reagents may lack the reactivity to overcome this steric barrier. Other contributing factors can include suboptimal solvent choice leading to poor solubility of reagents, or aggregation of the peptide on the solid support.[4][5]

Q2: How can I confirm that incomplete coupling is the issue?

A2: For solid-phase peptide synthesis (SPPS), a qualitative ninhydrin (Kaiser) test is a reliable method. A positive result (blue or purple beads) indicates the presence of unreacted primary amines.[6] For solution-phase synthesis, thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to monitor the consumption of starting materials.[7]

Q3: Are there specific coupling reagents that are more effective for hindered amino acids like Boc-L-leucinamide?

A3: Yes, for sterically demanding couplings, it is crucial to use more potent activating reagents. Uronium/aminium salt-based reagents like HATU, HBTU, and HCTU, as well as phosphonium salt-based reagents like PyBOP and PyAOP, are highly recommended.[6] COMU, an oxyma-based reagent, is also an excellent choice, offering high reactivity with an improved safety profile.[8][9]

Q4: Can changing the reaction solvent improve my coupling efficiency?

A4: Absolutely. The choice of solvent is critical for ensuring all reactants remain in solution and for minimizing peptide aggregation. While Dimethylformamide (DMF) is a common choice, for difficult sequences, a switch to N-methyl-2-pyrrolidone (NMP) or the use of a "magic mixture" (DCM:DMF:NMP at 1:1:1) can enhance solvation and improve outcomes.[4][10] The use of chaotropic salts like LiCl in the coupling mixture can also disrupt aggregation.

Q5: Is it advisable to "double couple" when working with Boc-L-leucinamide?

A5: Double coupling, which involves repeating the coupling step with a fresh solution of activated amino acid, is a common and effective strategy for difficult residues.[3] It helps to drive the reaction to completion by providing a renewed concentration of the activated species.

Troubleshooting Guides and In-depth Solutions

Issue 1: Low or No Product Formation Detected

When faced with a failed or low-yielding coupling reaction, a systematic approach to troubleshooting is essential. The following workflow can help identify and resolve the underlying issue.

G cluster_0 Troubleshooting Low Yield start Low Yield Detected reagent_check Verify Reagent Quality (Amino Acid, Coupling Reagent, Base, Solvent) start->reagent_check conditions_review Review Reaction Conditions (Temperature, Time, Concentration) reagent_check->conditions_review Reagents OK optimize Optimize and Re-run reagent_check->optimize Reagents Degraded coupling_reagent Evaluate Coupling Reagent Potency conditions_review->coupling_reagent Conditions Standard conditions_review->optimize Conditions Suboptimal double_couple Implement Double Coupling coupling_reagent->double_couple Reagent is Potent coupling_reagent->optimize Upgrade Reagent double_couple->optimize G cluster_1 HATU Coupling Workflow A Dissolve Boc-L-leucinamide & HATU in DMF B Add DIPEA (Pre-activation) A->B C Add to Amine Component B->C D React 2-4h at RT C->D E Monitor (Kaiser/LCMS) D->E E->C Incomplete (Double Couple) F Wash/Workup E->F Complete

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Amine Protection: Navigating Alternatives to Boc for L-Leucinamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful peptide synthesis. While the tert-butyloxycarbonyl (Boc) group has long been a reliable workhorse for amine protection, a nuanced understanding of its alternatives is crucial for optimizing synthetic routes, enhancing yields, and ensuring the stereochemical integrity of the final product. This guide provides an in-depth comparison of prominent alternatives to the Boc protecting group for L-leucinamide, a common building block in many therapeutic peptides. We will delve into the practical and mechanistic aspects of the Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and Trityl (Trt) protecting groups, supported by experimental insights and protocols.

The Central Role of Orthogonality in Protecting Group Strategy

In complex multi-step syntheses, the ability to selectively deprotect one functional group while others remain intact is paramount. This concept, known as orthogonality , allows for a controlled and predictable synthetic pathway.[1] The Boc group, being acid-labile, is orthogonal to base-labile and hydrogenolysis-labile protecting groups. Understanding the unique deprotection conditions for each alternative is key to designing a robust and efficient synthesis.

Comparative Analysis of Protecting Groups for L-Leucinamide

The choice of a protecting group extends beyond mere protection; it influences solubility, steric hindrance during coupling reactions, and the potential for side reactions such as racemization. Below is a comparative overview of the Boc group and its principal alternatives for L-leucinamide.

Protecting GroupAbbreviationDeprotection ConditionsKey AdvantagesPotential Drawbacks
tert-ButyloxycarbonylBocStrong Acid (e.g., TFA, HCl)Stable to a wide range of reagents; cost-effective.Harsh acidic deprotection may not be suitable for acid-sensitive substrates.
CarboxybenzylCbz or ZCatalytic Hydrogenolysis (e.g., H₂/Pd-C)Stable to acidic and basic conditions; mild deprotection.Incompatible with functional groups susceptible to reduction; catalyst poisoning can be an issue.
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine in DMF)Mild, base-labile deprotection; orthogonal to acid-labile groups.Potential for diketopiperazine formation and other base-mediated side reactions.[2]
TritylTrtMild Acid (e.g., dilute TFA, AcOH)Very acid-labile, allowing for selective deprotection; bulky group can be advantageous.Steric hindrance can sometimes impede reactions; trityl cation can lead to side reactions if not scavenged.[3]

In-Depth Analysis and Experimental Protocols

The Carboxybenzyl (Cbz) Group: A Classic Choice for Stability

Introduced by Bergmann and Zervas, the Cbz group is a stalwart in peptide chemistry, valued for its stability under both acidic and basic conditions.[4] This makes it an excellent choice when other acid- or base-labile protecting groups are present elsewhere in the molecule.

Protection Mechanism: The protection of L-leucinamide with benzyl chloroformate (Cbz-Cl) proceeds via a nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the chloroformate. The reaction is typically performed under Schotten-Baumann conditions, using a mild base to neutralize the HCl byproduct.[5]

Cbz_Protection Leucinamide L-Leucinamide Cbz_Leucinamide Cbz-L-Leucinamide Leucinamide->Cbz_Leucinamide Nucleophilic Attack CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Cbz_Leucinamide Base Base (e.g., NaHCO₃) HCl HCl Base->HCl Neutralization

Caption: Cbz protection of L-leucinamide.

Experimental Protocol: Cbz Protection of L-Leucinamide

  • Dissolve L-leucinamide (1.0 eq) in a 2:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.5 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 2 hours and then at room temperature for 18 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield Cbz-L-leucinamide. A reported yield for a similar process is around 90%.[5]

Deprotection Mechanism: The Cbz group is most commonly removed by catalytic hydrogenolysis. In the presence of a palladium catalyst and a hydrogen source, the benzylic C-O bond is cleaved, releasing the free amine, toluene, and carbon dioxide.

Cbz_Deprotection Cbz_Leucinamide Cbz-L-Leucinamide Leucinamide L-Leucinamide Cbz_Leucinamide->Leucinamide Hydrogenolysis Byproducts Toluene + CO₂ Cbz_Leucinamide->Byproducts H2_PdC H₂ / Pd-C H2_PdC->Leucinamide

Caption: Deprotection of Cbz-L-leucinamide.

Experimental Protocol: Deprotection of Cbz-L-Leucinamide via Catalytic Hydrogenolysis

  • Dissolve Cbz-L-leucinamide (1.0 eq) in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate in vacuo to obtain L-leucinamide. This deprotection method is known for providing high yields, often exceeding 95%.[6]

The 9-Fluorenylmethoxycarbonyl (Fmoc) Group: The Mild, Base-Labile Alternative

The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions, providing orthogonality to acid-labile protecting groups.

Protection Mechanism: L-leucinamide is protected with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) in the presence of a mild base. The amine attacks the carbonyl carbon of the activated ester, leading to the formation of the Fmoc-protected amide.[7]

Fmoc_Protection Leucinamide L-Leucinamide Fmoc_Leucinamide Fmoc-L-Leucinamide Leucinamide->Fmoc_Leucinamide Nucleophilic Attack FmocOSu Fmoc-OSu FmocOSu->Fmoc_Leucinamide NHS N-Hydroxysuccinimide FmocOSu->NHS Leaving Group Base Base (e.g., NaHCO₃) Fmoc_Deprotection Fmoc_Leucinamide Fmoc-L-Leucinamide Leucinamide L-Leucinamide Fmoc_Leucinamide->Leucinamide β-Elimination DBF_Adduct Dibenzofulvene-Piperidine Adduct Fmoc_Leucinamide->DBF_Adduct Piperidine Piperidine in DMF Piperidine->Leucinamide

Caption: Deprotection of Fmoc-L-leucinamide.

Experimental Protocol: Deprotection of Fmoc-L-Leucinamide

  • Dissolve Fmoc-L-leucinamide in a 20% solution of piperidine in dimethylformamide (DMF).

  • Stir the solution at room temperature.

  • Monitor the reaction by TLC or LC-MS (typically complete within 30 minutes).

  • Concentrate the reaction mixture in vacuo to remove the piperidine and DMF.

  • Co-evaporate with a suitable solvent like toluene to remove residual piperidine.

  • The crude L-leucinamide can be used directly or purified further if necessary. This deprotection is generally quantitative. [8]

The Trityl (Trt) Group: A Bulky and Highly Acid-Labile Option

The trityl group is a sterically bulky and highly acid-labile protecting group. Its lability allows for deprotection under very mild acidic conditions, making it orthogonal to both Boc and Fmoc groups.

Protection Mechanism: The trityl group is introduced by reacting L-leucinamide with trityl chloride (Trt-Cl) in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

Trt_Protection Leucinamide L-Leucinamide Trt_Leucinamide Trt-L-Leucinamide Leucinamide->Trt_Leucinamide Nucleophilic Substitution TrtCl Trityl Chloride (Trt-Cl) TrtCl->Trt_Leucinamide Base Base (e.g., TEA) Base_HCl [Base-H]⁺Cl⁻ Base->Base_HCl Neutralization

Caption: Trityl protection of L-leucinamide.

Experimental Protocol: Trityl Protection of L-Leucinamide

  • Suspend L-leucinamide (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (TEA, 2.2 eq).

  • Add trityl chloride (Trt-Cl, 1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by chromatography or recrystallization. Reported yields for tritylation of amino acids can be moderate, for instance, around 40%. [9] Deprotection Mechanism: The trityl group is cleaved under mildly acidic conditions, which protonate the ether oxygen (in the case of protecting an alcohol) or the nitrogen, facilitating the departure of the highly stable trityl cation. Scavengers like triisopropylsilane (TIS) are often added to irreversibly trap the trityl cation and prevent side reactions. [8]

Trt_Deprotection Trt_Leucinamide Trt-L-Leucinamide Leucinamide L-Leucinamide Trt_Leucinamide->Leucinamide Acidolysis Trityl_Scavenged Trityl-TIS Adduct Trt_Leucinamide->Trityl_Scavenged Mild_Acid Mild Acid (e.g., 1% TFA in DCM) + TIS Mild_Acid->Leucinamide

Caption: Deprotection of Trt-L-leucinamide.

Experimental Protocol: Deprotection of Trt-L-Leucinamide

  • Dissolve Trt-L-leucinamide in dichloromethane (DCM).

  • Add triisopropylsilane (TIS, 5-10 eq) as a scavenger.

  • Add a solution of 1-2% trifluoroacetic acid (TFA) in DCM dropwise at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS (typically complete within 1 hour).

  • Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain L-leucinamide.

Potential for Racemization

A critical consideration in peptide chemistry is the preservation of stereochemical integrity. Racemization can occur at the α-carbon of the amino acid, particularly during activation for peptide coupling. [4]While the protection and deprotection steps themselves are generally considered to be low-risk for racemization, the choice of protecting group can influence the lability of the α-proton. For instance, some studies have shown that the conditions for Fmoc-deprotection, being basic, can pose a risk of epimerization, especially for sensitive amino acids. [10]The use of additives like 1-hydroxybenzotriazole (HOBt) during coupling can help to suppress racemization. [4]When working with L-leucinamide, which is not as prone to racemization as residues like histidine or cysteine, the risk is generally lower but should not be entirely disregarded, especially under harsh basic or acidic conditions or prolonged reaction times.

Conclusion

The selection of an appropriate amine protecting group for L-leucinamide is a strategic decision that should be guided by the overall synthetic plan, the presence of other functional groups, and the desired reaction conditions.

  • Cbz offers excellent stability and is ideal when orthogonality to both acidic and basic conditions is required.

  • Fmoc provides the advantage of mild, base-mediated deprotection, which is crucial in modern orthogonal strategies, particularly in solid-phase synthesis.

  • Trt is a highly acid-labile group that allows for selective deprotection under extremely mild conditions, offering an additional layer of orthogonality.

By understanding the chemical principles and experimental nuances of each of these alternatives to the Boc group, researchers can navigate the complexities of peptide synthesis with greater control and efficiency, ultimately leading to higher yields and purities of their target molecules.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Nowick, J. S. et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. Solid-phase peptide synthesis using N -trityl-amino acids. Lett Pept Sci 8, 89–95 (2001).
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Machado, D., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press, Totowa, NJ.

Sources

A Comparative Guide to the Purity Analysis of (S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate by HPLC and NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. (S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate, commonly known as Boc-L-Leucinamide, is a crucial building block in peptide synthesis. Its purity directly influences the yield, impurity profile, and ultimate efficacy of the final therapeutic agent. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive purity assessment of this compound, complete with experimental protocols and data interpretation insights.

The structural integrity and purity of Boc-L-Leucinamide are critical checkpoints in synthetic workflows. Impurities can arise from the starting materials, side reactions during the synthesis (e.g., incomplete protection, racemization), or degradation.[1][2] Therefore, employing orthogonal analytical techniques like HPLC and NMR is essential for a complete purity profile.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Impurity Profiling

Reversed-Phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of Boc-protected amino acids. The introduction of the hydrophobic tert-butoxycarbonyl (Boc) group makes these compounds well-suited for separation on nonpolar stationary phases like C18.[3] This technique excels at separating the main compound from closely related impurities, providing highly accurate quantitative data.

Causality Behind Experimental Choices in HPLC

The selection of the HPLC method parameters is driven by the physicochemical properties of Boc-L-Leucinamide and potential impurities.

  • Stationary Phase: A C18 column is the workhorse for separating moderately polar to nonpolar compounds.[3] Its long alkyl chains provide the necessary hydrophobic interactions to retain Boc-L-Leucinamide and separate it from both more polar (e.g., de-Boc'd Leucinamide) and less polar impurities.

  • Mobile Phase: A gradient elution using water and acetonitrile with an acidic modifier like trifluoroacetic acid (TFA) is typically employed.[4][5] TFA serves a dual purpose: it protonates residual silanols on the silica-based stationary phase to reduce peak tailing and acts as an ion-pairing agent for any charged species, leading to sharper, more symmetrical peaks. The gradient from a high aqueous content to a high organic content allows for the elution of compounds over a wide polarity range.

  • Detection: UV detection at a low wavelength, such as 210-220 nm, is chosen because the amide and carbamate chromophores in the molecule absorb in this region.[4][6] This ensures sensitive detection of the main peak and most potential organic impurities.

Experimental Protocol: RP-HPLC for Chemical Purity

This protocol is designed for the quantification of Boc-L-Leucinamide and the detection of process-related impurities.

Instrumentation:

  • A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.[4]

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water[4]
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile[4]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 10 µL

| Gradient Elution | 0-25 min: 10% B to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration) |

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 5 mg of Boc-L-Leucinamide reference standard and dissolve it in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water to obtain a concentration of ~0.5 mg/mL.

  • Sample Solution: Prepare the test sample of Boc-L-Leucinamide in the same manner as the standard solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.[4]

Data Presentation: Expected HPLC Results

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

CompoundRetention Time (min)Area % (Hypothetical)
Potential Early Eluting Impurity~4.50.15
Boc-L-Leucinamide ~12.8 99.75
Potential Late Eluting Impurity~18.20.10

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation and Quantification

While HPLC is excellent for separating components, NMR spectroscopy provides definitive structural information and can be used for quantitative analysis (qNMR) without the need for a specific reference standard for every impurity.[5] For Boc-L-Leucinamide, ¹H NMR is particularly powerful for verifying the presence of all expected functional groups and for detecting impurities that might not be easily resolved by HPLC.

Expertise in Spectral Interpretation
  • ¹H NMR: The proton NMR spectrum gives a unique fingerprint of the molecule. Key diagnostic signals include the large singlet around 1.45 ppm for the nine protons of the tert-butyl (Boc) group, the signals for the leucine side chain (isobutyl group), and the amide protons. The chemical shifts and coupling patterns confirm the connectivity of the molecule.

  • ¹³C NMR: The carbon NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. This is useful for confirming the overall carbon framework and for identifying impurities with different carbon skeletons.

  • Quantitative NMR (qNMR): By integrating the area of a specific proton signal of the analyte against the signal of an internal standard of known purity and concentration, an absolute purity value can be determined. This method is particularly valuable as it is a primary ratio method and does not rely on the response factor of the analyte, unlike HPLC with UV detection.

Experimental Protocol: ¹H NMR for Structural and Purity Verification

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the Boc-L-Leucinamide sample.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

Data Presentation: Expected NMR Spectral Data

The following table summarizes the expected chemical shifts for Boc-L-Leucinamide in CDCl₃.

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
(CH₃)₂-CH~0.95Doublet6H
-CH₂-CH(NHBoc)~1.5-1.7Multiplet2H
(CH₃)₃C-O~1.45Singlet9H
(CH₃)₂-CH-CH₂~1.8Multiplet1H
-CH(NHBoc)~4.1Multiplet1H
-NH (Carbamate)~5.1Broad Doublet1H
-CONH₂~5.5 and ~6.2Broad Singlets2H

Note: Chemical shifts are approximate and can vary depending on solvent and concentration.

Comparative Analysis: HPLC vs. NMR

HPLC and NMR are not mutually exclusive; they are highly complementary techniques that, when used together, provide a comprehensive purity profile.

FeatureHPLCNMR
Principle Chromatographic separation based on polarity.[6]Nuclear spin transitions in a magnetic field.
Primary Application Purity determination and impurity profiling.[6]Structural elucidation and confirmation.[5]
Quantification Highly quantitative with reference standards.[6]Quantitative (qNMR) with an internal standard.
Sensitivity High sensitivity for trace impurities.[6]Lower sensitivity, best for impurities >0.1%.[5]
Impurity Identification Requires isolation or MS coupling for identification.Can often identify impurities directly from the spectrum.
Chiral Purity Requires a dedicated chiral column and method.[7][8]Can detect diastereomers but not enantiomers without a chiral auxiliary.

The high resolution of HPLC makes it ideal for detecting and quantifying trace impurities that might be hidden under the baseline in an NMR spectrum.[6] Conversely, NMR provides an unambiguous structural confirmation of the main component and can identify unexpected impurities without needing to isolate them, which is a significant advantage in early-stage development.[5]

Workflow & Logic Visualization

The following diagrams illustrate the logical workflows for purity analysis using HPLC and NMR.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Weigh & Dissolve Sample & Standard Filt Filter through 0.45 µm Syringe Filter Prep->Filt Inj Inject into HPLC System Filt->Inj Sep Separation on C18 Column Inj->Sep Det UV Detection at 215 nm Sep->Det Integ Integrate Peak Areas Det->Integ Calc Calculate Area % Purity Integ->Calc Rep Generate Report Calc->Rep

Caption: HPLC Purity Analysis Workflow.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq_nmr Data Acquisition cluster_proc_nmr Data Analysis Prep_NMR Weigh & Dissolve in Deuterated Solvent Tube_NMR Transfer to NMR Tube Prep_NMR->Tube_NMR Acq_NMR Acquire ¹H Spectrum (400 MHz) Tube_NMR->Acq_NMR Proc_NMR Process Spectrum (Phase, Baseline) Acq_NMR->Proc_NMR Assign_NMR Assign Signals Proc_NMR->Assign_NMR Int_NMR Integrate & Verify Ratios Assign_NMR->Int_NMR Imp_NMR Identify Impurity Signals Int_NMR->Imp_NMR

Caption: NMR Structural Verification Workflow.

Conclusion

For the comprehensive quality control of this compound, a dual-pronged approach utilizing both HPLC and NMR is strongly recommended. RP-HPLC serves as the primary tool for accurate purity quantification and the detection of trace-level impurities. Simultaneously, NMR spectroscopy provides indispensable, unambiguous confirmation of the molecular structure and offers a powerful method for identifying and quantifying major impurities. This integrated analytical strategy ensures the highest confidence in the quality of this critical synthetic building block, thereby safeguarding the integrity of the subsequent drug development pipeline. The choice of method should be guided by the specific analytical needs, from routine quality control to in-depth impurity characterization.[6]

References

  • A Researcher's Guide to HPLC Analysis of Boc-Protected Amino Acids. Benchchem.
  • A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC. Benchchem.
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
  • A Comparative Guide to HPLC Methods for Purity Assessment of Boc-Tyr(Bzl)-OH. Benchchem.
  • A Comparative Guide to Analytical Methods for Assessing Boc-L-proline Purity. Benchchem.
  • HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide. Benchchem.
  • What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. ResearchGate.
  • Related impurities in peptide medicines. PubMed.

Sources

A Researcher's Guide to Quality Assessment: Spectroscopic Data Comparison of Boc-Leu-NH₂ from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

In the exacting world of peptide synthesis and drug development, the quality of starting materials is paramount. Even seemingly minor impurities in a common building block like N-tert-butoxycarbonyl-L-leucinamide (Boc-Leu-NH₂) can have cascading effects on reaction yields, purification efficiency, and the biological activity of the final product. This guide provides an in-depth comparison of Boc-Leu-NH₂ from three hypothetical suppliers—Supplier A, Supplier B, and Supplier C—based on a comprehensive analysis of their spectroscopic data. As researchers and drug development professionals, it is incumbent upon us to not merely accept a supplier's Certificate of Analysis (CofA) at face value, but to possess the analytical acumen to independently verify the purity and structural integrity of these critical reagents.

This guide is structured to walk you through the process of spectroscopic verification, from understanding the expected data to interpreting the subtle yet significant variations that can differentiate a high-quality reagent from a suboptimal one. We will delve into the nuances of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

The Chemical Benchmark: Structure of Boc-Leu-NH₂

Before we can compare, we must understand our target. Boc-Leu-NH₂ is an N-terminally protected amino acid amide. Its structure dictates the spectroscopic signals we expect to observe.

Caption: Chemical structure of Boc-Leu-NH₂.

The Analytical Workflow: A Systematic Approach to Spectroscopic Comparison

A robust comparison of chemical reagents necessitates a standardized analytical workflow. The following diagram outlines the logical progression from sample acquisition to data interpretation and final assessment.

Spectroscopic_Workflow cluster_suppliers Sample Acquisition cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Supplier_A Boc-Leu-NH₂ (Supplier A) H_NMR ¹H NMR Supplier_A->H_NMR C_NMR ¹³C NMR Supplier_A->C_NMR FTIR FT-IR Supplier_A->FTIR MS Mass Spectrometry Supplier_A->MS Supplier_B Boc-Leu-NH₂ (Supplier B) Supplier_B->H_NMR Supplier_B->C_NMR Supplier_B->FTIR Supplier_B->MS Supplier_C Boc-Leu-NH₂ (Supplier C) Supplier_C->H_NMR Supplier_C->C_NMR Supplier_C->FTIR Supplier_C->MS Data_Comparison Comparative Data Tables H_NMR->Data_Comparison C_NMR->Data_Comparison FTIR->Data_Comparison MS->Data_Comparison Impurity_ID Impurity Identification Data_Comparison->Impurity_ID Purity_Assessment Purity Assessment Impurity_ID->Purity_Assessment Final_Assessment Final Quality Assessment & Supplier Selection Purity_Assessment->Final_Assessment

Caption: General workflow for spectroscopic analysis and comparison.

¹H NMR Spectroscopy: The Litmus Test for Purity and Structure

Proton NMR is arguably the most informative technique for routine quality control of organic molecules. It provides a detailed fingerprint of the proton environments within the molecule.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of Boc-Leu-NH₂ in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect chemical shifts, so consistency is key for comparison.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

  • Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[2]

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate all signals to determine the relative ratios of protons.

Hypothetical ¹H NMR Data Comparison
Assignment Expected δ (ppm) Supplier A (δ, ppm, Int.) Supplier B (δ, ppm, Int.) Supplier C (δ, ppm, Int.) Comments
δ-CH₃ (6H, d)~0.90.92 (d, 6H)0.92 (d, 6H)0.92 (d, 6H)Consistent across all suppliers.
γ-CH (1H, m)~1.71.71 (m, 1H)1.71 (m, 1H)1.71 (m, 1H)Consistent across all suppliers.
β-CH₂ (2H, m)~1.51.53 (m, 2H)1.53 (m, 2H)1.53 (m, 2H)Consistent across all suppliers.
α-CH (1H, m)~4.34.35 (m, 1H)4.35 (m, 1H)4.35 (m, 1H)Consistent across all suppliers.
NH (1H, br s)~5.05.05 (br s, 1H)5.05 (br s, 1H)5.05 (br s, 1H)Broad signal, as expected.
NH₂ (2H, br s)~5.5, ~6.55.52 (br s, 1H), 6.51 (br s, 1H)5.52 (br s, 1H), 6.51 (br s, 1H)5.52 (br s, 1H), 6.51 (br s, 1H)Two distinct signals for amide protons.
Boc-CH₃ (9H, s)~1.451.45 (s, 9H)1.45 (s, 9H)1.45 (s, 9H)Sharp singlet, as expected.
Impurity 1 --2.10 (s, 0.05H)-Potential residual solvent (e.g., acetone).
Impurity 2 ---3.73 (s, 0.03H)Potential Boc-Leu-OMe impurity.
Analysis and Interpretation
  • Supplier A: The spectrum shows all the expected signals with correct integrations, indicating a high level of purity.

  • Supplier B: The presence of a small singlet at 2.10 ppm suggests a minor impurity, likely residual acetone from the purification process. While present in a small amount, this could be problematic for sensitive applications.

  • Supplier C: A singlet at 3.73 ppm is indicative of a methyl ester, suggesting the presence of Boc-Leu-OMe as an impurity. This could arise from the synthetic route and would be a significant concern in peptide coupling reactions.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR provides complementary information to ¹H NMR, confirming the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Parameters: A proton-decoupled pulse sequence is typically used to simplify the spectrum. Key parameters include a spectral width of ~220 ppm and a longer relaxation delay (e.g., 2 seconds). A greater number of scans are required due to the low natural abundance of ¹³C.

  • Data Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phasing, and baseline correction.

Hypothetical ¹³C NMR Data Comparison
Assignment Expected δ (ppm) Supplier A (δ, ppm) Supplier B (δ, ppm) Supplier C (δ, ppm) Comments
δ-CH₃~22, ~2322.1, 23.222.1, 23.222.1, 23.2Consistent across all suppliers.
γ-CH~2524.924.924.9Consistent across all suppliers.
β-CH₂~4141.541.541.5Consistent across all suppliers.
α-CH~5252.352.352.3Consistent across all suppliers.
Boc-C(CH₃)₃~8079.879.879.8Consistent across all suppliers.
Boc-C=O~155155.6155.6155.6Consistent across all suppliers.
Amide C=O~175175.4175.4175.4Consistent across all suppliers.
Impurity 1 --30.8-Corresponds to acetone impurity.
Impurity 2 ---52.1, 173.2Corresponds to Boc-Leu-OMe impurity.
Analysis and Interpretation
  • Supplier A: The spectrum is clean, with all seven expected carbon signals present.

  • Supplier B: An additional peak at 30.8 ppm confirms the presence of acetone.

  • Supplier C: The two extra peaks at 52.1 ppm (OCH₃) and 173.2 ppm (ester C=O) corroborate the presence of the Boc-Leu-OMe impurity identified in the ¹H NMR.

FT-IR Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Experimental Protocol: FT-IR Acquisition
  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory).

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the functional groups present in Boc-Leu-NH₂.

Hypothetical FT-IR Data Comparison
Functional Group Expected Wavenumber (cm⁻¹) Supplier A (cm⁻¹) Supplier B (cm⁻¹) Supplier C (cm⁻¹) Comments
N-H Stretch (Amide)3400-32003350, 31803350, 31803350, 3180Two bands characteristic of a primary amide.[3]
N-H Stretch (Carbamate)~3300330533053305Single N-H stretch from the Boc group.[4]
C-H Stretch (Alkyl)3000-28502960, 28702960, 28702960, 2870Typical alkane C-H stretches.
C=O Stretch (Carbamate)~1690169516951695Carbonyl of the Boc protecting group.
C=O Stretch (Amide I)~1650165516551655Amide carbonyl stretch.
N-H Bend (Amide II)~1620162516251625Characteristic N-H bend of a primary amide.[3]
Impurity 1 --1715-Weak C=O stretch consistent with acetone.
Impurity 2 ---1740C=O stretch characteristic of an ester.
Analysis and Interpretation
  • Supplier A: The IR spectrum displays all the characteristic absorption bands for Boc-Leu-NH₂ with no extraneous peaks.

  • Supplier B: A weak absorption at 1715 cm⁻¹ is consistent with the carbonyl stretch of acetone, further supporting the NMR data.

  • Supplier C: The appearance of a peak around 1740 cm⁻¹ is a strong indicator of an ester carbonyl, confirming the presence of the methyl ester impurity.

Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry provides the molecular weight of the compound, offering a final check on its identity.

Experimental Protocol: Mass Spectrometry Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation.

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Hypothetical Mass Spectrometry Data Comparison
Ion Expected m/z Supplier A (m/z) Supplier B (m/z) Supplier C (m/z) Comments
[M+H]⁺231.17231.17231.17231.17Correct molecular ion for Boc-Leu-NH₂.
[M+Na]⁺253.15253.15253.15253.15Common sodium adduct.
Impurity 2 [M+H]⁺ ---246.19Corresponds to the molecular ion of Boc-Leu-OMe.
Analysis and Interpretation
  • Supplier A and B: Both show the correct molecular ion for Boc-Leu-NH₂ and its sodium adduct. The acetone impurity in Supplier B's sample is too volatile and low in concentration to be readily observed by this method.

  • Supplier C: In addition to the expected ions, a peak at m/z 246.19 is observed, which corresponds to the protonated molecular weight of Boc-Leu-OMe, providing definitive evidence of this impurity.

Summary and Conclusion: Making an Informed Decision

Supplier ¹H NMR Purity ¹³C NMR Purity FT-IR Purity MS Purity Overall Assessment
Supplier A HighHighHighHighExcellent. Meets all specifications with no detectable impurities.
Supplier B GoodGoodGoodHighAcceptable for some applications. Contains trace amounts of residual solvent.
Supplier C PoorPoorPoorPoorNot recommended. Contains a structurally related impurity that could interfere with subsequent reactions.

This comparative analysis demonstrates the critical importance of a multi-technique spectroscopic approach to verifying the quality of chemical reagents. While Supplier A provides material of excellent purity, the product from Supplier B may be suitable for less sensitive applications where a trace of acetone is tolerable. The material from Supplier C, however, contains a significant impurity that could lead to undesired side products and complications in downstream processes.

As scientists, the onus is on us to perform this due diligence. By systematically acquiring and interpreting spectroscopic data, we can ensure the integrity of our starting materials, the reliability of our experimental results, and the ultimate success of our research and development endeavors.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]]

  • Chemistry LibreTexts. (2021, December 15). ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]1]

  • University of Arizona. (n.d.). IR: amines. Retrieved from [Link]3]

  • Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved from [Link]4]

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A Senior Application Scientist's Guide to the Biological Activity of Peptides Synthesized with Boc-L-leucinamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis of bioactive peptides is a cornerstone of modern therapeutic innovation. The choice of synthetic strategy and building blocks is not merely a procedural detail; it is a critical determinant of the final compound's potency, stability, and ultimate clinical utility. This guide provides an in-depth comparison of the biological activities of peptides featuring a C-terminal leucinamide, a structure readily achieved using Boc-L-leucinamide in solid-phase peptide synthesis (SPPS). We will explore the causality behind experimental choices, compare performance with relevant alternatives using experimental data, and provide validated protocols to ground your research.

The Strategic Choice of Boc Chemistry for Leucinamide Peptides

The synthesis of peptides terminating in an amide (R-CONH₂) rather than a carboxylic acid (R-COOH) is a well-established strategy to enhance biological performance. C-terminal amidation neutralizes the negative charge, mimics many natural peptide hormones, and crucially, increases resistance to enzymatic degradation by carboxypeptidases, thereby extending the peptide's in-vivo half-life.[1][2]

While both tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistries dominate the SPPS landscape, the Boc/Bzl (benzyl) strategy offers distinct advantages for specific applications, including the synthesis of peptides with C-terminal amides.[3][4] The synthesis of a peptide amide using Boc chemistry typically begins with a benzhydrylamine (BHA) or methylbenzhydrylamine (MBHA) resin.[4] The first amino acid, in this case, Boc-L-leucine, is coupled to this resin. Subsequent amino acids are added sequentially. The final cleavage step, using a strong acid like anhydrous hydrofluoric acid (HF), simultaneously removes side-chain protecting groups and cleaves the peptide from the resin, yielding the desired C-terminal amide.[4]

The alternative, Fmoc chemistry, is prized for its milder, base-labile deprotection conditions.[5] However, the strong acidic conditions of Boc chemistry can be advantageous for synthesizing hydrophobic or aggregation-prone sequences, as the repeated acid treatments help to disrupt intermolecular hydrogen bonding that can hinder synthesis efficiency.[3]

Visualizing the Synthesis Workflow

The following diagram illustrates the cyclical nature of the Boc-SPPS workflow for assembling a peptide on an MBHA resin to yield a C-terminal amide.

Boc_SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle (Repeat n-1 times) Resin MBHA Resin (for C-terminal Amide) Deprotection Step 1: Nα-Boc Deprotection (e.g., 50% TFA in DCM) Resin->Deprotection Begin cycles Neutralization Step 2: Neutralization (e.g., 10% DIEA in DCM) Deprotection->Neutralization Removes TFA salt Coupling Step 3: Coupling (Activate & Couple next Boc-AA-OH) Neutralization->Coupling Frees N-terminal amine Wash Wash (DCM/DMF) Coupling->Wash Removes excess reagents Wash->Deprotection Prepares for next cycle Cleavage Final Step: Cleavage & Side-Chain Deprotection (e.g., Anhydrous HF) Wash->Cleavage After final AA coupling Start Start: Couple Boc-L-Leucine to MBHA Resin Start->Resin Peptide Purified Peptide-Leucinamide Cleavage->Peptide caption Figure 1: Boc-SPPS workflow for C-terminal leucinamide peptides. Apoptosis_Pathway Peptide Anticancer Peptide (e.g., Leucinamide-terminated) Membrane Cancer Cell Membrane (Disruption / Pore Formation) Peptide->Membrane Mitochondrion Mitochondrion Membrane->Mitochondrion Induces stress CytochromeC Cytochrome C Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cyto C, pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Cleaves cellular substrates caption Figure 2: Simplified intrinsic apoptosis pathway induced by peptides.

Caption: Figure 2: Simplified intrinsic apoptosis pathway induced by peptides.

Comparative Biological Activity: Antimicrobial Peptides

The structural features that make leucinamide peptides effective against cancer cells—cationic charge and hydrophobicity—also underpin their activity against microbial pathogens. These antimicrobial peptides (AMPs) are a promising alternative to conventional antibiotics, particularly in the face of rising antimicrobial resistance. [6][7] A study focusing on designing novel AMPs from bovine milk casein identified a peptide, NCP1, with potent antifungal activity. [8]While this specific peptide did not end in leucinamide, its synthesis and evaluation provide a robust framework for comparison. The study highlights the importance of hydrophobicity and charge in mediating antimicrobial effects, properties that are strongly influenced by leucine content and C-terminal amidation. [8]Another study synthesized various ultrashort lipopeptides and found their activity was highly dependent on the specific amino acid sequence and modifications, reinforcing the principle that small structural changes can lead to significant differences in biological function. [6][7]

Comparative Performance Data: Antimicrobial Activity

The table below presents the minimum inhibitory concentration (MIC) values for representative AMPs against various microbial strains. A lower MIC value indicates greater antimicrobial potency.

PeptideTarget MicroorganismMIC (µg/mL)Reference
NCP1 Candida albicans125[8]
NCP1 Candida krusei125[8]
NCP1 Candida glabrata500[8]
Peptide Conjugate 1 Staphylococcus aureus16[5]
Peptide Conjugate 1 Escherichia coli32[5]
Peptide Conjugate 2 Staphylococcus aureus8[5]
Peptide Conjugate 2 Candida albicans16[5]

Note: MIC values can vary based on the specific assay conditions used.

The key takeaway is that peptide composition directly impacts the spectrum and potency of antimicrobial activity. The inclusion of leucine and a protected C-terminus (amide) are established strategies for enhancing these properties.

Experimental Protocols

To ensure scientific integrity, the protocols described below are self-validating systems for synthesizing and evaluating leucinamide-containing peptides.

A. Protocol: Boc-SPPS of a Model Antimicrobial Peptide

This protocol outlines the manual synthesis of a generic 10-mer peptide on MBHA resin.

  • Resin Preparation:

    • Place MBHA resin (0.5-1.0 mmol/g substitution) in a reaction vessel.

    • Swell the resin in dichloromethane (DCM) for 60 minutes with gentle agitation. Drain the solvent.

  • First Amino Acid Coupling (Boc-L-Leucine):

    • Couple Boc-L-Leucine-OH to the MBHA resin using a standard coupling protocol (e.g., DCC/HOBt or HBTU/DIEA) in a DCM/DMF solvent mixture. Allow to react for 2-4 hours.

    • Wash the resin thoroughly with DMF, DCM, and isopropanol (IPA).

  • Synthesis Cycle (for remaining 9 amino acids):

    • Nα-Boc Deprotection: Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin. Agitate for 2 minutes, drain, then add fresh solution and agitate for 20 minutes. [4] * Washing: Wash the resin with DCM (3x) and IPA (2x) to remove residual TFA.

    • Neutralization: Wash the resin with 10% diisopropylethylamine (DIEA) in DCM (2x for 2 minutes each) to neutralize the N-terminal ammonium salt.

    • Washing: Wash the resin with DCM (3x).

    • Coupling: Dissolve 3 equivalents of the next Nα-Boc protected amino acid and an activating agent (e.g., HBTU) in DMF. Add to the resin, followed by 5 equivalents of DIEA. Agitate for 60-120 minutes.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Repeat: Return to the deprotection step for the next amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final coupling and washing, dry the peptide-resin under vacuum.

    • Treat the resin with anhydrous hydrogen fluoride (HF) with a scavenger (e.g., anisole) at 0°C for 60-90 minutes. (Caution: HF is extremely hazardous and requires specialized equipment and training).

    • Evaporate the HF under a stream of nitrogen.

  • Peptide Work-up:

    • Precipitate the crude peptide with cold diethyl ether.

    • Collect the peptide by filtration or centrifugation.

    • Wash several times with cold ether to remove scavengers.

    • Dry the peptide under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a water/acetonitrile mixture.

    • Purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide-leucinamide product by mass spectrometry (MS) and analytical HPLC.

B. Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to assess antimicrobial activity. [5][8]

  • Preparation of Peptide Stock:

    • Prepare a stock solution of the purified peptide in an appropriate sterile solvent (e.g., sterile water or DMSO) at a high concentration (e.g., 1024 µg/mL).

  • Preparation of Microbial Inoculum:

    • Culture the target microorganism (e.g., S. aureus or C. albicans) overnight in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, SDB for fungi).

    • Dilute the overnight culture in fresh medium to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Microtiter Plate Assay:

    • In a sterile 96-well microtiter plate, add 100 µL of sterile growth medium to wells 2 through 12.

    • Add 200 µL of the peptide stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no peptide). Well 12 serves as the sterility control (no microbes).

    • Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well is 200 µL.

  • Incubation and Analysis:

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection: the MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

    • Optionally, read the absorbance at 600 nm using a plate reader to quantify growth inhibition.

Conclusion and Future Outlook

The use of Boc-L-leucinamide as a building block, or more broadly, the synthesis of peptides with a C-terminal leucinamide, is a validated and powerful strategy for enhancing biological activity. Experimental data consistently show that leucine-rich, C-terminally amidated peptides exhibit potent antimicrobial and anticancer properties. [9][10][8]The choice of the Boc synthesis strategy, while requiring handling of harsh reagents, offers tangible benefits for producing these often-hydrophobic peptides. [3] Future research should focus on direct, head-to-head comparisons of identical peptide sequences synthesized via Boc versus Fmoc methods to quantify differences in yield, purity, and ultimate biological activity. Furthermore, exploring a wider range of non-natural leucine analogues and other C-terminal amide modifications will undoubtedly unlock new therapeutic candidates with improved stability, selectivity, and potency.

References

  • Synthesis and biological evaluation of novel peptides based on antimicrobial peptides as potential agents with antitumor and multidrug resistance-reversing activities. (2017). PubMed. [Link]

  • Synthesis and Evaluation of Biological Activity of Antimicrobial – Pro-Proliferative Peptide Conjugates. (2015). PMC - NIH. [Link]

  • Computational Enzyme Redesign Enhances Tolerance to Denaturants for Peptide C-Terminal Amidation. (2023). PMC - NIH. [Link]

  • Total synthesis and biological evaluation of peptide natural products. (2021). Pacifichem 2021. [Link]

  • Design, Synthesis and Biological Evaluation of Tasiamide Analogues as Tumor Inhibitors. (2015). MDPI. [Link]

  • Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non-Coded Amino Acid. (2025). PubMed. [Link]

  • The IC50 values of 5 peptides inhibited the proliferation of 5 kinds of cells in vitro. (N/A). ResearchGate. [Link]

  • Design, Synthesis, and Antitumor Biological Evaluation of Galaxamide and Its Analogs. (2023). PMC - PubMed Central. [Link]

  • Rational designing and synthesizing an antimicrobial peptide from bovine milk casein and evaluating its biological properties. (2024). NIH. [Link]

  • Boc-Amino Acids for Peptide Synthesis Archives. (N/A). AAPPTEC. [Link]

  • Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. (2025). PMC - NIH. [Link]

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. (2021). Request PDF on ResearchGate. [Link]

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. (2021). PMC - NIH. [Link]

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A Comparative Guide to Coupling Methods for Boc-L-leucinamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of peptides is paramount. The formation of the amide bond is the cornerstone of this process, and the choice of coupling method can significantly impact yield, purity, and the preservation of stereochemical integrity. This guide provides an in-depth comparative analysis of common coupling methods for the synthesis of dipeptides with a C-terminal leucinamide, specifically focusing on the coupling of a Boc-protected amino acid to L-leucinamide.

Introduction to Peptide Coupling with Leucinamide

The synthesis of a dipeptide, such as Boc-Xaa-Leu-NH₂, involves the formation of an amide bond between the carboxyl group of an Nα-protected amino acid (Boc-Xaa-OH) and the free amino group of L-leucinamide. Leucinamide, as the nucleophile, presents a primary amine for the coupling reaction. The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the N-terminus.[1]

The success of the coupling reaction hinges on the activation of the carboxylic acid, which is achieved using a variety of coupling reagents. These reagents can be broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts. Each class of reagents has a distinct mechanism of action, advantages, and potential drawbacks, particularly concerning reaction speed, efficiency, and the risk of racemization.[2]

This guide will explore three representative and widely used coupling methods:

  • EDC/HOBt: A classic carbodiimide-based method.

  • PyBOP: A phosphonium salt-based reagent.

  • HATU: A uronium/aminium salt-based reagent.

We will delve into the mechanistic principles behind each method, provide detailed experimental protocols for solution-phase synthesis, and present a comparative analysis to aid in the selection of the most appropriate method for your research needs.

Method 1: Carbodiimide-Mediated Coupling with EDC and HOBt

The use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a long-established and cost-effective method for amide bond formation.[1] EDC is particularly favored for solution-phase synthesis due to the water-solubility of its urea byproduct, which simplifies purification.[2]

Mechanism of Action

The coupling reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine component (L-leucinamide) to form the desired peptide bond. However, the O-acylisourea intermediate is unstable and can rearrange to a non-reactive N-acylurea, a common side reaction that reduces the yield.[3]

To mitigate this and to suppress racemization, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always used in conjunction with EDC.[2][3] HOBt reacts with the O-acylisourea intermediate to form a more stable HOBt-active ester. This active ester is less prone to side reactions and reacts efficiently with the amine to form the peptide bond, regenerating HOBt in the process.[3]

EDC_HOBt_Mechanism Boc_AA Boc-Xaa-OH O_acylisourea O-Acylisourea Intermediate Boc_AA->O_acylisourea + EDC EDC EDC N_acylurea N-Acylurea (Byproduct) O_acylisourea->N_acylurea Rearrangement HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt - EDC Urea HOBt HOBt Dipeptide Boc-Xaa-Leu-NH₂ HOBt_ester->Dipeptide + H-Leu-NH₂ - HOBt Leucinamide H-Leu-NH₂ EDC_urea EDC Urea

Mechanism of EDC/HOBt Coupling.
Experimental Protocol: EDC/HOBt Coupling
  • Dissolve Boc-Xaa-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).[4]

  • Add L-leucinamide (1.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the stirred mixture.[5]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc).

  • Wash the organic phase sequentially with 5% NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[6]

Method 2: Phosphonium Salt-Mediated Coupling with PyBOP

Phosphonium salt-based reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are highly efficient coupling reagents that offer rapid reaction kinetics and low racemization.[7] A significant advantage of PyBOP over its predecessor, BOP, is that it does not produce the carcinogenic byproduct hexamethylphosphoramide (HMPA).

Mechanism of Action

In the presence of a tertiary base, such as Diisopropylethylamine (DIPEA), PyBOP reacts with the Boc-protected amino acid to form a HOBt-active ester, similar to the intermediate in the EDC/HOBt method. This activation is generally fast and efficient. The active ester then reacts with L-leucinamide to form the peptide bond. The phosphonium-based byproducts are typically soluble in common organic solvents, facilitating purification.

PyBOP_Workflow cluster_activation Activation Step cluster_coupling Coupling Step Boc_AA Boc-Xaa-OH Active_Ester HOBt Active Ester Boc_AA->Active_Ester PyBOP PyBOP PyBOP->Active_Ester DIPEA DIPEA DIPEA->Active_Ester Dipeptide Boc-Xaa-Leu-NH₂ Active_Ester->Dipeptide Leucinamide H-Leu-NH₂ Leucinamide->Dipeptide

General Workflow for PyBOP Coupling.
Experimental Protocol: PyBOP Coupling
  • Dissolve Boc-Xaa-OH (1.1 eq) in anhydrous DMF.[5]

  • Add L-leucinamide (1.0 eq) to the solution.

  • Add PyBOP (1.1 eq) to the mixture.[5]

  • Add DIPEA (2.2 eq) to the reaction mixture and stir at room temperature.[5]

  • The reaction is typically rapid and can be monitored by TLC, often completing within 1-2 hours.[8]

  • Once the reaction is complete, quench with water and extract the product with an organic solvent such as EtOAc.

  • Wash the organic phase with an acidic solution (e.g., 1M HCl), a basic solution (e.g., 5% NaHCO₃), water, and brine to remove byproducts and unreacted starting materials.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Method 3: Uronium/Aminium Salt-Mediated Coupling with HATU

Uronium and aminium salts are among the most powerful coupling reagents available, known for their high reactivity and ability to facilitate difficult couplings.[9] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a prominent example, which utilizes the additive 1-Hydroxy-7-azabenzotriazole (HOAt).[10]

Mechanism of Action

Similar to PyBOP, HATU requires a base (e.g., DIPEA or N-methylmorpholine) to activate the carboxylic acid.[11] It forms a highly reactive HOAt-active ester. The nitrogen atom in the pyridine ring of HOAt is thought to provide anchimeric assistance during the aminolysis step, which accelerates the rate of amide bond formation and further suppresses racemization compared to HOBt-based reagents.[12] A potential side reaction with uronium/aminium reagents is the guanidinylation of the free amine if the reagent is used in excess or if the activation of the carboxylic acid is slow.

HATU_Mechanism Boc_AA Boc-Xaa-OH HOAt_Ester HOAt Active Ester Boc_AA->HOAt_Ester Activation HATU HATU HATU->HOAt_Ester Activation DIPEA DIPEA DIPEA->HOAt_Ester Activation Dipeptide Boc-Xaa-Leu-NH₂ HOAt_Ester->Dipeptide + H-Leu-NH₂ Leucinamide H-Leu-NH₂ Tetramethylurea Tetramethylurea Byproduct

Sources

The Boc Protection Strategy: A Superior Approach for the Synthesis of Hydrophobic Peptides with C-Terminal Leucinamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Mitigating Aggregation and Enhancing Purity in Difficult Peptide Sequences

For researchers, chemists, and professionals in drug development, the synthesis of peptides rich in hydrophobic residues presents a significant and often frustrating challenge. These sequences are notoriously prone to inter-chain aggregation during solid-phase peptide synthesis (SPPS), leading to incomplete reactions, low yields, and difficult purifications. This guide provides an in-depth technical comparison of the two primary SPPS strategies, tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), making a data-supported case for the superiority of the Boc strategy in synthesizing problematic hydrophobic peptides, particularly those terminating in a leucinamide residue.

The Core Challenge: Hydrophobic Peptide Aggregation

During SPPS, the growing peptide chain is anchored to an insoluble resin support. In non-polar solvents typically used for synthesis, hydrophobic peptide sequences have a strong tendency to self-associate via hydrogen bonding, forming stable secondary structures like β-sheets. This aggregation can physically block reactive sites, preventing coupling reagents and protected amino acids from accessing the N-terminal amine of the growing chain. The consequences are severe:

  • Incomplete Acylation: Failure to couple the next amino acid leads to deletion sequences.

  • Poor Solvation: The collapsed, aggregated peptide-resin matrix swells poorly, further hindering reaction kinetics.

  • Failed Deprotection: The N-terminal protecting group may become inaccessible to cleavage reagents.

  • Low Crude Purity and Yield: The final product is often a complex mixture of truncated peptides that is difficult and costly to purify.

Sequences containing multiple bulky, hydrophobic residues like Valine (Val), Isoleucine (Ile), and Leucine (Leu) are especially susceptible to these issues. The inclusion of a C-terminal leucinamide, while common for enhancing biological activity and stability, does not mitigate these synthetic challenges.

A Tale of Two Chemistries: Boc vs. Fmoc

Modern peptide synthesis is dominated by two primary strategies, defined by the chemistry used for the temporary protection of the α-amino group of the incoming amino acid.

  • Fmoc Strategy: This popular method uses the base-labile Fmoc group, which is cleaved by a secondary amine, typically piperidine in DMF. The side-chain protecting groups are acid-labile and are removed at the end of the synthesis along with cleavage from the resin using trifluoroacetic acid (TFA).

  • Boc Strategy: The older, yet highly robust, Boc strategy employs the acid-labile Boc group. The Boc group is removed at each cycle with a moderately strong acid, such as 50% TFA in dichloromethane (DCM).[1] The side-chain protecting groups and the peptide-resin linkage require a much stronger acid, typically anhydrous hydrogen fluoride (HF), for final cleavage.

While Fmoc chemistry is often favored for its milder conditions and avoidance of HF, the Boc strategy possesses a unique and powerful advantage when dealing with aggregation-prone sequences.

The Boc Advantage: Disrupting Aggregation Through Chemistry

The superiority of the Boc strategy for hydrophobic peptides stems directly from its core chemical steps. The repeated acidolytic cleavage of the Boc group leaves the newly exposed N-terminal amine as a protonated salt (e.g., trifluoroacetate salt).[2][3]

This positively charged ammonium salt electrostatically repels neighboring peptide chains, effectively disrupting the hydrogen-bonding networks that lead to β-sheet formation and aggregation.[3] The peptide chains remain better solvated and more accessible for the subsequent coupling step.

In contrast, the Fmoc deprotection with piperidine yields a free, neutral amine at the N-terminus. This uncharged amine is highly prone to initiating hydrogen bonds, which can trigger the aggregation cascade, especially in sequences with high hydrophobic content.

In Situ Neutralization: A Key Enabler

A critical component of the Boc strategy's success is the use of in situ neutralization protocols. In this approach, the protonated N-terminus is neutralized to the free amine at the same time the activated amino acid is introduced for coupling.[3] This minimizes the time the peptide chain exists with a free, uncharged N-terminus, further suppressing the risk of aggregation.[4] This technique has been shown to produce higher yields and purer peptides in difficult sequences.[3]

Comparative Analysis: Boc vs. Fmoc for Hydrophobic Leucinamide Peptides

FeatureBoc StrategyFmoc StrategyRationale & Supporting Evidence
Aggregation Control Excellent Poor to Moderate Boc deprotection with TFA generates a protonated N-terminus, which disrupts inter-chain hydrogen bonding through electrostatic repulsion, preventing aggregation.[3] Fmoc deprotection yields a neutral amine, which can promote aggregation.
Crude Purity Higher Often Lower By mitigating aggregation, the Boc strategy minimizes the formation of deletion sequences and other impurities, leading to a cleaner crude product for hydrophobic sequences.[]
Final Yield Higher Often Lower Improved coupling efficiency and fewer failed sequences directly translate to a higher overall yield of the desired full-length peptide.[]
Resin for Amides MBHA Resin Rink Amide Resin For C-terminal amides like leucinamide, Boc chemistry typically employs a methylbenzhydrylamine (MBHA) resin, which yields the amide upon strong acid cleavage.
Final Cleavage Anhydrous HF TFA The primary drawback of the Boc strategy is the need for specialized equipment and handling procedures for the highly corrosive and toxic HF.[6] Fmoc uses the much milder and more convenient TFA.
Difficult Sequences Method of Choice Requires Modifications The Boc strategy is widely recognized as being more robust for synthesizing challenging sequences, such as long peptides or those rich in β-sheet forming residues.[]

Experimental Workflows & Protocols

To illustrate the practical application, we present a model synthesis of a highly hydrophobic 10-mer peptide with a C-terminal leucinamide: Ac-Val-Ile-Ala-Leu-Gly-Val-Ile-Ala-Leu-Leu-NH₂ .

Diagram: Boc-SPPS Workflow for a Hydrophobic Peptide

Boc_SPPS_Workflow cluster_resin Resin Preparation cluster_cycle Iterative Synthesis Cycle (Repeat 9x) cluster_final Final Steps Start Start with MBHA Resin Swell Swell Resin in DCM Start->Swell Deprotection Boc Deprotection (50% TFA in DCM) Swell->Deprotection Couple first AA (Boc-Leu-OH) Neutralization In Situ Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Generates R-NH3+TFA- Coupling Couple Boc-AA-OH (HBTU/HOBt) Neutralization->Coupling Forms free R-NH2 Wash DCM/DMF Washes Coupling->Wash Wash->Deprotection For next cycle Acetylation Acetylate N-terminus (Acetic Anhydride) Wash->Acetylation After final AA Cleavage HF Cleavage (with p-cresol scavenger) Acetylation->Cleavage Precipitation Precipitate in cold ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification

Caption: High-level workflow for Boc-SPPS of a hydrophobic peptide amide.

Protocol 1: Boc Solid-Phase Synthesis of Ac-(Val-Ile-Ala-Leu)₂-Gly-Leu-NH₂

This protocol outlines the manual synthesis on a 0.2 mmol scale using MBHA resin.

1. Resin Preparation: a. Place 0.25 g of MBHA resin (substitution ~0.8 mmol/g) into a peptide synthesis vessel. b. Swell the resin in dichloromethane (DCM, 10 mL) for 30 minutes with gentle agitation. c. Drain the DCM.

2. First Amino Acid Coupling (Boc-Leu-OH): a. Perform a Boc deprotection step as described in step 3. b. Perform a neutralization step as described in step 4. c. In a separate vial, dissolve Boc-Leu-OH (0.25 g, 1.0 mmol), HBTU (0.38 g, 1.0 mmol), and HOBt (0.15 g, 1.0 mmol) in 5 mL of DMF. d. Add DIEA (0.35 mL, 2.0 mmol) to the activation mixture and vortex for 1 minute. e. Immediately add the activated amino acid solution to the resin. Agitate for 1-2 hours. f. Perform a Kaiser test to confirm reaction completion (negative result). g. Drain and wash the resin with DMF (3x), DCM (3x), and IPA (2x).

3. Boc Deprotection (Performed before each coupling): a. Wash the resin with DCM (2x). b. Add 10 mL of 50% TFA in DCM to the resin. Agitate for 2 minutes.[1] c. Drain the solution. d. Add another 10 mL of 50% TFA in DCM. Agitate for 20 minutes.[1] e. Drain and wash the resin with DCM (3x) and IPA (2x).

4. Neutralization (Performed before each coupling): a. Wash the resin with DCM (2x). b. Add 10 mL of 10% DIEA in DCM. Agitate for 2 minutes. c. Drain and repeat the neutralization step. d. Drain and wash the resin with DCM (3x).

5. Subsequent Couplings: a. Repeat steps 3 (Deprotection), 4 (Neutralization), and 2c-g (Coupling) for each amino acid in the sequence. Use 4 equivalents of each protected amino acid and coupling reagents relative to the initial resin loading.

6. N-Terminal Acetylation: a. After the final Boc deprotection, wash the resin with DCM. b. Add a solution of 10% acetic anhydride and 5% DIEA in DCM. Agitate for 30 minutes. c. Drain and wash the resin thoroughly with DCM, DMF, and finally methanol. d. Dry the peptide-resin under high vacuum for at least 4 hours.

Diagram: Boc vs. Fmoc Deprotection Chemistry

Caption: Chemical difference between Boc and Fmoc deprotection and its effect on aggregation.

Protocol 2: Anhydrous HF Cleavage and Peptide Work-up

Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a dedicated, specialized HF cleavage apparatus within a certified fume hood. Appropriate personal protective equipment (HF-resistant gloves, apron, face shield) is mandatory.

1. Preparation: a. Weigh the dry peptide-resin and place it into an HF-resistant reaction vessel (e.g., Kel-F). b. For each gram of resin, add 1.0 mL of p-cresol (scavenger). c. Attach the reaction vessel to the HF apparatus.

2. HF Cleavage: a. Cool the reaction vessel to -5 °C using a dry ice/isopropanol bath. b. Carefully distill approximately 10 mL of anhydrous HF into the reaction vessel per gram of resin. c. Stir the mixture at 0 °C for 60-90 minutes.[7] d. After the reaction is complete, remove the HF under a vacuum, trapping it in a calcium oxide scrubber.

3. Peptide Precipitation and Extraction: a. Once all HF is removed, carefully unseal the reaction vessel in the fume hood. b. Transfer the resin/crude peptide mixture to a centrifuge tube. c. Add ice-cold diethyl ether to the tube, vortex thoroughly to precipitate the peptide and wash away the scavenger. d. Centrifuge the mixture and carefully decant the ether. Repeat the ether wash two more times. e. After the final wash, gently blow a stream of nitrogen over the pellet to remove residual ether. f. Dissolve the crude peptide pellet in an appropriate aqueous solvent (e.g., 10-50% acetic acid) for lyophilization.

Conclusion and Recommendations

For the synthesis of hydrophobic peptides, especially those terminating in an amide like leucinamide, the Boc protection strategy offers clear and chemically sound advantages over the more common Fmoc approach. Its ability to mitigate peptide aggregation through the generation of a protonated N-terminus during deprotection directly translates to higher coupling efficiencies, improved crude purity, and greater overall yields.[3][]

While the requirement of anhydrous HF for final cleavage necessitates specialized equipment and stringent safety protocols, the superior outcomes for "difficult" sequences often justify this investment. For research and development programs focused on hydrophobic or aggregation-prone peptides, mastering the Boc/HF strategy is not just an alternative—it is a critical tool for success.

References

  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development. (2022).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. (2006).
  • Peptide Synthesis - FAQ. AAPPTec. [Link]

  • Peptide Synthesis by Boc Strategy. Sunresin Life Sciences. [Link]

  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Str
  • Convergent solid phase peptide synthesis by reaction of two fragments bound to solid support.
  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. Molecules. (2014).
  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides.
  • Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
  • Predicting the Success of Fmoc-Based Peptide Synthesis. ACS Omega. (2022).
  • Technical Support Information Bulletin 1047 - MBHA Resin. AAPPTec. [Link]

  • A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Journal of Peptide Science. (2013).

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Navigating the Complexities of Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Boc-L-leucinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of large-scale peptide synthesis, the economic and scientific rationale behind every choice of raw material is intensely scrutinized. The selection of protecting groups for amino acids is a critical decision point that profoundly impacts process efficiency, product purity, and overall manufacturing costs. This guide offers an in-depth cost-benefit analysis of utilizing tert-butyloxycarbonyl-L-leucinamide (Boc-L-leucinamide) in industrial peptide production, comparing it with alternative strategies, primarily those employing 9-fluorenylmethoxycarbonyl (Fmoc) protection.

The Strategic Decision: Balancing Raw Material Cost with Process Efficiency

The choice between Boc and Fmoc protecting group strategies is a central theme in peptide chemistry. While Boc-protected amino acids are generally less expensive on a per-kilogram basis, a comprehensive cost-benefit analysis must extend beyond the initial purchase price to include the total cost of ownership.[][] This encompasses factors such as reagent and solvent consumption, cycle times, crude peptide purity, and the associated costs of downstream processing and waste disposal.

The Fmoc strategy often compensates for higher raw material costs through enhanced synthesis efficiency and product quality.[] However, the Boc strategy maintains its relevance in large-scale production due to its mature and well-established processes.[]

A Deep Dive into Boc-L-leucinamide: Chemical and Economic Considerations

Boc-L-leucinamide is a derivative of the amino acid leucine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the C-terminus is an amide. This modification is crucial for the synthesis of peptides with a C-terminal leucinamide, a common feature in many bioactive peptides.

Chemical Rationale and Potential Challenges

The Boc group is acid-labile and is typically removed using moderately strong acids like trifluoroacetic acid (TFA).[3][4] This deprotection step is a critical part of the Boc solid-phase peptide synthesis (SPPS) cycle. While effective, the repeated use of TFA can pose challenges.[5]

Potential Side Reactions: The acidic conditions of Boc deprotection can lead to side reactions, particularly with sensitive amino acids. For leucine, which has a chemically inert side chain, the risks are lower compared to amino acids like tryptophan or methionine. However, the formation of deletion sequences due to incomplete coupling can still occur, especially with sterically hindered residues.[6]

Final Cleavage: The final cleavage of the peptide from the resin and the removal of side-chain protecting groups in Boc chemistry often require the use of strong, hazardous acids such as hydrofluoric acid (HF).[7] This necessitates specialized equipment and stringent safety protocols, adding to the operational costs and environmental concerns.

Economic Considerations

The primary economic advantage of using Boc-L-leucinamide lies in its lower initial purchase price compared to its Fmoc-protected counterpart. However, a holistic view reveals a more complex economic picture.

Raw Material Costs: Boc-protected amino acids are generally more economical to produce than Fmoc-protected amino acids.[]

Reagent and Solvent Costs: The Boc strategy relies on TFA for deprotection, which is a significant cost driver. While the solvents used, such as dichloromethane (DCM), are relatively inexpensive, the large volumes required for washing steps contribute to the overall cost.

Waste Disposal Costs: The use of strong acids and chlorinated solvents in Boc-SPPS generates hazardous waste streams that require specialized and costly disposal methods.

Purification Costs: The purity of the crude peptide directly impacts the cost and complexity of downstream purification. While the Boc strategy can be highly efficient, the potential for side reactions under acidic conditions may lead to a more complex impurity profile, potentially increasing purification costs.

Comparative Analysis: Boc-L-leucinamide vs. Fmoc-L-leucinamide

The primary alternative to Boc-L-leucinamide is Fmoc-L-leucinamide. The Fmoc group is base-labile, typically removed with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[] This fundamental difference in deprotection chemistry leads to a cascade of variations in the overall synthesis strategy.

FeatureBoc-L-leucinamide StrategyFmoc-L-leucinamide Strategy
Raw Material Cost Generally lowerGenerally higher[]
Deprotection Conditions Acidic (e.g., TFA)[3][4]Basic (e.g., piperidine in DMF)[]
Compatibility Less suitable for acid-sensitive residuesMore suitable for acid-sensitive residues[]
Final Cleavage Harsh (e.g., HF)[7]Mild (e.g., TFA cocktail)
Waste Stream Acidic, potentially halogenatedBasic, non-halogenated (if DCM is avoided)
Automation Compatibility Well-establishedGenerally considered more amenable to automation[]
Crude Purity Can be high, but potential for acid-catalyzed side reactionsOften higher due to milder conditions[4]
Purification Potentially more challenging depending on side reactionsOften more straightforward

Experimental Protocols: A Practical Guide

The following protocols provide a generalized framework for the incorporation of Boc-L-leucinamide and Fmoc-L-leucinamide in a large-scale SPPS workflow.

Protocol 1: Boc-L-leucinamide Coupling in Large-Scale SPPS

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours in a suitable reaction vessel.

2. Boc Deprotection:

  • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the preceding amino acid.

  • Wash the resin thoroughly with DCM, followed by a neutralization wash with a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DCM.

  • Wash again with DCM to remove excess base.

3. Coupling of Boc-L-leucinamide:

  • Dissolve Boc-L-leucinamide (1.5-3 equivalents relative to resin substitution) and a suitable coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in a minimal amount of DMF or a DCM/DMF mixture.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-4 hours at room temperature. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

  • If the reaction is incomplete, a second coupling may be necessary.

4. Washing:

  • After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

5. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DCM) for 30 minutes.

  • Wash the resin with DCM.

Workflow Visualization: Boc-SPPS Cycle

Boc_SPPS_Cycle Start Peptide-Resin (N-terminal Boc) Deprotection Boc Deprotection (25-50% TFA in DCM) Start->Deprotection Wash1 DCM Wash Deprotection->Wash1 Neutralization Neutralization (5-10% DIPEA in DCM) Wash1->Neutralization Wash2 DCM Wash Neutralization->Wash2 Coupling Coupling (Boc-L-leucinamide + Coupling Agent) Wash2->Coupling Wash3 DMF/DCM Wash Coupling->Wash3 Capping Capping (Optional) (Acetic Anhydride/DIPEA) Wash3->Capping Wash4 DCM Wash Capping->Wash4 End Elongated Peptide-Resin (N-terminal Boc) Wash4->End

Boc-SPPS cycle for incorporating Boc-L-leucinamide.
Protocol 2: Fmoc-L-leucinamide Coupling in Large-Scale SPPS

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 1-2 hours.

2. Fmoc Deprotection:

  • Treat the resin with a solution of 20-40% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group.

  • Wash the resin thoroughly with DMF.

3. Coupling of Fmoc-L-leucinamide:

  • Dissolve Fmoc-L-leucinamide (1.5-3 equivalents) and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor for completion.

4. Washing:

  • After complete coupling, wash the resin with DMF.

5. Capping (Optional):

  • Treat with a capping solution as described in the Boc protocol.

Workflow Visualization: Fmoc-SPPS Cycle

Fmoc_SPPS_Cycle Start Peptide-Resin (N-terminal Fmoc) Deprotection Fmoc Deprotection (20-40% Piperidine in DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (Fmoc-L-leucinamide + Coupling Agent) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Capping Capping (Optional) (Acetic Anhydride/DIPEA) Wash2->Capping Wash3 DMF Wash Capping->Wash3 End Elongated Peptide-Resin (N-terminal Fmoc) Wash3->End

Fmoc-SPPS cycle for incorporating Fmoc-L-leucinamide.

Cost-Benefit Framework: A Decision Matrix

The decision to use Boc-L-leucinamide in large-scale peptide synthesis is not straightforward and requires a careful evaluation of multiple factors. The following diagram illustrates the key considerations in this cost-benefit analysis.

Cost_Benefit_Analysis cluster_Boc Boc-L-leucinamide cluster_Fmoc Fmoc-L-leucinamide Boc_Cost Lower Raw Material Cost Decision Optimal Strategy Boc_Cost->Decision Boc_Process Mature & Established Processes Boc_Process->Decision Boc_Cleavage Harsh Final Cleavage (HF) Boc_Cleavage->Decision Boc_Waste Hazardous Waste (Acids, Halogenated Solvents) Boc_Waste->Decision Fmoc_Cost Higher Raw Material Cost Fmoc_Cost->Decision Fmoc_Purity Higher Crude Purity (Milder Conditions) Fmoc_Purity->Decision Fmoc_Cleavage Mild Final Cleavage (TFA) Fmoc_Cleavage->Decision Fmoc_Waste Less Hazardous Waste (Piperidine, DMF) Fmoc_Waste->Decision

Decision matrix for choosing between Boc and Fmoc strategies.

Conclusion: A Strategic Choice Based on Project-Specific Needs

The cost-benefit analysis of using Boc-L-leucinamide in large-scale peptide synthesis reveals a nuanced landscape. While the lower initial cost of Boc-protected amino acids is an attractive proposition, it is imperative to consider the entire manufacturing workflow. The mature and well-understood nature of Boc chemistry provides a solid foundation for large-scale production.[] However, the harsh reagents required for deprotection and cleavage, along with the associated safety, equipment, and waste disposal costs, can offset the initial savings on raw materials.

The Fmoc strategy, with its milder reaction conditions, often leads to higher crude product purity, which can significantly reduce the costs and complexity of downstream purification.[4] The choice between Boc-L-leucinamide and its Fmoc-protected alternative is, therefore, not a one-size-fits-all decision. It must be made on a case-by-case basis, taking into account the specific peptide sequence, the scale of production, the available equipment, and the company's environmental and safety policies. For projects where the final peptide is not sensitive to strong acids and where the infrastructure for handling hazardous reagents is already in place, the Boc strategy can be a cost-effective option. Conversely, for the synthesis of more complex and sensitive peptides, and for companies prioritizing greener chemistry and streamlined purification, the Fmoc approach may offer a better overall value proposition, despite the higher initial cost of the protected amino acid.

References

  • BenchChem. Boc-L-Ile-OH vs. Fmoc-L-Ile-OH in Solid-Phase Peptide Synthesis. Accessed January 20, 2026.
  • BenchChem. Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Accessed January 20, 2026.
  • BOC Sciences.
  • Data Insights Market. FMOC and BOC Protected Amino Acids Decoded: Comprehensive Analysis and Forecasts 2025-2033. Accessed January 20, 2026.
  • Giraud, M., et al. "Predicting the Success of Fmoc-Based Peptide Synthesis." ACS Omega, 2022.
  • Isidro-Llobet, A., et al. "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 2015.
  • BOC Sciences.
  • Harris, P. W. R., et al. "A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR." Journal of Peptide Science, 2013.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis. Accessed January 20, 2026.
  • Aapptec Peptides. Boc-Oxyma as Racemization-Free Coupling Reagent. Accessed January 20, 2026.
  • Pathak, T. P., et al. "Recent Advances in the Synthesis of C-Terminally Modified Peptides." Molecules, 2017.
  • Rathore, A. S., et al. "Process analytical technology (PAT) for biopharmaceutical products." Analytical and Bioanalytical Chemistry, 2010.
  • Giralt, E., et al. "Synthesis of substance P partial sequential peptides on a photolytically removable 4-aminomethyl-3-nitrobenzoylaminomethyl." International Journal of Peptide and Protein Research, 1983.
  • Coin, I., et al. "Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids." Organic Letters, 2022.
  • Ananda, K., et al. "Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride." Protein and Peptide Letters, 2001.
  • CSBio. An Introduction to Process Analytical Technologies in Solid Phase Peptide Synthesis (SPPS). Accessed January 20, 2026.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Accessed January 20, 2026.
  • Sharma, S., et al. "Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity.
  • Otvos, L. "Peptide-based Drug Research and Development: Relative Costs, Comparative Value." Journal of Peptide Science, 2014.
  • Goodman, M., et al. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. 2002.
  • Ningbo Inno Pharmchem Co., Ltd. Optimizing Peptide Synthesis: The Role of Fmoc-Leu-Leu-OH. Accessed January 20, 2026.
  • Step-Science.
  • Guna, G. "Solid-Phase Synthesis of C-Terminal Modified Peptides." Current Organic Synthesis, 2016.
  • Mosa, F. A., et al. "High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)
  • Bruker. PAT for Large Molecule. Accessed January 20, 2026.
  • Sethi, M. K., et al. "impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis." Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 2020.
  • BOC Sciences. Biocatalysis Services for Synthesis. Accessed January 20, 2026.
  • Liu, S., et al. "Robust synthesis of C-terminal cysteine-containing peptide acids through a peptide hydrazide-based strategy." Organic & Biomolecular Chemistry, 2019.
  • Kent, S. B., et al. "Coupling efficiencies of amino acids in the solid phase synthesis of peptides." International Journal of Peptide and Protein Research, 1979.
  • Mire-Sluis, A., et al. "Process analytical technology (PAT) for biopharmaceutical products." Journal of Pharmaceutical Sciences, 2011.
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  • PolyPeptide. Trending topics at PolyPeptide. Accessed January 20, 2026.
  • BenchChem. A Comparative Study of Isoleucine Derivatives in Solid-Phase Peptide Synthesis. Accessed January 20, 2026.

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A Comparative Guide to the Mass Spectrometric Validation of Peptides Containing (S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and proteomics, the synthesis of custom peptides with non-standard or modified amino acids is a cornerstone of innovation. These modifications are crucial for enhancing stability, modulating biological activity, and creating novel therapeutic agents. However, their inclusion presents a significant analytical challenge: ensuring the final product is exactly what was intended. The validation of a synthetic peptide's primary structure is not merely a quality control checkpoint; it is a fundamental requirement for reproducible and reliable research.[1][2]

This guide provides an in-depth, technical comparison of mass spectrometry-based methodologies for the validation of peptides incorporating the modified amino acid (S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate—a derivative of Leucinamide protected by a tert-butyloxycarbonyl (Boc) group. The inherent lability of the Boc protecting group poses a unique challenge for mass spectrometric analysis, often complicating spectral interpretation.[3][4]

We will dissect the causality behind experimental choices, from sample preparation to data interpretation, and provide field-proven protocols. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently validate complex peptide sequences, ensuring the integrity and success of their scientific endeavors.

The Analytical Challenge: Lability of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis due to its straightforward removal under acidic conditions.[4] However, this same acid and thermal lability becomes a significant hurdle during mass spectrometric analysis, particularly when using Electrospray Ionization (ESI). ESI, while considered a "soft" ionization technique, can impart sufficient energy in the ion source to cause premature, or "in-source," fragmentation of the Boc group before the peptide precursor ion is even isolated for tandem mass spectrometry (MS/MS).[4][5]

This pre-fragmentation leads to several characteristic neutral losses from the intact peptide molecule:

  • Loss of Isobutylene: A loss of 56 Da, resulting in a carbamic acid intermediate.[4][5]

  • Loss of the entire Boc group: A loss of 100 Da.[5]

  • Loss of t-butanol: A loss of 74 Da.[6]

The presence of these multiple related species in the initial mass spectrum (MS1) complicates analysis by distributing the total ion current, which can reduce the intensity of the desired intact peptide ion and make it more difficult to select for subsequent fragmentation analysis.[7] A robust validation strategy must therefore anticipate and account for this behavior.

Comparative Methodologies for Sequence Validation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for confirming peptide sequences due to its sensitivity, accuracy, and ability to provide detailed structural information.[8][9][10] The choice of fragmentation method within the MS/MS experiment is critical when dealing with labile modifications.

Collision-Induced Dissociation (CID) vs. Electron Transfer Dissociation (ETD)
  • Collision-Induced Dissociation (CID): This is the most common fragmentation technique. It involves accelerating ions and colliding them with an inert gas, causing the peptide backbone to fragment primarily at the amide bonds, producing characteristic b- and y-type ions .[11][12] CID is an ergodic process, meaning the energy is distributed throughout the ion before fragmentation. This can lead to the preferential cleavage of the weakest bonds, often resulting in the loss of labile modifications like the Boc group rather than providing complete backbone fragmentation.

  • Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that involves transferring an electron to a multiply charged peptide ion. This induces fragmentation of the peptide backbone N-Cα bond, generating c- and z-type ions . A key advantage of ETD is its ability to preserve labile post-translational modifications and protecting groups that are often lost during CID.[13] For a peptide containing a Boc-protected residue, ETD is superior for confirming the location of the modification, as the Boc group is more likely to remain intact on the resulting fragment ions.

For most laboratories where CID is the primary or only available fragmentation method, a carefully designed experiment can still yield a confident validation, as detailed in the workflow below.

Comprehensive Experimental Workflow for Validation

A self-validating protocol is one where the results internally confirm the hypothesis. In this case, we aim to confirm the peptide sequence and the location of the Boc-Leucinamide residue. Our workflow is designed to leverage the predictable fragmentation of the Boc group to our advantage.

Peptide Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation SamplePrep 1. Peptide Solubilization (0.1% Formic Acid in H₂O/ACN) LC 2. LC Separation (C18 Reverse Phase) SamplePrep->LC MS1 3. Full Scan MS (MS1) (Identify Precursor & In-Source Fragments) LC->MS1 MS2 4. Tandem MS (MS/MS) (Fragment Intact & Deprotected Ions) MS1->MS2 VerifyMass 5. Precursor Mass Verification (Theoretical vs. Observed) MS2->VerifyMass Sequence 6. MS/MS Spectrum Analysis (Confirm b- & y-ion Series) VerifyMass->Sequence Localize 7. Modification Localization (Confirm Mass Shift in Series) Sequence->Localize

Caption: High-level workflow for the validation of modified peptides.

Detailed Experimental Protocol

1. Sample Preparation

  • Objective: To prepare the peptide for analysis while minimizing premature deprotection.

  • Protocol:

    • Prepare a stock solution of the synthetic peptide at 1 mg/mL in a 50:50 mixture of acetonitrile (ACN) and deionized water.

    • Create a working solution for injection by diluting the stock solution to approximately 10-50 µM using a mobile phase-like solvent.

    • Critical Step: The diluent should contain a weak acid like 0.1% formic acid (FA). Avoid using trifluoroacetic acid (TFA) . The stronger acidity of TFA can significantly increase the in-source cleavage of the Boc group, complicating the analysis.[5][7]

2. Liquid Chromatography (LC) Parameters

  • Objective: To separate the target peptide from synthesis impurities.

  • Typical Setup:

    • Column: C18 Reverse-Phase Column (e.g., 100 Å, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 15-30 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

3. Mass Spectrometry (MS and MS/MS) Parameters

  • Objective: To acquire high-quality mass spectra of the precursor and fragment ions.

  • Instrument: A high-resolution mass spectrometer (e.g., Q-Orbitrap or Q-TOF) is recommended.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Key ESI Source Parameters:

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Source Temperature: 120-150 °C. Keeping this temperature lower can help reduce thermal degradation of the Boc group.[4][5]

    • Sheath/Nebulizer Gas: Optimize for stable spray.

  • Acquisition Method:

    • Full Scan MS (MS1):

      • Scan Range: m/z 200–2000.

      • Resolution: >60,000.

      • Analysis: Identify the m/z of the intact, Boc-protected peptide [M+H]⁺. Also, look for the characteristic in-source fragments at [M+H-56]⁺ and [M+H-100]⁺.

    • Tandem MS (MS/MS) using Data-Dependent Acquisition (DDA):

      • Inclusion List: Add the theoretical m/z values for the intact peptide [M+H]⁺ and the deprotected peptide [M+H-100]⁺ to the inclusion list. This ensures that both species are fragmented.

      • Collision Energy (CID): Use a stepped normalized collision energy (e.g., 20, 30, 40) to ensure a good range of fragments are produced. A lower energy may preserve the Boc group on some fragments, while higher energies will ensure the peptide backbone is sufficiently fragmented for sequencing.[4]

      • Resolution: >15,000.

Data Analysis and Interpretation: A Self-Validating Approach

Let's consider a hypothetical peptide, Gly-Ala-X-Val , where X is our modified residue, this compound. The residue mass of X is 230.16 Da .

Step 1: Precursor Mass Verification

First, confirm the presence of the target peptide and its in-source fragments in the MS1 spectrum. The high mass accuracy of modern instruments allows for confident confirmation of the elemental composition.

SpeciesTheoretical Monoisotopic MassObserved m/z ([M+H]⁺)Mass Error (ppm)
Intact Peptide (Gly-Ala-X-Val)515.3123516.3196< 5 ppm
In-source Fragment (-Boc)415.2595416.2668< 5 ppm

This table demonstrates the first validation step: confirming the molecular weight of the synthesized product.

Step 2: MS/MS Spectrum Interpretation

The core of the validation lies in analyzing the MS/MS spectra. By targeting both the intact peptide (516.3 m/z) and the deprotected peptide (416.3 m/z) for fragmentation, we create a self-validating dataset.

  • Analysis of the Deprotected Peptide ([M+H-100]⁺): This spectrum confirms the underlying amino acid backbone. The mass of residue X will now be that of Leucinamide (128.09 Da). This confirms the core sequence is correct.

  • Analysis of the Intact Peptide ([M+H]⁺): This spectrum is used to localize the modification. The mass shift of +100 Da from the Boc group should be observed on the fragment ions containing the modified residue.

Caption: CID fragmentation of a peptide into b- and y-ions.

Step 3: Fragment Ion Mass Matching

The final validation step is to match the observed fragment ions to their theoretical masses. The mass difference between adjacent ions in a series reveals the identity of the amino acid residue at that position.

Fragment IonTheoretical m/z (from Intact Peptide)Observed m/zAmino Acid ResidueMass Difference
b₁58.029058.0288Gly-
b₂129.0661129.0659Ala71.0371
b₃ 359.2286 359.2281 **X (Boc-Leu-NH₂) **230.1625
y₁118.0863118.0861Val-
y₂348.2488348.2482X (Boc-Leu-NH₂)230.1625
y₃419.2859419.2852Ala71.0371

This table provides definitive evidence for the peptide sequence. The mass difference between b₂ and b₃ confirms the presence and location of the 230.16 Da modified residue. Matching the MS/MS fragmentation data of the synthetic peptide to the theoretical fragmentation provides the highest level of confidence in sequence validation.[14][15]

Conclusion

Validating a synthetic peptide containing a labile modification like this compound requires more than a simple molecular weight confirmation. It demands a nuanced approach that anticipates and accounts for the chemical nature of the modification.

By employing a high-resolution LC-MS/MS system and a self-validating experimental design that includes the fragmentation of both the intact and in-source deprotected peptide ions, researchers can unambiguously confirm the peptide's primary structure. Careful optimization of LC and MS conditions, particularly the avoidance of strong acids like TFA and the use of moderate source temperatures, is critical to generating high-quality, interpretable data. For peptides with particularly labile groups, fragmentation methods like ETD offer a powerful alternative to CID. Ultimately, this rigorous, multi-faceted validation strategy ensures the structural integrity of novel peptide candidates, paving the way for reliable and impactful scientific outcomes.

References

  • Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. Available at: [Link]

  • Mass spectrometric evaluation of synthetic peptides as primary structure models for peptide and protein deamidation. PubMed. Available at: [Link]

  • LC-MS/MS Peptide Sequencing. MtoZ Biolabs. Available at: [Link]

  • Characterization of Synthetic Peptides by Mass Spectrometry. Springer Nature Experiments. Available at: [Link]

  • Peptide–Spectrum Match Validation with Internal Standards (P–VIS). PubMed Central - NIH. Available at: [Link]

  • Protein Sequencing Using High Resolution LC-MS/MS. Eurofins. Available at: [Link]

  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • Peptide Sequencing with Electrospray LC/MS Part 1: Ion Types and Nomenclature. LCGC. Available at: [Link]

  • Validation through matching MS/MS spectra of synthetic peptides. ResearchGate. Available at: [Link]

  • Mass Spectrometry for Post-Translational Modifications. Neuroproteomics - NCBI - NIH. Available at: [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. PMC - NIH. Available at: [Link]

  • Identification of Related Peptides through the Analysis of Fragment Ion Mass Shifts. Journal of Proteome Research - ACS Publications. Available at: [Link]

  • Peptide Mapping | LC/MS Analysis of Proteins and Peptides. Shimadzu Latin America. Available at: [Link]

  • (PDF) Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. ResearchGate. Available at: [Link]

  • Identification of Protein Modifications by Mass Spectrometry. Available at: [Link]

  • How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Available at: [Link]

  • Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary... PubMed. Available at: [Link]

  • Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. Available at: [Link]

  • A high-throughput approach reveals distinct peptide charging behaviors in electrospray ionization mass spectrometry. NIH. Available at: [Link]

  • Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. NIH. Available at: [Link]

  • Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. ACS Publications. Available at: [Link]

  • Validation of De Novo Peptide Sequences with Bottom-Up Tag Convolution. PMC - NIH. Available at: [Link]

  • Peptide Mapping for Sequence Confirmation of Therapeutic Proteins and Recombinant Vaccine Antigens by High-Resolution Mass Spectrometry: Software Limitations, Pitfalls, and Lessons Learned. MDPI. Available at: [Link]

  • Peptide Mapping and Quantitation of Oxidation and Deamidation in Monoclonal Antibodies. Agilent. Available at: [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of (S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate (Boc-L-Leucinamide)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for (S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate, a key reagent in contemporary drug discovery and peptide synthesis. As a derivative of the amino acid L-leucine, this compound features a tert-butoxycarbonyl (Boc) protecting group, which is instrumental in multi-step organic syntheses by selectively passivating the amine functionality. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a comprehensive safety strategy informed by the known properties of its structural analogs and the fundamental principles of laboratory safety.

This document is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from available data on similar chemical structures to provide a robust framework for safe laboratory operations.

Hazard Assessment: A Precautionary Approach

Potential Hazards:

  • Eye Irritation: Assumed to be a potential eye irritant based on data for similar compounds.

  • Skin Irritation: May cause skin irritation upon prolonged or repeated contact.

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[4]

  • Harmful if Swallowed: Assumed to be potentially harmful if ingested.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate Personal Protective Equipment are paramount to ensuring personal safety in the laboratory. The following table outlines the recommended PPE for handling this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transfer Chemical safety gogglesNitrile glovesLaboratory coatN95 (or equivalent) dust mask if not in a fume hood
Solution Preparation Chemical safety gogglesNitrile glovesLaboratory coatWork in a certified chemical fume hood
Reaction Quenching & Workup Chemical safety goggles with face shieldNitrile glovesLaboratory coatWork in a certified chemical fume hood
Spill Cleanup Chemical safety goggles with face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatAir-purifying respirator with appropriate cartridges

Step-by-Step Handling Protocols

Adherence to a standardized operational workflow is critical for minimizing exposure and preventing accidents. The following protocols are designed to guide the user through the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazard warnings.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[5][6] Keep the container tightly closed to prevent moisture absorption, as the parent amide is hygroscopic.[1]

Weighing and Transfer
  • Designated Area: Whenever possible, conduct weighing and transfer operations in a chemical fume hood or a designated area with local exhaust ventilation.

  • Minimize Dust: Handle the solid material carefully to avoid generating dust. Use a spatula for transfers.

  • Static Discharge: For larger quantities, ground equipment to prevent static discharge.

  • Cleaning: Clean the weighing area and any utensils thoroughly after use.

Solution Preparation and Reaction
  • Fume Hood: All operations involving solvents should be performed in a certified chemical fume hood.

  • Personal Protective Equipment: Wear the appropriate PPE as outlined in the table above.

  • Controlled Addition: When adding the compound to a reaction mixture, do so slowly and in a controlled manner.

  • Monitoring: Continuously monitor the reaction for any unexpected changes.

Emergency Procedures: Be Prepared

Spills and Leaks
  • Evacuate: In the event of a large spill, evacuate the immediate area and alert colleagues.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for disposal.[4][7]

  • Decontamination: Clean the spill area with an appropriate solvent and decontaminating solution.

  • Personal Protective Equipment: Wear appropriate PPE, including respiratory protection, during cleanup.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Disposal Plan

All waste materials should be handled and disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Collect unused compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Unused solutions should be collected in a labeled hazardous waste container. Do not pour down the drain.

  • Decontamination: Decontaminate all glassware and equipment that has come into contact with the compound before reuse or disposal.

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and safety protocols for handling this compound.

Caption: A logical workflow for the safe handling of this compound.

References

  • PubChem. (n.d.). tert-Leucinamide hydrochloride, L-. Retrieved from [Link]

  • AAPPTec. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • AAPPTec. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2012, December 12). MSDS of Boc-L-Leucine monohydrate. Retrieved from [Link]

  • Chem-Station. (2014, March 23). Carbamate Protective Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • BASF. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • SynZeal. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

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Retrosynthesis Analysis

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Reactant of Route 1
(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate
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(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.